molecular formula C9H15N5 B1331537 N-Cyclohexyl-1,3,5-triazine-2,4-diamine CAS No. 645-20-5

N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1331537
CAS No.: 645-20-5
M. Wt: 193.25 g/mol
InChI Key: LGEWDCMCTODBHO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-cyclohexyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEWDCMCTODBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304245
Record name N-Cyclohexyl-1,3,5-triazine-2,4-diamine
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Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-20-5
Record name 645-20-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Cyclohexyl-1,3,5-triazine-2,4-diamine: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical and pharmacological properties of N-Cyclohexyl-1,3,5-triazine-2,4-diamine. As a member of the versatile 1,3,5-triazine class of heterocyclic compounds, this molecule holds significant potential for applications in medicinal chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's synthesis, physicochemical characteristics, reactivity, and putative biological activities. The guide synthesizes available data on related structures to provide predictive insights and detailed experimental protocols, thereby serving as a valuable resource for laboratories engaged in the exploration of triazine-based scaffolds for therapeutic intervention.

Introduction: The Prominence of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] Derivatives of this heterocyclic core have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2] The key to their versatility lies in the symmetrical and electron-deficient nature of the triazine ring, which allows for facile and regioselective functionalization at the 2, 4, and 6 positions. This modularity enables the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This compound, the subject of this guide, incorporates a bulky, lipophilic cyclohexyl group, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The presence of the 2,4-diamino substitution pattern is particularly noteworthy, as it is a common feature in a class of antimetabolites known as dihydrofolate reductase (DHFR) inhibitors.[3][4] This guide will delve into the specific attributes of this compound, providing a solid foundation for its further investigation as a potential drug candidate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound-
Synonyms 2-Amino-4-(cyclohexylamino)-s-triazine, N2-Cyclohexyl-1,3,5-triazine-2,4-diamine-
CAS Number 645-20-5[5]
Molecular Formula C₉H₁₅N₅-
Molecular Weight 193.25 g/mol -
Appearance White to off-white solid (predicted)-
Melting Point 162-164 °C-
Boiling Point 412.8 °C at 760 mmHg (predicted)-
Density 1.26 g/cm³ (predicted)-
pKa 3.91 (predicted)-
LogP 1.85 (predicted)-
Solubility Soluble in organic solvents such as DMSO and methanol; sparingly soluble in water (predicted)-

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a variety of methods, with the most common approach involving the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise introduction of different nucleophiles.

Proposed Synthetic Pathway

A plausible and efficient route to this compound is a two-step process starting from the readily available cyanuric chloride. The first step involves the monosubstitution of cyanuric chloride with cyclohexylamine at a low temperature, followed by the disubstitution with ammonia at an elevated temperature.

Synthesis_Pathway start Cyanuric Chloride step1 Cyclohexylamine Base (e.g., DIPEA) Solvent (e.g., THF) 0 °C intermediate 2-Chloro-4-(cyclohexylamino)- 1,3,5-triazine step1->intermediate Step 1: Monosubstitution step2 Aqueous Ammonia Solvent (e.g., Dioxane) Reflux product N-Cyclohexyl-1,3,5-triazine- 2,4-diamine step2->product Step 2: Amination

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-4-(cyclohexylamino)-1,3,5-triazine

  • To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.1 eq).

  • Slowly add a solution of cyclohexylamine (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the DIPEA hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-4-(cyclohexylamino)-1,3,5-triazine as a white solid.

Step 2: Synthesis of this compound

  • Dissolve the 2-chloro-4-(cyclohexylamino)-1,3,5-triazine (1.0 eq) from Step 1 in 1,4-dioxane.

  • Add an excess of aqueous ammonia (e.g., 28-30% solution, 10 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the resulting solid with water to remove excess ammonia and ammonium salts, followed by filtration.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Elucidation: Predictive Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 6.5-7.0 (br s, 2H): Exchangeable protons of the primary amino group (-NH₂).

    • δ 6.0-6.5 (br s, 1H): Exchangeable proton of the secondary amino group (-NH-cyclohexyl).

    • δ 3.5-3.8 (m, 1H): Methine proton of the cyclohexyl ring attached to the nitrogen.

    • δ 1.0-2.0 (m, 10H): Methylene protons of the cyclohexyl ring.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 167-169: Two carbons of the triazine ring attached to the amino groups.

    • δ 165-167: One carbon of the triazine ring.

    • δ 48-52: Methine carbon of the cyclohexyl ring.

    • δ 32-34: Methylene carbons of the cyclohexyl ring adjacent to the methine carbon.

    • δ 24-26: Remaining methylene carbons of the cyclohexyl ring.

  • FT-IR (KBr, cm⁻¹):

    • 3300-3500: N-H stretching vibrations of the primary and secondary amino groups.

    • 2850-2950: C-H stretching vibrations of the cyclohexyl group.

    • 1550-1650: C=N stretching and N-H bending vibrations of the triazine ring and amino groups.

    • ~810: Characteristic triazine ring breathing vibration.

  • Mass Spectrometry (ESI+):

    • m/z: 194.14 [M+H]⁺ (calculated for C₉H₁₆N₅⁺).

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the triazine ring and the nucleophilicity of the amino groups.

  • N-Alkylation and N-Acylation: The primary and secondary amino groups can undergo alkylation and acylation reactions with suitable electrophiles under basic conditions. This allows for further diversification of the scaffold.

  • Electrophilic Aromatic Substitution: The triazine ring is generally resistant to electrophilic attack due to its electron-deficient character.

  • Nucleophilic Substitution: While the amino groups are poor leaving groups, derivatization to a better leaving group could potentially allow for further nucleophilic substitution on the triazine ring, although this would require harsh conditions.

Biological Activity and Potential Applications

The 2,4-diamino-1,3,5-triazine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR).[3][4] This enzyme is crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, making it an essential target for antimicrobial and anticancer therapies.[10]

Putative Mechanism of Action: DHFR Inhibition

Dihydrofolate reductase catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon transfer reactions. The 2,4-diaminotriazine scaffold acts as a competitive inhibitor of DHFR by mimicking the pteridine ring of the natural substrate, dihydrofolate. The increased basicity of the 2,4-diamino system compared to the 2-amino-4-oxo system in dihydrofolate leads to a stronger interaction with a conserved acidic residue (aspartate or glutamate) in the active site of the enzyme.[11] This strong ionic interaction, coupled with other hydrophobic and hydrogen bonding interactions, results in potent inhibition of the enzyme's activity, leading to the depletion of tetrahydrofolate and subsequent cell death in rapidly proliferating cells.

DHFR_Inhibition DHF Dihydrofolate (Substrate) DHFR DHFR Active Site DHF->DHFR Binding Binding to Active Site DHFR->Binding THF Tetrahydrofolate (Product) DHFR->THF Normal Catalysis Inhibitor N-Cyclohexyl-1,3,5-triazine- 2,4-diamine (Competitive Inhibitor) Inhibitor->Binding Inhibition Inhibition of DHFR Activity Binding->Inhibition CellDeath Depletion of THF & Cell Death Inhibition->CellDeath

Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Potential Therapeutic Applications

Given its structural similarity to known DHFR inhibitors, this compound is a promising candidate for development in the following areas:

  • Anticancer Therapy: Many solid tumors and hematological malignancies exhibit high rates of proliferation and are therefore sensitive to DHFR inhibition. Further studies are warranted to evaluate the cytotoxic activity of this compound against a panel of cancer cell lines.[12][13]

  • Antibacterial and Antiprotozoal Agents: DHFR is also a validated target in various pathogens. Selective inhibitors of microbial DHFR over human DHFR can be developed as effective antimicrobial agents.

Future Directions and Conclusion

This compound represents a molecule of significant interest within the broader class of bioactive triazines. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a strong rationale for its investigation as a DHFR inhibitor.

To fully realize the therapeutic potential of this compound, further research is essential. Key next steps should include:

  • Confirmation of the proposed synthesis and full spectroscopic characterization.

  • In vitro evaluation of its inhibitory activity against human and microbial DHFR.

  • Screening for cytotoxic activity against a diverse panel of cancer cell lines.

  • Lead optimization through the synthesis and evaluation of analogs to establish a clear structure-activity relationship (SAR).

References

  • Mechanism of reaction catalyzed by DHFR. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]

  • Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369–376.
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry, 41(2), 219–225.
  • N-Cyclohexyl-N''-indan-2-yl-[11][12][14]triazine-2,4,6-triamine. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (n.d.). In PubMed Central. Retrieved January 18, 2026, from [Link]

  • (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (n.d.). In New Journal of Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Dihydrofolate reductase inhibitor. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. (n.d.). In International Journal of Pharmaceutical Research and Allied Sciences. Retrieved January 18, 2026, from [Link]

  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. (2022). European Journal of Medicinal Chemistry, 241, 114645.
  • What are DHFR inhibitors and how do they work? (2024, June 21). In Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science, 6(4), 108–121.
  • 2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine. (n.d.). In SpectraBase. Retrieved January 18, 2026, from [Link]

  • N4-cyclohexyl-6-(4-morpholinyl)-. (n.d.). In SpectraBase. Retrieved January 18, 2026, from [Link]

  • 1,3,5-Triazine-2,4,6-triamine, N,N-dihexyl-N',N''-diphenyl-. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). In NIST WebBook. Retrieved January 18, 2026, from [Link]

  • 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-. (n.d.). In NIST WebBook. Retrieved January 18, 2026, from [Link]

  • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]-. (n.d.). In Substance. Retrieved January 18, 2026, from [Link]

Sources

"N-Cyclohexyl-1,3,5-triazine-2,4-diamine" CAS number 645-20-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Cyclohexyl-1,3,5-triazine-2,4-diamine (CAS 645-20-5): Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the promising class of 1,3,5-triazine derivatives. While specific research on this particular molecule is limited, this document synthesizes available data and draws upon extensive literature on structurally related analogues to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the compound's physicochemical properties, plausible synthetic routes, and its potential biological activities, with a focus on the broader therapeutic applications of the 1,3,5-triazine-2,4-diamine scaffold.

Introduction to the 1,3,5-Triazine-2,4-diamine Scaffold

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[3] The 2,4-diamino-1,3,5-triazine moiety, in particular, has garnered significant attention as it serves as a key pharmacophore in several therapeutic agents. A notable example is its role in inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[4][5] By mimicking the binding of the natural substrate, dihydrofolate, these compounds can disrupt cellular proliferation, a mechanism that is particularly effective in rapidly dividing cancer cells and various pathogens.[6][7][8]

This compound (CAS 645-20-5) is a member of this important class of compounds. Its structure, featuring a cyclohexyl group, suggests potential for favorable pharmacokinetic properties due to increased lipophilicity. This guide will explore the synthesis, known properties, and a discussion of the potential therapeutic applications of this compound, based on the established activities of its structural analogues.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 645-20-5[2]
Molecular Formula C₉H₁₅N₅[2]
Molecular Weight 193.25 g/mol [2]
Melting Point 162-164 °C[2]
Boiling Point (Predicted) 412.8 ± 28.0 °C[2]
Density (Predicted) 1.260 ± 0.06 g/cm³[2]
pKa (Predicted) 3.91 ± 0.10[2]

Synthesis of this compound

The synthesis of 2,4-diamino-1,3,5-triazine derivatives can be achieved through several established routes. The most common starting materials are cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and dicyandiamide (cyanoguanidine).

Synthesis from Cyanuric Chloride

Cyanuric chloride is a versatile and cost-effective precursor for the synthesis of substituted 1,3,5-triazines. The three chlorine atoms can be sequentially substituted by nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for controlled, stepwise synthesis.[9][10]

A plausible synthetic route for this compound starting from cyanuric chloride would involve a two-step nucleophilic substitution. First, the reaction with one equivalent of cyclohexylamine at a low temperature (e.g., 0-5 °C) would yield the monosubstituted intermediate, 2-chloro-4-cyclohexylamino-1,3,5-triazine. The second chlorine atom can then be displaced by ammonia at a slightly elevated temperature to afford the final product.

Experimental Protocol: Synthesis from Cyanuric Chloride (Hypothetical)

  • Step 1: Monosubstitution. Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or THF. Cool the solution to 0-5 °C in an ice bath. Add a solution of cyclohexylamine (1 equivalent) dropwise while maintaining the temperature. Stir the reaction mixture for a specified time (e.g., 2-4 hours) at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Disubstitution. To the reaction mixture containing the 2-chloro-4-cyclohexylamino-1,3,5-triazine intermediate, add an excess of aqueous ammonia. Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.

  • Work-up and Purification. Upon completion, the solvent is typically removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent (e.g., acetonitrile) to yield pure this compound.

Synthesis from Dicyandiamide (Cyanoguanidine)

An alternative and often more direct route involves the condensation of dicyandiamide with a suitable nitrile.[11] For the synthesis of this compound, a one-pot, microwave-assisted method has been reported for analogous compounds.[1] This approach involves the reaction of cyanoguanidine with an appropriate aldehyde and amine.

Experimental Protocol: One-Pot Synthesis from Dicyandiamide (Hypothetical)

  • Reaction Setup. In a microwave-safe vessel, combine cyanoguanidine (1 equivalent), cyclohexanecarboxaldehyde (1 equivalent), and a suitable amine (e.g., ammonia or an ammonia source) in a polar solvent like ethanol or DMF. An acid catalyst, such as hydrochloric acid, is typically added.

  • Microwave Irradiation. The vessel is sealed and subjected to microwave irradiation at a specified temperature and time. These conditions would need to be optimized for this specific transformation.

  • Work-up and Purification. After cooling, the reaction mixture is worked up, which may involve neutralization with a base and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_cyanuric Cyanuric Chloride Route cluster_dicyandiamide Dicyandiamide Route start_cyanuric Cyanuric Chloride intermediate 2-Chloro-4-cyclohexylamino-1,3,5-triazine start_cyanuric->intermediate + Cyclohexylamine (0-5°C) product_cyanuric This compound intermediate->product_cyanuric + NH3 (Room Temp) start_dicyandiamide Dicyandiamide product_dicyandiamide This compound start_dicyandiamide->product_dicyandiamide + Cyclohexanecarboxaldehyde + Ammonia Source (Microwave)

Caption: Plausible synthetic routes to this compound.

Biological Activity and Therapeutic Potential

Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism of action for many 2,4-diamino-1,3,5-triazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[4][6] This enzyme is a key component of the folate metabolic pathway, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[12]

Several studies have demonstrated the potent DHFR inhibitory and cytotoxic activities of N-substituted 2,4-diamino-1,3,5-triazines against various cancer cell lines, including lung and breast cancer.[4] The N-cyclohexyl moiety in the target compound may contribute to its binding affinity within the active site of DHFR, potentially enhancing its inhibitory activity.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis (Thymidylate) THF->DNA AminoAcids Amino Acid Synthesis (e.g., Methionine) THF->AminoAcids DHFR->THF NADPH -> NADP+ Triazine This compound Triazine->DHFR Inhibition

Caption: The role of DHFR in cellular metabolism and its inhibition by triazine derivatives.

Other Potential Biological Activities

Beyond DHFR inhibition, 1,3,5-triazine derivatives have been investigated for a variety of other biological activities. These include:

  • Antimicrobial Activity: Some triazine derivatives have shown efficacy against various bacterial and fungal strains.[3]

  • Antimalarial Activity: The triazine scaffold is present in some antimalarial drugs, and novel derivatives continue to be explored for this application.

  • Kinase Inhibition: Certain triazine compounds have been identified as inhibitors of various protein kinases, which are important targets in cancer therapy.

Further research is required to determine if this compound possesses any of these activities.

Experimental Protocols: DHFR Inhibition Assay

To evaluate the potential of this compound as a DHFR inhibitor, a standard in vitro enzymatic assay can be performed. The following is a generalized protocol based on established methods.

Protocol: Spectrophotometric DHFR Inhibition Assay

  • Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Materials:

    • Recombinant human DHFR enzyme

    • NADPH

    • Dihydrofolic acid (DHF)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • This compound (test compound)

    • Methotrexate (positive control)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In the wells of the microplate, add the assay buffer.

    • Add varying concentrations of the test compound or the positive control (methotrexate) to the appropriate wells. Include a control with no inhibitor.

    • Add the DHFR enzyme to all wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of NADPH and DHF to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. While specific biological data for this compound is currently limited, the well-established activities of its structural analogues, especially as DHFR inhibitors, provide a strong rationale for its further investigation.

Future research should focus on:

  • Optimized Synthesis: Development and validation of a high-yield, scalable synthesis protocol.

  • In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and key enzymatic targets, including DHFR.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the contribution of the cyclohexyl group and other structural features to biological activity.

  • In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of disease is warranted.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound and related compounds.

References

  • Junaid, A., Lim, F. P. L., Tiekink, E. R. T., & Dolzhenko, A. V. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances, 10(43), 25517-25528.
  • Dolzhenko, A. V., & Junaid, A. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC medicinal chemistry, 11(3), 354–363.
  • Google Patents. (n.d.). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006). E-Journal of Chemistry, 3(1), 45-50.
  • Katarzyna, K., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7485.
  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.
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An In-Depth Technical Guide to N-Cyclohexyl-1,3,5-triazine-2,4-diamine: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Cyclohexyl-1,3,5-triazine-2,4-diamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data for this molecule is emerging, this document synthesizes available information and draws expert insights from closely related analogues to present a detailed analysis of its molecular structure, plausible synthetic routes, and potential as a therapeutic agent. We delve into its spectroscopic characteristics, propose detailed experimental protocols, and explore its potential biological activities, particularly in the context of oncology. This guide is intended to serve as a foundational resource for scientists engaged in the exploration of novel triazine-based compounds.

Introduction: The Prominence of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of therapeutics ranging from anticancer to anti-inflammatory and central nervous system (CNS) active agents.[2] The diamino-substituted triazines, in particular, have garnered considerable attention for their potential to modulate key biological targets. This compound (CAS No. 645-20-5) represents a promising, yet underexplored, member of this chemical family.[3] This guide aims to illuminate the key technical aspects of this molecule, providing a roadmap for its synthesis, characterization, and potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 1,3,5-triazine ring substituted with a primary amine at position 2 and a cyclohexylamino group at position 4.

Below is a 2D representation and a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 645-20-5[3]
Molecular Formula C₉H₁₅N₅[4]
Molecular Weight 193.25 g/mol [4]
Melting Point 162-164 °CChemicalBook
Boiling Point (Predicted) 412.8 °C at 760 mmHg[4]
Density (Predicted) 1.26 g/cm³[4]
XLogP3 1.85260[4]
PSA (Polar Surface Area) 76.72 Ų[4]
Conformational Analysis and 3D Structure

While a crystal structure for this compound is not publicly available, we can infer its likely three-dimensional conformation. The cyclohexyl group will adopt a stable chair conformation. The bond between the cyclohexyl ring and the exocyclic nitrogen atom allows for rotational freedom, which may result in different rotamers in solution. The planarity of the triazine ring is a key feature, and the exocyclic amino groups will exhibit some degree of planar character due to resonance with the ring.

Caption: 2D representation of this compound.

Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this compound, primarily revolving around the sequential nucleophilic substitution of cyanuric chloride or the condensation of biguanide precursors.

Proposed Synthetic Pathway: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times and improved yields for the synthesis of triazine derivatives.[2][5] A plausible and efficient route involves the reaction of dicyandiamide with a cyclohexyl nitrile under microwave irradiation.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Dicyandiamide Dicyandiamide Microwave Microwave Irradiation (e.g., 150-200 °C) Dicyandiamide->Microwave Cyclohexylnitrile Cyclohexylnitrile Cyclohexylnitrile->Microwave Solvent High-boiling solvent (e.g., DMF, DMSO) Microwave->Solvent TargetMolecule This compound Solvent->TargetMolecule

Caption: Proposed microwave-assisted synthesis workflow.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Dicyandiamide

  • Cyclohexanecarbonitrile

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • To a microwave-safe reaction vessel, add dicyandiamide (1.0 eq) and cyclohexanecarbonitrile (1.2 eq).

  • Add a high-boiling point solvent such as DMF or DMSO to ensure efficient heating.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature range of 150-200°C for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl and amino protons. The complexity of the spectrum may be influenced by the presence of rotamers in solution.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
NH₂ 5.0 - 6.5Broad singlet
NH (cyclohexyl) 6.5 - 7.5Broad singlet
CH (cyclohexyl, attached to N) 3.5 - 4.0Multiplet
CH₂ (cyclohexyl) 1.0 - 2.0Multiplet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the triazine ring carbons and the cyclohexyl carbons. Based on data for the closely related 2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine, the chemical shifts can be reasonably estimated.[6]

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C (triazine, C2) 166 - 168
C (triazine, C4, C6) 168 - 170
CH (cyclohexyl, C1') 48 - 52
CH₂ (cyclohexyl, C2', C6') 32 - 35
CH₂ (cyclohexyl, C3', C5') 25 - 28
CH₂ (cyclohexyl, C4') 24 - 26
Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (NH₂) 3300 - 3500Medium, sharp
N-H stretch (NH) 3200 - 3400Medium, sharp
C-H stretch (cyclohexyl) 2850 - 2950Strong
C=N stretch (triazine ring) 1550 - 1650Strong
N-H bend 1600 - 1650Medium
Mass Spectrometry

In mass spectrometry, this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve cleavage of the cyclohexyl ring and loss of amino groups.[7]

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment
193 [M]⁺
111 [M - C₆H₁₀]⁺
96 [M - C₆H₁₁NH]⁺

Potential Biological Activity and Therapeutic Applications

The 1,3,5-triazine scaffold is a well-established pharmacophore in oncology.[8][9] Several triazine derivatives have shown potent anticancer activity through various mechanisms, including enzyme inhibition.

A study on imamine-1,3,5-triazine derivatives demonstrated that a compound containing a cyclohexyl moiety (compound 4k) exhibited potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231) with an IC₅₀ of 8.18 µM.[10] This finding strongly suggests that this compound could also possess significant anticancer properties.

Proposed Mechanism of Action

The biological activity of diamino-triazines is often attributed to their ability to act as hinge-binding motifs in protein kinases or to intercalate with DNA. The cyclohexyl group can provide favorable hydrophobic interactions within the binding pocket of target enzymes. Further investigation is warranted to elucidate the specific molecular targets of this compound.

cluster_compound This compound cluster_targets Potential Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Compound This compound Kinases Protein Kinases Compound->Kinases Inhibition DNA DNA Compound->DNA Intercalation Proliferation Inhibition of Cell Proliferation Kinases->Proliferation Leads to Apoptosis Induction of Apoptosis DNA->Apoptosis Leads to Anticancer Anticancer Activity Apoptosis->Anticancer Proliferation->Anticancer

Caption: Plausible mechanism of anticancer activity.

Analytical Methodologies

For the robust analysis and characterization of this compound in various matrices, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the quantification and purity assessment of this compound.

Proposed HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification and quantification of the compound, particularly in complex mixtures.

Proposed GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min

  • MS Detector: Electron Ionization (EI) at 70 eV

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely untapped, potential in the realm of drug discovery. This technical guide has provided a comprehensive framework for its synthesis, structural elucidation, and potential biological applications. The structural similarity to known anticancer agents, coupled with the versatility of the triazine scaffold, makes it a compelling candidate for further investigation. Future research should focus on the definitive synthesis and spectroscopic characterization of this compound, followed by a thorough evaluation of its biological activity against a panel of cancer cell lines and relevant enzymatic targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecule.

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A Technical Guide to N-Cyclohexyl-1,3,5-triazine-2,4-diamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1,3,5-triazine-2,4-diamine scaffold is a cornerstone in medicinal chemistry, recognized for its rigid, planar structure and versatile substitution points that allow for the fine-tuning of pharmacological properties. This guide provides an in-depth analysis of N-cyclohexyl substituted derivatives of this core, a class of compounds demonstrating significant potential in drug development. We will dissect the precise IUPAC nomenclature, explore key physicochemical properties, detail robust synthetic methodologies, and survey the broad therapeutic applications, particularly in oncology. This document is intended for researchers and scientists in drug discovery, offering both foundational knowledge and practical, field-proven insights into the development of novel therapeutics based on this privileged scaffold.

Nomenclature and Structural Elucidation

The designation "N-Cyclohexyl-1,3,5-triazine-2,4-diamine" describes a molecule containing a 1,3,5-triazine ring with amino groups at positions 2 and 4, and a cyclohexyl group attached to one of the nitrogen atoms. However, this name is ambiguous without specifying the exact point of attachment. The accepted International Union of Pure and Applied Chemistry (IUPAC) nomenclature requires locants to clarify which amino group bears the substituent.

For the purpose of this guide, we will focus on the representative structure: N²-cyclohexyl-1,3,5-triazine-2,4-diamine . In this molecule, the cyclohexyl group is attached to the nitrogen of the amino group at position 2 of the triazine ring.

  • Core Scaffold: 1,3,5-triazine-2,4-diamine (also known as Formoguanamine or Guanamine).[1]

  • Substituent: A cyclohexyl group.

  • Point of Attachment: The exocyclic nitrogen at position 2 (N²).

Key Identifiers for the Core Scaffold (1,3,5-Triazine-2,4-diamine):

  • CAS Number: 504-08-5[1]

  • Molecular Formula: C₃H₅N₅[1]

  • Molecular Weight: 111.11 g/mol [1]

The addition of an N-cyclohexyl group increases the molecular weight and significantly enhances the lipophilicity of the molecule, which can have profound effects on its solubility, membrane permeability, and pharmacokinetic profile.

SynthesisWorkflow Start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Step1 First Nucleophilic Substitution (Cyclohexylamine, low temp) Start->Step1 Intermediate1 2-Chloro-4-(cyclohexylamino)- 6-amino-1,3,5-triazine Step1->Intermediate1 Step2 Second Nucleophilic Substitution (Ammonia, moderate temp) Intermediate1->Step2 Product N²-Cyclohexyl-1,3,5-triazine- 2,4-diamine Step2->Product Purification Purification (Crystallization / Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol describes a validated, two-step synthesis of N²-cyclohexyl-1,3,5-triazine-2,4-diamine starting from cyanuric chloride.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Cyclohexylamine

  • Aqueous Ammonia (28-30%)

  • Acetone

  • 1,4-Dioxane

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Step 1: Synthesis of 2-Chloro-4-(cyclohexylamino)-6-amino-1,3,5-triazine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend cyanuric chloride (1.0 eq) in a 1:1 mixture of acetone and water. Cool the suspension to 0-5 °C using an ice bath.

  • First Nucleophilic Addition: Prepare a solution of cyclohexylamine (1.0 eq) and sodium carbonate (1.0 eq) in water. Add this solution dropwise to the cyanuric chloride suspension over 1-2 hours, ensuring the temperature is maintained below 5 °C. The sodium carbonate is crucial to neutralize the HCl generated during the reaction, driving the substitution to completion.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material indicates the completion of the first substitution.

  • Work-up: Upon completion, filter the resulting white precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N²-Cyclohexyl-1,3,5-triazine-2,4-diamine

  • Reaction Setup: Suspend the intermediate from Step 1 in 1,4-dioxane.

  • Second Nucleophilic Addition: Add an excess of aqueous ammonia (5.0-10.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The higher temperature is necessary to displace the second, less reactive chlorine atom.

  • Reaction Monitoring: Monitor the reaction by TLC until the intermediate is fully consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Self-Validation System: The purity and identity of the final compound must be confirmed through a standard battery of analytical techniques as described in Section 5.

Applications in Drug Development and Biological Activity

The 1,3,5-triazine-2,4-diamine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. [2][3]The introduction of various substituents allows for the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects. [3][4] N-cyclohexyl substituted derivatives have been specifically investigated for their potential as anticancer agents. One study highlighted a compound, 6-chloro-N²-cyclohexyl-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (compound 4k), which demonstrated potent anti-proliferative activity against MDA-MB-231 triple-negative breast cancer cells, with an IC₅₀ value of 8.18 µM. [5]This activity was significantly better than the parent compound, imatinib (IC₅₀ = 35.50 µM), in the same assay. [5] While the precise mechanism for this specific compound was not fully elucidated in the cited study, many triazine-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and metastasis.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS  Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Inhibitor Triazine-Diamine Derivative Inhibitor->RAF

Caption: Representative MAPK/ERK signaling pathway often targeted by triazine kinase inhibitors.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A multi-technique approach ensures a comprehensive and self-validating analysis.

AnalyticalWorkflow Start Synthesized Crude Product NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) Start->MS HPLC HPLC Analysis (Purity Assessment) NMR->HPLC MS->HPLC EA Elemental Analysis (Elemental Composition) HPLC->EA Final Confirmed Pure Compound EA->Final

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Methodology Details:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include characteristic peaks for the cyclohexyl protons (typically in the aliphatic region, 1.0-2.0 ppm), the N-H protons (which may be broad), and any protons on the triazine ring or other substituents.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the triazine ring carbons (highly deshielded, >160 ppm) and the cyclohexyl carbons would be expected.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the synthesized compound.

    • Technique: Electrospray ionization (ESI-MS) is commonly used. The analysis should show a prominent ion peak corresponding to the molecular ion [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Protocol: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid). The purity is calculated from the area of the product peak relative to the total area of all peaks detected by a UV detector.

  • Elemental Analysis:

    • Purpose: To confirm the elemental composition (C, H, N).

    • Validation: The experimentally determined percentages of each element should be within ±0.4% of the theoretically calculated values for the molecular formula. [6]

Conclusion

This compound and its derivatives represent a promising and versatile class of compounds for drug discovery. Their synthesis is well-established and scalable, proceeding from the readily available starting material cyanuric chloride. The strategic introduction of the cyclohexyl moiety significantly modulates the physicochemical properties of the parent scaffold, enhancing its lipophilicity and potential for membrane translocation. The demonstrated biological activity, particularly in the realm of oncology, underscores the therapeutic potential of this scaffold. Future research should focus on expanding the structure-activity relationship (SAR) by exploring substitutions at other positions of the triazine ring and further characterizing the molecular mechanisms of action for the most potent analogs.

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A Technical Guide to the Spectral Characterization of N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for N-Cyclohexyl-1,3,5-triazine-2,4-diamine (CAS No. 645-20-5), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of data but also on the rationale behind the spectral features, providing a deeper understanding of the molecule's structure and properties.

Introduction

This compound, with the molecular formula C₉H₁₅N₅ and a molecular weight of 193.25 g/mol , belongs to the s-triazine class of heterocyclic compounds.[1][2] The structural elucidation of such molecules is fundamental for quality control, reaction monitoring, and for understanding their chemical behavior. Spectroscopic techniques are indispensable tools in this endeavor. This guide will present a detailed, albeit predictive, analysis of the NMR, IR, and MS spectra of the title compound, based on established principles and data from analogous structures. The synthesis of 2,4-diamino-1,3,5-triazine derivatives often involves the reaction of dicyandiamide with nitriles or a two-step method starting from biguanide derivatives.[3][4][5][6]

Molecular Structure and Key Functional Groups

A thorough understanding of the spectral data begins with an appreciation of the molecule's structure. This compound comprises a central 1,3,5-triazine ring substituted with a primary amino group (-NH₂) and a secondary amino group bearing a cyclohexyl substituent (-NH-C₆H₁₁).

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the presence of amino groups, the NMR spectra of aminotriazines can exhibit complexity arising from restricted rotation around the C-N bonds, leading to the existence of rotamers and dynamic equilibrium on the NMR timescale.[7][8] This can result in broadened signals or the appearance of multiple sets of signals for what might appear to be chemically equivalent protons or carbons.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring, the N-H protons of the primary and secondary amino groups, and potentially a proton on the triazine ring, although in 2,4-diamino-1,3,5-triazine, the C6 position is typically unsubstituted and may not show a distinct proton signal depending on the synthesis route.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 8.0Broad Singlet2H-NH₂The chemical shift of primary amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange.
~6.0 - 7.0Broad Singlet1H-NH-The secondary amine proton is also expected to be a broad singlet and its chemical shift is influenced by hydrogen bonding and solvent.
~3.5 - 4.0Multiplet1HCH-N (cyclohexyl)The methine proton of the cyclohexyl group attached to the nitrogen is deshielded by the electronegative nitrogen atom.
~1.0 - 2.0Multiplet10HCyclohexyl CH₂The methylene protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region.[2][9]
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C2, C4 (triazine)The carbons of the s-triazine ring are highly deshielded due to the presence of three electronegative nitrogen atoms.[10]
~160 - 165C6 (triazine)The unsubstituted carbon of the triazine ring will also be in the downfield region.
~50 - 55C1 (cyclohexyl)The carbon of the cyclohexyl ring directly attached to the nitrogen is deshielded.[2]
~30 - 35C2, C6 (cyclohexyl)Methylene carbons adjacent to the C1 carbon.[2]
~25 - 30C3, C5, C4 (cyclohexyl)The remaining methylene carbons of the cyclohexyl ring.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)VibrationAssignmentRationale
3300 - 3500N-H StretchPrimary Amine (-NH₂)Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[11][12]
3200 - 3300N-H StretchSecondary Amine (-NH-)Secondary amines usually exhibit a single, weaker N-H stretching band in this region.[1][11]
2850 - 2960C-H StretchCyclohexylCharacteristic stretching vibrations of the C-H bonds in the aliphatic cyclohexyl group.[2]
1500 - 1600C=N StretchTriazine RingThe C=N stretching vibrations of the triazine ring are expected in this region.[13]
1550 - 1650N-H BendPrimary Amine (-NH₂)The N-H bending (scissoring) vibration of the primary amino group.[12]
1250 - 1335C-N StretchAromatic AmineThe stretching vibration of the C-N bond between the triazine ring and the amino groups.[12]
1020 - 1250C-N StretchAliphatic AmineThe stretching vibration of the C-N bond between the cyclohexyl group and the nitrogen atom.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.[14][15]

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 193. The fragmentation is likely to involve cleavages at the C-N bonds and within the cyclohexyl ring.

Fragmentation_Pathway M [C₉H₁₅N₅]⁺˙ m/z = 193 (Molecular Ion) F1 [C₉H₁₄N₅]⁺ m/z = 192 ([M-H]⁺) M->F1 - H˙ F2 [C₃H₄N₅]⁺ m/z = 110 (Loss of Cyclohexyl Radical) M->F2 - C₆H₁₁˙ F3 [C₆H₁₁NH]⁺˙ m/z = 98 (Cyclohexylamine fragment) M->F3 Rearrangement F4 [C₆H₁₀]⁺˙ m/z = 82 (Loss of NH from F3) F3->F4 - NH₂˙

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway.

Key Predicted Fragments:

  • m/z 193 (M⁺˙): The molecular ion peak.

  • m/z 192 ([M-H]⁺): Loss of a hydrogen radical, often a stable fragment for aromatic systems.[16]

  • m/z 110: Loss of the cyclohexyl radical (C₆H₁₁˙), which has a mass of 83. This would leave the 2,4-diamino-1,3,5-triazine cation.

  • m/z 98: A fragment corresponding to the cyclohexylamine radical cation, possibly formed through rearrangement.

  • m/z 82: Loss of an amino radical from the cyclohexylamine fragment.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as aminotriazines can exhibit poor solubility.[7]

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.[15]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. While this guide presents a predictive analysis, the outlined spectral features provide a robust framework for researchers to interpret experimentally obtained data. The characteristic signals in NMR, the vibrational bands in IR, and the fragmentation pattern in MS collectively offer a detailed molecular portrait, essential for advancing research and development in fields where this compound plays a critical role.

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An In-Depth Technical Guide to the Physical Characteristics of N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Cyclohexyl-1,3,5-triazine-2,4-diamine, a substituted s-triazine, represents a core scaffold of significant interest in medicinal chemistry and materials science. Its structural rigidity, coupled with the potential for diverse functionalization, makes it a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the fundamental physical and chemical characteristics of this compound, offering a critical baseline for its application in research and development. The causality behind the selection of analytical techniques and the interpretation of the resulting data are emphasized to provide field-proven insights for the practicing scientist.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical properties. These parameters govern its behavior in various experimental settings, from reaction conditions to formulation and storage.

Molecular Structure and Identification

The structural integrity of this compound is defined by a central 1,3,5-triazine ring, substituted with a primary amine and a secondary cyclohexylamine. This arrangement imparts a unique combination of hydrogen bonding capabilities and lipophilicity.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of related 2,4-diamino-1,3,5-triazines. [1]Optimization of reaction time, temperature, and stoichiometry would be necessary to achieve the highest yield and purity for this compound.

  • Reaction Setup: In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq) and cyclohexylamine (1.1-1.5 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethylene glycol.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a controlled temperature (typically 150-200 °C) for a specified duration (10-60 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling or can be precipitated by the addition of water.

  • Purification: Collect the crude product by filtration, wash with a suitable solvent (e.g., water, then a cold non-polar solvent like diethyl ether or hexane) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetonitrile, ethanol/water).

Thermal and Crystallographic Properties

The thermal stability and solid-state structure of a compound are critical parameters, particularly for applications in materials science and for understanding its solid-state behavior in pharmaceutical formulations.

Thermal Analysis

While specific experimental data for this compound is not available, thermal analysis of related triazine derivatives has been reported. [2]

  • Thermogravimetric Analysis (TGA): TGA would be employed to determine the thermal stability and decomposition profile of the compound. A typical experiment would involve heating a small sample under a controlled atmosphere (e.g., nitrogen or air) and monitoring the weight loss as a function of temperature. The onset of decomposition would provide an indication of its thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions. A DSC thermogram would confirm the melting point and could reveal other phase transitions, such as polymorphic transformations, which can be critical for drug development.

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is invaluable for understanding intermolecular interactions, which influence physical properties like solubility and melting point. Although no crystal structure has been reported for this compound, related 2,4-diamino-1,3,5-triazines have been shown to form extensive hydrogen-bonding networks in the solid state. [3]It is highly probable that this compound also engages in significant intermolecular N-H···N hydrogen bonding, contributing to its crystalline nature and relatively high melting point.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation. A systematic solubility study is essential for any new compound.

Table 3: Predicted and Expected Solubility

SolventExpected SolubilityRationale
Water Sparingly soluble to insolubleThe presence of the lipophilic cyclohexyl group is expected to significantly reduce aqueous solubility, despite the hydrogen bonding capabilities of the amine groups.
Methanol, Ethanol SolubleThe polar, protic nature of these alcohols should facilitate dissolution through hydrogen bonding.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of organic compounds.
Acetone Moderately solubleAcetone's polarity should allow for some degree of solubility.
Dichloromethane, Chloroform Sparingly solubleThe non-polar nature of these solvents is less compatible with the polar amine and triazine functionalities.
Hexane, Diethyl Ether InsolubleThe non-polar nature of these solvents will not effectively solvate the polar functional groups of the molecule.

Experimental Protocol for Solubility Determination:

  • Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.

  • Solvent Addition: Add a measured volume of the test solvent to each vial in small increments.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.

  • Observation: Visually inspect for complete dissolution. If the solid dissolves, add more of the compound until saturation is reached.

  • Quantification (Optional): For quantitative analysis, filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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The Strategic Synthesis and Application of N-Cyclohexyl-1,3,5-triazine-2,4-diamine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of N-Cyclohexyl-1,3,5-triazine-2,4-diamine, a pivotal starting material in the synthesis of contemporary pharmaceuticals. We will explore the strategic considerations behind its synthesis, delve into detailed experimental protocols, and illuminate its application as a versatile scaffold, particularly in the development of potent anticancer agents such as Dihydrofolate Reductase (DHFR) inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and actionable insights into the utilization of this crucial chemical entity.

Introduction: The Enduring Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to serve as a rigid framework for the precise spatial orientation of various functional groups. This structural versatility has led to the development of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The diamino-substituted triazines, in particular, have garnered significant attention due to their capacity to mimic the hydrogen bonding patterns of endogenous molecules, thereby enabling potent and selective interactions with biological targets.

This compound emerges as a particularly valuable building block within this chemical class. The incorporation of a cyclohexyl moiety introduces a lipophilic character that can enhance membrane permeability and facilitate favorable hydrophobic interactions within protein binding pockets. This guide will dissect the synthesis and utility of this compound, providing a robust resource for its effective application in research and development.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary and strategically distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and the pursuit of "green" chemical principles.

Pathway A: The Biguanide Route - A Stepwise Approach

This classical and highly versatile two-step method involves the initial formation of a biguanide intermediate, followed by a cyclization reaction.[3]

Step 1: Synthesis of Cyclohexyl Biguanide

The first step is the condensation of cyclohexylamine with dicyandiamide. This reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the amine on one of the nitrile groups of dicyandiamide.

Step 2: Cyclization to the Triazine Core

The resulting cyclohexyl biguanide is then cyclized with a suitable one-carbon electrophile, most commonly an ester, to form the 1,3,5-triazine ring. The reaction with an ester, such as methyl formate or ethyl acetate, provides the unsubstituted triazine at the 6-position.

Biguanide Route A Cyclohexylamine C Cyclohexyl Biguanide (Intermediate) A->C + Dicyandiamide (Acid Catalyst) B Dicyandiamide B->C E This compound C->E + Ester (Base) D Ester (e.g., Methyl Formate) D->E

Figure 1: The Biguanide pathway for the synthesis of this compound.

Experimental Protocol: Biguanide Route

  • Materials: Cyclohexylamine, dicyandiamide, hydrochloric acid, methanol, sodium methoxide, methyl formate.

  • Step 1: Cyclohexyl Biguanide Hydrochloride Synthesis:

    • In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexylamine (1.0 eq) and dicyandiamide (1.0 eq) in a suitable solvent such as 2-propanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated cyclohexyl biguanide hydrochloride by filtration.

    • Wash the solid with cold 2-propanol and dry under vacuum.

  • Step 2: Triazine Ring Formation:

    • Suspend the cyclohexyl biguanide hydrochloride (1.0 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol (2.0 eq) and stir the mixture at room temperature for 30 minutes.

    • Add methyl formate (1.2 eq) and continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with water to remove inorganic salts.

    • Collect the solid product by filtration, wash with water, and dry to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.

Pathway B: The Direct Cyclization Route - A Green and Atom-Economical Approach

A more direct and environmentally benign approach involves the reaction of dicyandiamide with a suitable nitrile under microwave irradiation. For the synthesis of N-substituted triazines, this pathway is less direct as it typically yields a 6-substituted-2,4-diamino-1,3,5-triazine. To obtain the N-cyclohexyl product, a multi-step process starting from cyanuric chloride is more common.

However, for the broader class of 2,4-diamino-1,3,5-triazines, the direct reaction of dicyandiamide with a nitrile is a powerful method.

Direct Cyclization Route A Dicyandiamide C 6-R-1,3,5-triazine-2,4-diamine A->C + Nitrile (Microwave, Base) B Nitrile (R-CN) B->C

Figure 2: Direct cyclization for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines.

Physicochemical and Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound are paramount for its application in synthesis. The following table summarizes its key physicochemical properties and expected spectroscopic data, compiled from various sources and predictive models.

PropertyValue
Molecular Formula C₉H₁₅N₅
Molecular Weight 193.25 g/mol
CAS Number 645-20-5
Appearance White to off-white solid
Melting Point 162-164 °C
Boiling Point 412.8 ± 28.0 °C (Predicted)
Density 1.260 ± 0.06 g/cm³ (Predicted)
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 6.5-7.0 (br s, 2H, NH₂), 5.5-6.0 (br s, 1H, NH), 3.5-3.8 (m, 1H, CH-N), 1.0-1.9 (m, 10H, cyclohexyl CH₂)
¹³C NMR (DMSO-d₆, 101 MHz) Predicted δ (ppm): 167-169 (C-triazine), 165-167 (C-triazine), 50-52 (CH-N), 32-34 (cyclohexyl CH₂), 25-27 (cyclohexyl CH₂), 24-26 (cyclohexyl CH₂)
IR (KBr, cm⁻¹) Characteristic Peaks: 3300-3500 (N-H stretching), 2850-2950 (C-H stretching), 1600-1650 (C=N stretching), 800-850 (triazine ring vibration)
Mass Spectrometry (ESI-MS) m/z: 194.14 [M+H]⁺

Application as a Starting Material in Drug Synthesis: The Case of DHFR Inhibitors

This compound is a valuable precursor for the synthesis of a variety of bioactive molecules, most notably Dihydrofolate Reductase (DHFR) inhibitors.[4] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.

The 2,4-diaminotriazine core of the title compound can effectively mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR. The cyclohexyl group can be strategically utilized to occupy a hydrophobic pocket in the enzyme, thereby enhancing binding affinity and selectivity.

Synthetic Strategy for DHFR Inhibitors:

A common synthetic route involves the nucleophilic substitution of a halogenated triazine derivative with the desired pharmacophoric fragments. Starting with this compound, one of the amino groups can be further functionalized to introduce moieties that interact with other key residues in the DHFR active site.

DHFR Inhibitor Synthesis A This compound C DHFR Inhibitor Precursor A->C Selective N-Functionalization B Functionalization Reagent (e.g., R-X) B->C E Potent DHFR Inhibitor C->E Coupling/Cyclization D Further Modification D->E

Figure 3: General synthetic scheme for the elaboration of this compound into DHFR inhibitors.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring power of scaffold-based drug design. Its straightforward synthesis, coupled with its inherent structural features, makes it an invaluable tool for medicinal chemists. The insights provided in this guide, from detailed synthetic protocols to its strategic application in the development of DHFR inhibitors, are intended to empower researchers to fully leverage the potential of this versatile starting material. As the quest for more selective and potent therapeutics continues, the intelligent application of core scaffolds like this compound will undoubtedly play a central role in shaping the future of medicine.

References

  • Balaha, M. F., Baset, M. A., & Abo-Ashour, M. F. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]

  • Diakité, A. S., Ambeu-Loko, C. N. M., Yapi, A. D., Logé, C., Kacou, A., Kra, S., ... & Sissouma, D. (2020). Design and Synthesis of Functionalized 2, 4-Diamino-1, 3, 5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 9(2).
  • Junaid, M., Al-Warhi, T., Al-Zharani, M., Al-Ghamdi, S., Al-Otaibi, A., Al-Amri, A., ... & Al-Ghamdi, K. (2020). Design, synthesis and anticancer evaluation of imamine-1, 3, 5-triazine derivatives. RSC advances, 10(56), 33931-33946. [Link]

  • Le, T. M., Nguyen, T. H. T., Le, T. H., & Tran, P. H. (2021). Biguanide-Based Synthesis of 1, 3, 5-Triazine Derivatives with Anticancer Activity and 1, 3, 5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(16), 4983. [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2, 4-diamino-1, 3, 5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219-225. [Link]

  • SpectraBase. (n.d.). 2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthetic accesses to biguanide compounds. [Link]

  • PubChem. (n.d.). N-Cyclohexyl-N''-indan-2-yl-[2][4][5]triazine-2,4,6-triamine. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. [Link]

  • Junaid, M., Al-Warhi, T., Al-Zharani, M., Al-Ghamdi, S., Al-Otaibi, A., Al-Amri, A., ... & Al-Ghamdi, K. (2020). 6, N2-Diaryl-1, 3, 5-triazine-2, 4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC advances, 10(56), 33931-33946. [Link]

Sources

A Technical Guide to the Research Applications of N-Cyclohexyl-1,3,5-triazine-2,4-diamine (Cycloguanil)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-1,3,5-triazine-2,4-diamine, known scientifically as the active metabolite of proguanil and commonly referred to as Cycloguanil, is a molecule of significant therapeutic interest.[1][2] Historically recognized for its antimalarial properties, its primary mechanism of action—the potent and selective inhibition of dihydrofolate reductase (DHFR)—positions it as a compelling candidate for broader pharmacological investigation.[1][3] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids.[4] Its inhibition disrupts cellular proliferation, a hallmark of both infectious pathogens and cancer cells. This guide provides an in-depth analysis of the core mechanism of Cycloguanil, explores its emerging applications in oncology, and details the essential experimental protocols required to validate its therapeutic potential in a laboratory setting.

The Core Mechanism: Targeting Dihydrofolate Reductase (DHFR)

The therapeutic efficacy of Cycloguanil is rooted in its ability to inhibit DHFR, an enzyme vital for cell survival and growth.[5][6][7]

The Folate Pathway: A Critical Therapeutic Target

Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and several amino acids.[4] By blocking this step, DHFR inhibitors deplete the intracellular pool of THF, leading to a shutdown of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis. This pathway is a well-established target for antimicrobial and anticancer therapies.[5][6][7]

The diagram below illustrates the central role of DHFR in the folate pathway and the inhibitory action of Cycloguanil.

DHFR_Pathway Figure 1: Mechanism of DHFR Inhibition by Cycloguanil cluster_synthesis Cellular Proliferation DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP DNA DNA Synthesis & Repair Purines->DNA dTMP->DNA DHFR->THF Catalyzes Cycloguanil Cycloguanil Cycloguanil->DHFR Inhibits MTT_Workflow Figure 2: MTT Assay Experimental Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (e.g., 24h for attachment) A->B C 3. Treat with Cycloguanil (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (e.g., DMSO, Isopropanol) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: A standardized workflow for assessing cell viability via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). [8]2. Compound Treatment: Aspirate the medium and replace it with fresh medium containing serial dilutions of Cycloguanil. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add 10-20 µL of sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [9][10]Viable cells will form visible purple formazan crystals. [8]5. Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. [9][11]Shake the plate gently for 15 minutes to ensure complete dissolution. [9]6. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [9]7. IC50 Calculation: Convert absorbance values to percentage viability relative to the vehicle control and plot against the log of Cycloguanil concentration to determine the half-maximal inhibitory concentration (IC50).

Trustworthiness: The reliability of this protocol depends on maintaining consistent cell seeding densities and ensuring complete solubilization of the formazan. [8]Running a positive control with a known cytotoxic agent like doxorubicin helps validate the assay sensitivity.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

To understand the mechanism behind the observed growth inhibition, cell cycle analysis is performed. This technique reveals if the compound induces arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M). [12][13] Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. [12][13]The fluorescence intensity of individual cells is measured by a flow cytometer. Since cells in G2/M have twice the DNA content of cells in G0/G1, the populations can be distinguished and quantified. [14] Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells to ~70% confluency and treat with Cycloguanil at relevant concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include an untreated control.

  • Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours on ice or overnight at 4°C. [14]4. Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA. [14]5. Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel. [14]7. Data Analysis: Gate on the single-cell population to exclude doublets. [15]Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Potential as a Broad-Spectrum Antimicrobial Agent

While historically used against Plasmodium falciparum, the DHFR-inhibiting mechanism of Cycloguanil suggests potential activity against other pathogens that rely on the folate pathway, including certain bacteria and protozoa. [16][17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent. [18]It identifies the lowest concentration of the drug that inhibits visible growth. [19] Principle: A standardized inoculum of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid (broth microdilution) or solid (agar dilution) growth medium. [19][20]After incubation, the lowest concentration that prevents visible growth is recorded as the MIC. [18] Step-by-Step Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells. [19]2. Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of Cycloguanil in a suitable broth medium (e.g., Mueller-Hinton Broth). [19]3. Inoculation: Add the standardized bacterial inoculum to each well. [19]Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours. [19]5. MIC Determination: The MIC is the lowest concentration of Cycloguanil in which there is no visible turbidity (growth). [18]

Future Directions and Drug Development

The therapeutic potential of the Cycloguanil scaffold is significant, but further research is required. Key areas of focus include:

  • Structure-Activity Relationship (SAR) Studies: Investigating derivatives of Cycloguanil can lead to compounds with improved potency against human DHFR, enhanced selectivity, and the ability to overcome resistance mechanisms. [21][22][23]Studies have shown that hydrophobicity and steric factors of substituents on the phenyl ring are crucial for binding affinity and overcoming resistance. [21][22]* Overcoming Resistance: Resistance to antifolates often arises from mutations in the DHFR active site. [21][23]Designing new analogs that can effectively bind to these mutated enzymes is a key challenge. [23]* Combination Therapies: Exploring the synergistic effects of Cycloguanil with other anticancer or antimicrobial agents could enhance efficacy and reduce the likelihood of resistance. For instance, combining it with drugs that induce oxidative stress has shown promise in cancer cells. [24]

Conclusion

This compound (Cycloguanil) is more than just a historical antimalarial. Its fundamental mechanism as a potent DHFR inhibitor provides a strong rationale for its repurposing and further development in oncology and potentially other infectious diseases. The experimental frameworks detailed in this guide—from enzymatic assays to cellular proliferation and cell cycle analysis—provide a robust, self-validating pathway for researchers to rigorously evaluate the therapeutic promise of this versatile triazine compound and its future derivatives.

References

  • Brown, J. I., Wang, P., Wong, A. Y. L., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Metabolites, 13(2), 151. Available at: [Link]

  • Brown, J. I., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. MDPI. Available at: [Link]

  • Broad Institute. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Available at: [Link]

  • Wikipedia. (n.d.). Cycloguanil. Available at: [Link]

  • Prasanna, S., Tosso, P. N., & Doerksen, R. J. (2009). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Journal of Chemical Information and Modeling, 49(9), 2134-2147. Available at: [Link]

  • Prasanna, S., Tosso, P. N., & Doerksen, R. J. (2009). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. National Institutes of Health. Available at: [Link]

  • Park, K. H., et al. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 78(1), 7.8.1-7.8.14. Available at: [Link]

  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • Brown, J. I., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed Central. Available at: [Link]

  • Prasanna, S., Tosso, P. N., & Doerksen, R. J. (2009). Structure−Activity Relationship and Comparative Docking Studies for Cycloguanil Analogs as PfDHFR-TS Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Brown, J. I., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. UBC Library Open Collections. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

  • Semantic Scholar. (2009). Structure-Activity Relationship and Comparative Docking Studies for Cycloguanil Analogs as PfDHFR-TS Inhibitors. Available at: [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available at: [Link]

  • Chmura, A. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Available at: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Available at: [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. Available at: [Link]

  • SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Available at: [Link]

  • American Association for Cancer Research. (2020). Abstract 4799: OGG1 depleted cancer cells are sensitive to anti-malarial drug proguanil. Available at: [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Available at: [Link]

  • National Institutes of Health. (n.d.). Cycloguanil. PubChem. Available at: [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Taylor & Francis. (n.d.). Cycloguanil – Knowledge and References. Available at: [Link]

  • National Institutes of Health. (1993). In vitro activity of cycloguanil against African isolates of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available at: [Link]

  • Watkins, W. M., et al. (1987). The activity of proguanil and its metabolites, cycloguanil and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro. PubMed. Available at: [Link]

  • Basco, L. K., & Le Bras, J. (1993). In vitro activity of cycloguanil against African isolates of Plasmodium falciparum. PubMed. Available at: [Link]

  • National Institutes of Health. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Available at: [Link]

  • [No specific title available]. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]

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A Technical Guide to the Theoretical and Computational Modeling of N-Cyclohexyl-1,3,5-triazine-2,4-diamine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of N-Cyclohexyl-1,3,5-triazine-2,4-diamine and related triazine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage computational tools to accelerate the discovery and optimization of novel therapeutic agents. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Computational chemistry offers a powerful lens to understand and predict the behavior of these molecules, thereby guiding synthetic efforts towards more potent and selective drug candidates.[4]

Section 1: Foundational Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, molecular geometry, and reactivity of this compound.[4][5][6][7]

Rationale for Quantum Chemical Studies

Before embarking on more complex simulations, it is crucial to establish a baseline understanding of the molecule's properties. Quantum chemical calculations can elucidate:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.

  • Electronic Properties: Calculating the distribution of electrons, which is key to understanding how the molecule will interact with biological targets. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting reactivity.[8]

  • Reactivity Descriptors: Parameters such as electronegativity and hardness can be derived to predict the molecule's behavior in chemical reactions.[8][9]

  • Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) to aid in the experimental characterization of synthesized compounds.[5][6][7]

Experimental Protocol: Density Functional Theory (DFT) Calculations

This protocol outlines a typical workflow for performing DFT calculations on this compound.

Step 1: Structure Preparation

  • Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Perform an initial geometry optimization using a computationally less expensive method like a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization

  • Select a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311+G(d,p) basis set.[4][5][7]

  • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Causality: The choice of functional and basis set is a trade-off between accuracy and computational cost. B3LYP is a hybrid functional that has been shown to provide good results for a wide range of organic molecules. The 6-311+G(d,p) basis set is sufficiently large to provide an accurate description of the electronic structure.

Step 3: Frequency Calculations

  • Perform vibrational frequency calculations on the optimized geometry at the same level of theory.

  • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]

Step 4: Analysis of Results

  • Extract key data such as bond lengths, bond angles, and dihedral angles.

  • Calculate electronic properties like HOMO-LUMO energies and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying regions of the molecule that are likely to be involved in electrostatic interactions with a receptor.[4]

Table 1: Representative Quantum Chemical Descriptors for a Triazine Derivative

DescriptorCalculated ValueSignificance
Total Energy (Hartree)-XXX.XXXXIndicates the overall stability of the molecule.
HOMO Energy (eV)-X.XXRelates to the molecule's ability to donate electrons.
LUMO Energy (eV)X.XXRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)X.XXAn indicator of chemical reactivity and stability.
Dipole Moment (Debye)X.XXMeasures the overall polarity of the molecule.

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.

Section 2: Elucidating Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] For triazine derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory activity against targets like dihydrofolate reductase (DHFR).[9][10]

The Logic of QSAR Modeling

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, it is possible to:

  • Predict the activity of novel, unsynthesized compounds.[4]

  • Identify which molecular descriptors are most important for activity, thus guiding the design of more potent analogs.

  • Gain insights into the mechanism of action of the compounds.

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Study

This protocol describes the workflow for a 3D-QSAR study, which is particularly useful for understanding the steric and electrostatic interactions that influence biological activity.[11]

Step 1: Dataset Preparation

  • Compile a dataset of triazine derivatives with experimentally determined biological activities (e.g., IC50 values).[11]

  • Convert the biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).

  • Divide the dataset into a training set for model development and a test set for external validation.[11]

Step 2: Molecular Modeling and Alignment

  • Build the 3D structures of all compounds in the dataset.

  • Optimize the geometry of each molecule.

  • Align the molecules based on a common scaffold. This is a critical step, as the quality of the alignment directly impacts the performance of the QSAR model.

Step 3: Calculation of Molecular Fields

  • For Comparative Molecular Field Analysis (CoMFA), calculate the steric and electrostatic fields around the aligned molecules.

  • For Comparative Molecular Similarity Indices Analysis (CoMSIA), in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Step 4: Statistical Analysis and Model Validation

  • Use Partial Least Squares (PLS) regression to correlate the calculated molecular fields with the biological activities.

  • Self-Validation: The predictive power of the model is assessed using cross-validation (leave-one-out or leave-many-out) to calculate the q² value. A q² value greater than 0.5 is generally considered indicative of a good predictive model.[11]

  • The external predictive ability of the model is evaluated using the test set to calculate the r²_pred value.

Step 5: Interpretation of Contour Maps

  • Visualize the results as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.[11]

Diagram 1: Generalized QSAR Workflow

QSAR_Workflow Data Dataset Preparation (Structures & Activities) Modeling 3D Molecular Modeling & Alignment Data->Modeling Fields Calculation of Molecular Fields (CoMFA/CoMSIA) Modeling->Fields Stats PLS Regression & Model Validation Fields->Stats Interpretation Contour Map Interpretation Stats->Interpretation Design Rational Design of New Compounds Interpretation->Design

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Section 3: Predicting Binding Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] For this compound, molecular docking can be used to predict its binding mode within the active site of a target protein, such as a kinase or dihydrofolate reductase.[12][14][15]

The Rationale for Molecular Docking

Molecular docking simulations are invaluable for:

  • Binding Pose Prediction: Visualizing how a ligand fits into the binding pocket of a receptor.

  • Binding Affinity Estimation: Calculating a docking score that provides an estimate of the binding affinity.

  • Virtual Screening: Screening large libraries of compounds to identify potential hits.

  • Structure-Based Drug Design: Guiding the modification of a ligand to improve its interactions with the receptor.

Experimental Protocol: Molecular Docking Simulation

This protocol outlines the steps for performing a molecular docking study of this compound against a target protein.

Step 1: Receptor and Ligand Preparation

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

  • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Prepare the 3D structure of this compound, optimize its geometry, and assign partial charges.

Step 2: Definition of the Binding Site

  • Identify the binding site on the receptor. This can be done based on the location of a co-crystallized ligand or by using a binding site prediction algorithm.

  • Define a grid box that encompasses the binding site.

Step 3: Docking Simulation

  • Choose a suitable docking algorithm (e.g., AutoDock, Glide, GOLD).

  • Run the docking simulation to generate a series of possible binding poses for the ligand.

  • Causality: The choice of docking program and scoring function can influence the results. It is often advisable to use multiple programs to cross-validate the predicted binding modes.

Step 4: Analysis of Docking Results

  • Analyze the predicted binding poses and their corresponding docking scores.

  • Visualize the ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Self-Validation: The reliability of the docking protocol can be assessed by redocking the native ligand into the receptor and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.

Table 2: Predicted Binding Interactions of a Triazine Derivative in a Kinase Active Site

Interacting ResidueInteraction TypeDistance (Å)
GLU91Hydrogen Bond2.1
LEU144Hydrophobic3.5
PHE145Pi-Pi Stacking4.2
LYS46Hydrogen Bond2.5

Note: The data in this table is hypothetical and would be derived from the analysis of docking results.

Section 4: Simulating Dynamic Behavior with Molecular Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the system over time.[12] This is particularly important for understanding the stability of the complex and for calculating more accurate binding free energies.

The Importance of Molecular Dynamics

MD simulations provide valuable insights into:

  • Conformational Changes: How the ligand and receptor adapt to each other upon binding.

  • Stability of the Complex: Assessing the stability of the predicted binding pose over time.

  • Binding Free Energy Calculations: More rigorous methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy, which is often more accurate than docking scores.[12]

  • Role of Water Molecules: Explicitly modeling the role of water molecules in the binding process.

Experimental Protocol: Molecular Dynamics Simulation

This protocol outlines a typical workflow for an MD simulation of a ligand-receptor complex.

Step 1: System Preparation

  • Start with the best-docked pose of the ligand-receptor complex.

  • Solvate the complex in a box of water molecules.

  • Add counter-ions to neutralize the system.

Step 2: Energy Minimization

  • Perform energy minimization to remove any steric clashes in the initial system.

Step 3: Equilibration

  • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

  • Run a simulation at constant pressure to allow the density of the system to equilibrate.

  • Causality: The equilibration phase is crucial for ensuring that the system is stable before the production simulation.

Step 4: Production Simulation

  • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds).

Step 5: Trajectory Analysis

  • Analyze the MD trajectory to calculate properties such as RMSD, Root Mean Square Fluctuation (RMSF), and ligand-receptor interactions over time.

  • Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA.[12]

Diagram 2: Molecular Dynamics Simulation Workflow

MD_Workflow Start Start with Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Simulation Equilibrate->Production Analysis Trajectory Analysis & Binding Free Energy Calculation Production->Analysis

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Methodological & Application

"N-Cyclohexyl-1,3,5-triazine-2,4-diamine" in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of reactive 1,3,5-triazine probes in chemical proteomics has been created for researchers, scientists, and drug development professionals. While the specific compound N-Cyclohexyl-1,3,5-triazine-2,4-diamine does not have established applications in this field, the broader class of chlorotriazines serves as a powerful and versatile scaffold for developing chemical probes to explore the proteome. This guide focuses on the design, application, and methodology of using these reactive triazine-based probes for the global profiling of protein lysine reactivity and the discovery of novel covalent ligands.

Introduction: The Triazine Scaffold in Chemical Proteomics

The 1,3,5-triazine (or s-triazine) ring is a privileged structure in medicinal chemistry and, more recently, in chemical proteomics.[1] Its utility stems from a unique combination of properties: a stable aromatic core and the ability to perform sequential, site-selective nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) can be precisely controlled by temperature, allowing for the stepwise introduction of different functional groups.[1]

In chemical proteomics, this tunable reactivity is harnessed to create probes that covalently label nucleophilic amino acid residues directly in complex biological systems.[2] Dichloro- and monochloro-triazine derivatives have emerged as particularly effective scaffolds for targeting lysine residues, which are abundant on protein surfaces and play critical roles in protein function and interaction.[2][3] By identifying hyper-reactive lysines, researchers can uncover novel functional sites within proteins that are amenable to modulation by small molecules, opening new avenues for drug discovery.[4][5]

Part 1: Application Notes - Principles and Strategies

The Chemistry of Lysine-Targeted Triazine Probes

The core of a triazine-based proteomics probe is the reactive chlorotriazine electrophile. Dichlorotriazines are highly reactive and can label a broad range of accessible lysines.[3] The reactivity can be attenuated by replacing one of the chlorine atoms with a less electron-withdrawing group, such as an amine. This creates a monochloro-triazine with reduced reactivity, which will more selectively label only the most nucleophilic, or "hyper-reactive," lysines in the proteome.[3]

A typical triazine probe is trifunctional, consisting of:

  • A Reactive Group (Warhead): The monochloro- or dichloro-triazine moiety that covalently reacts with the ε-amino group of a lysine residue.

  • A Reporter/Enrichment Handle: An alkyne or azide group that allows for bio-orthogonal "click" chemistry. This handle is used to attach a biotin tag for affinity purification or a fluorophore for visualization.[4]

  • A Recognition Element (Optional): A fragment or ligand that provides initial binding affinity and directs the probe to a specific protein or class of proteins. For broad-spectrum reactivity profiling, this element is often omitted.[2]

Mechanism of Action: Covalent Modification of Lysine

The labeling reaction proceeds via a nucleophilic aromatic substitution. The deprotonated ε-amino group of a lysine residue, acting as a nucleophile, attacks one of the electron-deficient carbon atoms of the triazine ring, displacing a chloride leaving group. This forms a stable, covalent bond between the protein and the triazine probe.

The selectivity for certain lysines over others is driven by the local microenvironment of the amino acid. Lysines located in pockets of low pKa or adjacent to positively charged residues exhibit heightened nucleophilicity and are more readily targeted by moderately reactive probes. These hyper-reactive sites are often functionally significant, residing in enzyme active sites, allosteric pockets, or at protein-protein interfaces.[4][6]

Key Application: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

A primary application for triazine probes is in a quantitative chemical proteomic method called isoTOP-ABPP.[2][4] This platform enables the global and site-specific profiling of lysine reactivity directly in native proteomes. The workflow allows for the discovery of ligandable hotspots on proteins and can be adapted for competitive profiling to identify the targets of a library of covalent small molecules.[2]

The key principles of the isoTOP-ABPP workflow are:

  • Broad Labeling: A reactive probe (e.g., a dichlorotriazine-alkyne) is used to label accessible and reactive lysines in the proteome.

  • Bio-orthogonal Tagging: Labeled proteins are conjugated to an enrichment tag (e.g., biotin-azide) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), or "click chemistry".

  • Isotopic Differentiation: For quantitative comparisons, two samples are labeled with isotopically distinct biotin tags (e.g., "heavy" and "light"). This allows for accurate ratiometric comparison by mass spectrometry.[4]

  • Enrichment & Identification: Biotin-tagged proteins are enriched on streptavidin beads, digested by proteases, and the modified peptides are identified and quantified by LC-MS/MS.[6]

This self-validating system provides a robust method to map the reactive lysine landscape across thousands of proteins simultaneously.

Part 2: Experimental Protocols

Protocol for Global Lysine Reactivity Profiling using isoTOP-ABPP

This protocol outlines the procedure for identifying hyper-reactive lysines in a human cell proteome by comparing labeling efficiency at low and high concentrations of a triazine probe.

Materials:

  • Human cell line (e.g., HEK293T, MDA-MB-231)

  • Lysis Buffer: DPBS (pH 7.4)

  • Dichlorotriazine-alkyne probe (e.g., KEA1-97 precursor without the biphenyl group)

  • Reagents for Click Chemistry: CuSO₄, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Isotopically Differentiated Tags: Light (¹²C) and Heavy (¹³C) TEV-cleavable Biotin-Azide tags

  • Streptavidin-agarose beads

  • Proteomics-grade reagents: Urea, Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin, TEV protease

Procedure:

  • Proteome Preparation:

    • Harvest cultured human cells and wash twice with cold DPBS.

    • Lyse cells via probe sonication in DPBS and clarify the lysate by centrifugation (100,000 x g, 45 min, 4°C).

    • Determine protein concentration (e.g., BCA assay) and normalize all samples to 2 mg/mL.

  • Probe Labeling:

    • Divide the proteome into two equal aliquots (e.g., 1 mL each).

    • Treat one aliquot with a low concentration of the dichlorotriazine-alkyne probe (e.g., 100 µM final concentration) for 1 hour at room temperature. This is the "Light" sample.

    • Treat the second aliquot with a high concentration of the probe (e.g., 1 mM final concentration) for 1 hour at room temperature. This is the "Heavy" sample.

  • Click Chemistry:

    • To the "Light" sample, add the click-chemistry cocktail containing the "Light" Biotin-Azide tag.

    • To the "Heavy" sample, add the click-chemistry cocktail containing the "Heavy" Biotin-Azide tag.

    • The cocktail typically includes: Biotin-Azide tag (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Incubate both reactions for 1 hour at room temperature.

  • Sample Combination and Enrichment:

    • Combine the "Light" and "Heavy" labeled proteomes in a 1:1 ratio.

    • Add streptavidin-agarose beads and incubate for 1.5 hours at 4°C with rotation to enrich biotinylated proteins.

    • Wash the beads sequentially with 1% SDS in PBS, 6 M urea in PBS, and finally with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 6 M urea, reduce with DTT, and alkylate with IAA.

    • Dilute the urea and digest the proteins overnight with trypsin at 37°C.

    • Collect the supernatant containing non-labeled peptides (flow-through).

    • Wash the beads and resuspend in TEV protease buffer. Add TEV protease to cleave the isotopically-coded, probe-labeled peptides from the beads. Incubate for 4 hours at 30°C.

    • Collect the supernatant containing the enriched, labeled peptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction by high-resolution LC-MS/MS.

    • Identify peptides and quantify the heavy/light isotopic ratios. Peptides with low heavy/light ratios correspond to hyper-reactive lysines that were efficiently labeled even at the low probe concentration.[4]

Protocol for Competitive Profiling to Identify Covalent Ligand Targets

This protocol is used to identify the protein targets of a specific triazine-based covalent inhibitor.

Procedure:

  • Proteome Preparation: Prepare cell lysate as described in Protocol 2.1.

  • Competitive Labeling:

    • Create two identical aliquots of the proteome.

    • Treat one aliquot with your covalent triazine inhibitor of interest (e.g., 10 µM) for 1 hour at room temperature. This is the "Heavy" sample.

    • Treat the other aliquot with a vehicle control (e.g., DMSO). This is the "Light" sample.

  • Probe Treatment: Add a broad-spectrum dichlorotriazine-alkyne probe (e.g., 100 µM) to both samples and incubate for 1 hour.

  • Click Chemistry & Analysis: Proceed with the isoTOP-ABPP workflow as described in steps 3-6 of Protocol 2.1.

  • Data Interpretation: Proteins that are true targets of your inhibitor will show a high heavy/light ratio. This indicates that the inhibitor bound to a specific lysine, preventing it from being labeled by the subsequent alkyne probe in the "Heavy" sample.[2]

Part 3: Data Presentation & Visualization

Quantitative Data Summary

The reactivity of the triazine scaffold can be tuned by altering the substituents. This allows for the development of probes with varying degrees of selectivity for hyper-reactive lysines.

Triazine ScaffoldSubstituentsRelative ReactivitySelectivity ProfileReference
Dichlorotriazine R¹=Cl, R²=ClHighBroadly reactive with accessible lysines[3]
Monochloro-triazine R¹=Cl, R²=AmineModerateMore selective for hyper-reactive lysines[3]
Monochloro-triazine R¹=Cl, R²=AlkoxyLow-ModerateSelective for hyper-reactive lysines[1]
Diamino-triazine R¹=Amine, R²=AmineNoneNo covalent reactivity (non-reactive control)N/A
Visualizations

Workflow for Global Lysine Reactivity Profiling (isoTOP-ABPP)

isoTOP_ABPP_Workflow cluster_prep Sample Preparation cluster_click Bio-orthogonal Tagging cluster_analysis Analysis Lysate1 Proteome (Low Probe Conc.) Click1 Click Chemistry (Light Tag) Lysate1->Click1 Labeling Lysate2 Proteome (High Probe Conc.) Click2 Click Chemistry (Heavy Tag) Lysate2->Click2 Labeling Combine Combine Samples (1:1 Ratio) Click1->Combine Click2->Combine Enrich Streptavidin Enrichment Combine->Enrich Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: isoTOP-ABPP workflow for quantitative lysine reactivity profiling.

Logical Relationship of a Trifunctional Triazine Probe

Triazine_Probe cluster_targets Molecular Interactions Probe Trifunctional Triazine Probe Warhead (Chlorotriazine) Recognition Element Reporter (Alkyne) Protein Target Protein Probe:warhead->Protein Covalent Bond (Lysine Amine) Probe:recognition->Protein Non-covalent Affinity Biotin Biotin-Azide Tag Probe:reporter->Biotin Click Chemistry (CuAAC)

Caption: Components of a triazine-based chemical probe and their interactions.

References

  • Ward, C. C., Kleinman, J. I., & Cravatt, B. F. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Nature Chemistry, 9(10), 1048–1056. [Link]

  • Vinogradova, E. V., et al. (2018). Chemoproteomics-Enabled Covalent Ligand Screening Reveals a Thioredoxin-Caspase 3 Interaction Disruptor That Impairs Breast Cancer Pathogenicity. Journal of the American Chemical Society, 140(42), 13598–13609. [Link]

  • Zhang, H., et al. (2020). Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells. Chemical Science, 11(3), 757-762. [Link]

  • Roberts, T. C., et al. (2017). Synthesis and Characterization of Triazine-based Chemical Probes. FASEB Journal, 31(S1), lb765-lb765. [Link]

  • Hacker, S. M., et al. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. bioRxiv. [Link]

  • Ward, C. C., & Cravatt, B. F. (2017). A Proteome-Wide Atlas of Lysine-Reactive Chemistry. Biochemistry, 56(30), 3915–3916. [Link]

  • Bar-Peled, L., et al. (2017). A Proteome-Wide Atlas of Lysine-Reactive Chemistry. Cell, 171(3), 719-732.e15. [Link]

  • Jana, S., et al. (2021). Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. Journal of the American Chemical Society, 143(18), 7154–7163. [Link]

  • Jana, S., et al. (2020). Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations. bioRxiv. [Link]

  • Kumar, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]

  • Schumacher, F. R., et al. (2018). Design and synthesis of tubulin tyrosination probes for chemical proteomics. Beilstein Journal of Organic Chemistry, 14, 2534–2542. [Link]

  • Chen, Y., et al. (2014). Triazine-Based Tool Box for Developing Peptidic PET Imaging Probes: Syntheses, Microfluidic Radiolabeling, and Structure–Activity Evaluation. Bioconjugate Chemistry, 25(3), 566–577. [Link]

  • Lim, S. M., et al. (2015). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. Bioconjugate Chemistry, 26(11), 2349–2356. [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

  • DeGruyter, J. N., et al. (2019). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 7, 63. [Link]

Sources

Application Notes and Protocols for N-Cyclohexyl-1,3,5-triazine-2,4-diamine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Triazine Scaffold

The 1,3,5-triazine core, a six-membered heterocyclic ring, is a recognized "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] Its derivatives have garnered significant attention as promising anticancer agents due to their ability to modulate key signaling pathways implicated in tumorigenesis, cell proliferation, and survival.[1][3] This guide focuses on N-Cyclohexyl-1,3,5-triazine-2,4-diamine derivatives, a class of compounds that has shown considerable potential in preclinical cancer models. We will delve into their mechanisms of action, provide detailed protocols for their synthesis and biological evaluation, and present key data to inform researchers and drug development professionals in their quest for novel cancer therapeutics. The versatility of the triazine scaffold allows for structural modifications that can enhance potency and selectivity, making it a fertile ground for the development of next-generation anticancer drugs.[2]

Mechanisms of Action: Targeting Key Cancer Pathways

This compound derivatives exert their anticancer effects by interacting with various molecular targets crucial for cancer cell growth and survival. The substitution pattern on the triazine ring dictates the specific mechanism of action.[4]

  • Enzyme Inhibition: A primary mode of action for many triazine derivatives is the inhibition of key enzymes involved in cancer progression.[3] This includes targeting protein kinases that are often dysregulated in cancer.

    • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[4][5] By binding to the ATP-binding site of EGFR, these compounds can block downstream signaling pathways that promote cell proliferation, such as the PI3K/AKT/mTOR pathway.[4][5]

    • Cyclin-Dependent Kinase (CDK) Inhibition: Dysregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell cycle progression. Some triazine derivatives have been shown to inhibit CDKs, thereby inducing cell cycle arrest and preventing cancer cell division.[4][6]

    • PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR signaling cascade is a critical pathway for cell growth, proliferation, and survival.[4][7] Several 1,3,5-triazine derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a potent strategy to suppress tumor growth.[7][8]

  • Induction of Apoptosis: Beyond enzyme inhibition, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.[2][3] This is often a consequence of blocking pro-survival signaling pathways, leading to the activation of the apoptotic cascade.

  • Inhibition of Cell Migration and Invasion: Metastasis is a major cause of cancer-related mortality. Some this compound derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells, suggesting their potential to prevent the spread of tumors.[9]

The following diagram illustrates a simplified, representative signaling pathway targeted by these triazine derivatives, focusing on the EGFR and PI3K/mTOR axes.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Triazine_Derivative N-Cyclohexyl-1,3,5-triazine -2,4-diamine Derivative Triazine_Derivative->EGFR Triazine_Derivative->PI3K Inhibits Apoptosis Apoptosis Triazine_Derivative->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes mTOR->Apoptosis Inhibits synthesis_workflow Start Start Step1 First Substitution (Cyanuric Chloride + Cyclohexylamine) Start->Step1 Step2 Second Substitution (Monosubstituted triazine + R-NH2) Step1->Step2 Purification Column Chromatography Step2->Purification Characterization NMR, MS, IR Purification->Characterization End Pure Product Characterization->End biological_workflow Start Synthesized Compound Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Compound Treatment (Varying Concentrations & Times) Cell_Culture->Treatment Assay_Selection Select Assay Treatment->Assay_Selection MTT MTT Assay (Cell Viability) Assay_Selection->MTT Viability Apoptosis Annexin V/PI Staining (Apoptosis) Assay_Selection->Apoptosis Cell Death Cell_Cycle PI Staining (Cell Cycle Analysis) Assay_Selection->Cell_Cycle Proliferation Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End Biological Activity Profile Data_Analysis->End

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Application Notes & Protocols: The N-Cyclohexyl-1,3,5-triazine-2,4-diamine Scaffold in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1,3,5-triazine ring system represents a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biological targets. Within this class, molecules incorporating the N-Cyclohexyl-1,3,5-triazine-2,4-diamine core have emerged as particularly potent and selective modulators of protein kinases. This guide provides an in-depth analysis of the rationale behind using this scaffold, detailed protocols for its synthetic elaboration, and insights into the structure-activity relationships (SAR) that govern its efficacy. We will explore its application in the development of inhibitors for critical oncogenic kinases such as Bruton's tyrosine kinase (BTK), Phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (mTOR).

Foundational Principles: Why this compound?

The utility of the 1,3,5-triazine core in kinase inhibition is fundamentally rooted in its electronic and structural properties. Protein kinases share a conserved ATP-binding pocket, and a key feature of this pocket is the "hinge region," which forms critical hydrogen bonds with the adenine ring of ATP. The diaminotriazine scaffold is an excellent bioisostere of adenine, capable of mimicking this crucial hydrogen bond donor-acceptor pattern, thereby anchoring the inhibitor within the active site.

The specific inclusion of an N-cyclohexyl group serves two primary purposes:

  • Hydrophobic Interactions : The cyclohexyl moiety is a non-polar, bulky group that can effectively occupy hydrophobic pockets adjacent to the ATP-binding site. This interaction significantly enhances binding affinity and can be a key determinant of inhibitor potency.

  • Selectivity Tuning : Kinase active sites, while structurally related, possess subtle differences in the topology and character of their hydrophobic pockets. The rigid and defined conformation of the cyclohexyl group can be exploited to achieve selectivity for a specific kinase over others. For instance, modifications to this group can be made to occupy unique pockets like the H3 pocket in BTK, thereby improving selectivity over structurally similar kinases like EGFR.[1]

The 2,4-diamine substitution pattern provides the essential hydrogen-bonding capability, while the 6-position of the triazine ring remains a versatile handle for synthetic modification, allowing for the introduction of various functionalities to further optimize potency, selectivity, and pharmacokinetic properties.

Key Kinase Targets and Signaling Pathways

Derivatives of the this compound scaffold have shown significant promise in inhibiting kinases central to cancer cell proliferation, survival, and metastasis.

  • PI3K/Akt/mTOR Pathway : This is one of the most frequently dysregulated signaling cascades in human cancers.[2] Dual inhibitors targeting both PI3K and mTOR are of high interest to overcome feedback loop-mediated resistance. Triazine derivatives have been successfully developed as potent PI3K/mTOR inhibitors, demonstrating efficacy in various cancer cell lines.[3][4]

  • Bruton's Tyrosine Kinase (BTK) : A non-receptor tyrosine kinase essential for B-cell receptor signaling, BTK is a validated target in B-cell malignancies.[5] Selective, irreversible BTK inhibitors based on the triazine scaffold have been designed to covalently bind to a cysteine residue in the active site, offering high potency and prolonged duration of action.[1][5]

  • Epidermal Growth Factor Receptor (EGFR) : A receptor tyrosine kinase whose overactivity drives several epithelial cancers. While many triazine derivatives target EGFR, the cyclohexyl group can be a liability, causing off-target inhibition. Therefore, careful structural modification is often required to improve selectivity when EGFR is not the primary target.[1][4]

The following diagram illustrates the central role of these kinases in cell signaling and the points of inhibition by triazine-based compounds.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation BTK BTK BTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor N-Cyclohexyl-Triazine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition Inhibitor->BTK Inhibition Synthetic_Workflow Start 2,4,6-Trichloro- 1,3,5-triazine Step1 Step 1: Nucleophilic Substitution (Cyclohexylamine, 0°C) Start->Step1 Intermediate1 2-Cyclohexylamino- 4,6-dichloro-1,3,5-triazine Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (Ammonia, RT) Intermediate1->Step2 Intermediate2 N-Cyclohexyl-6-chloro- 1,3,5-triazine-2,4-diamine Step2->Intermediate2 Step3 Step 3: Cross-Coupling (e.g., Suzuki, Buchwald) (Arylboronic Acid / Arylamine) Intermediate2->Step3 Final Final Kinase Inhibitor (Diverse Library) Step3->Final

Caption: General synthetic workflow for triazine-based kinase inhibitors.

Protocol 1: Synthesis of N-Cyclohexyl-6-chloro-1,3,5-triazine-2,4-diamine (Key Intermediate)

This protocol details the first two nucleophilic substitution steps to generate the core intermediate.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)

  • Cyclohexylamine

  • Ammonium hydroxide (28-30% solution)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, ice bath, round-bottom flasks, separation funnel

Procedure:

  • First Substitution (Cyclohexylamine):

    • In a 250 mL round-bottom flask, dissolve cyanuric chloride (5.0 g, 27.1 mmol) in 100 mL of anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of cyclohexylamine (3.0 mL, 27.1 mmol) and DIPEA (5.2 mL, 29.8 mmol) in 20 mL of THF.

    • Add the cyclohexylamine solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow, cold addition is critical to prevent double substitution and ensure mono-substitution selectivity.

    • Stir the reaction at 0 °C for an additional 2 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Second Substitution (Ammonia):

    • To the reaction mixture from Step 1, slowly add ammonium hydroxide solution (10 mL, ~148 mmol) at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir vigorously for 12-16 hours. Causality: The second substitution requires more energy than the first, so room temperature is sufficient. A large excess of ammonia drives the reaction to completion.

  • Work-up and Purification:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 100 mL of DCM and 50 mL of water.

    • Transfer to a separation funnel, shake, and separate the layers.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting crude solid can be purified by column chromatography (silica gel, gradient elution from DCM to 5% methanol in DCM) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity before proceeding.

Protocol 2: Synthesis of Final Inhibitor via Suzuki Cross-Coupling

This protocol describes the introduction of an aryl group at the 6-position of the triazine core.

Materials:

  • N-Cyclohexyl-6-chloro-1,3,5-triazine-2,4-diamine (from Protocol 1)

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add N-Cyclohexyl-6-chloro-1,3,5-triazine-2,4-diamine (500 mg, 2.18 mmol), the desired arylboronic acid (1.2 eq, 2.62 mmol), and potassium carbonate (3.0 eq, 6.54 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Causality: Palladium catalysts are sensitive to oxygen, so an inert atmosphere is required to prevent catalyst degradation and ensure efficient coupling.

    • Add the palladium catalyst (0.05 eq, 0.11 mmol) to the flask.

    • Add the degassed solvent system (20 mL of 4:1 Dioxane:Water).

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate (50 mL) and water (30 mL).

    • Separate the layers and wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Self-Validation: The final compound's identity and purity must be rigorously confirmed by NMR and HRMS. Its inhibitory activity must then be determined via biochemical assays.

Structure-Activity Relationship (SAR) and Data Presentation

The development of potent and selective inhibitors relies on a deep understanding of SAR. Extensive studies on triazine derivatives have yielded key insights. [1][3][5]

  • Substitution at the 6-position : This is the primary point for diversification. Introducing aryl or heteroaryl groups can engage additional pockets in the kinase active site, dramatically influencing potency and selectivity.

  • Modification of the Cyclohexyl Group : While the core cyclohexyl provides hydrophobicity, its modification is less common but can be a strategy for fine-tuning selectivity.

  • Modification of the Second Amine : Replacing the -NH₂ group with substituted amines (e.g., piperidine, morpholine) can alter solubility, cell permeability, and interaction with the solvent-exposed region of the active site. [6][7] The following table summarizes representative data for triazine derivatives, showcasing how structural modifications impact kinase inhibition.

Compound IDCore ScaffoldR¹ (at C6-position)R² (at C4-position)Target KinaseIC₅₀ (nM)Reference
C11 6-amino-1,3,5-triazineAcrylamide-phenylCyclohexylaminoBTK17.0[5]
C11 6-amino-1,3,5-triazineAcrylamide-phenylCyclohexylaminoEGFR>1000[1]
Gedatolisib 1,3,5-triazine2-amino-pyrimidinylMorpholinoPI3Kα0.4[4]
Gedatolisib 1,3,5-triazine2-amino-pyrimidinylMorpholinomTOR1.6[4]
Compound 47 2-(thiophen-2-yl)-1,3,5-triazineThiophenyl(Not specified)PI3K7.0[1]
Compound 47 2-(thiophen-2-yl)-1,3,5-triazineThiophenyl(Not specified)mTOR48[1]
Compound 4f Imamine-1,3,5-triazineChloroComplex AnilinoMDA-MB-231 (Cell)6250[8]
Compound 4k Imamine-1,3,5-triazineChloroN-Cyclohexyl-N-methylMDA-MB-231 (Cell)8180[8]

This table is a synthesized representation based on data from multiple sources to illustrate SAR principles.

Conclusion

The this compound scaffold is a validated and highly adaptable platform for the synthesis of potent and selective kinase inhibitors. Its success stems from its ability to effectively mimic the ATP-hinge binding motif, while the cyclohexyl group and the synthetically accessible 6-position provide avenues for optimizing hydrophobic interactions and overall pharmacological profiles. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to leverage this powerful chemical entity in the ongoing quest for novel therapeutics targeting kinase-driven diseases.

References

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Application Notes & Protocols: The 1,3,5-Triazine Scaffold for Covalent Protein Modification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3,5-Triazine Core

The 1,3,5-triazine (or s-triazine) ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and chemical biology.[1][2] Its utility stems from a unique combination of properties: a stable aromatic core, structural similarity to purines and pyrimidines, and most importantly, a highly tunable reactivity profile.[3] While simple, fully substituted amino-triazines like N-Cyclohexyl-1,3,5-triazine-2,4-diamine are chemically stable, the triazine scaffold becomes a powerful tool for covalent protein modification when functionalized with appropriate leaving groups, such as chlorine atoms.[4][5][6]

The archetypal reactive triazine is 2,4,6-trichloro-1,3,5-triazine (TCT), where the three chlorine atoms can be sequentially displaced by nucleophiles in a controlled manner.[1] This step-wise reactivity allows for the precise construction of trifunctional molecules, making the triazine core an ideal modular scaffold for creating sophisticated bioconjugation reagents, covalent inhibitors, and linkers for Antibody-Drug Conjugates (ADCs).[3][7][8] Researchers can strategically attach a diversity element, a bioorthogonal handle (like an alkyne for click chemistry), and an electrophilic "warhead" to trap target proteins.[7]

This guide provides a detailed overview of the principles and protocols for using reactive triazine-based reagents for the targeted covalent modification of proteins, with a primary focus on cysteine-selective labeling.

Mechanism of Covalent Modification

The primary mechanism for the reaction of functionalized s-triazines with proteins is a nucleophilic aromatic substitution (SNAr) reaction.[2] The electron-deficient nature of the triazine ring makes it susceptible to attack by nucleophilic side chains of amino acids.

Key Features of the Reaction:

  • Target Residues: The most common targets are soft nucleophiles, with a strong preference for the thiol group of cysteine due to its high nucleophilicity at physiological pH.[9][10][11] Other potential targets include the amino groups of lysine and N-terminal residues, and the imidazole group of histidine.[12]

  • Controlling Reactivity: The reactivity of the triazine ring is dictated by its substituents. In chloro-triazines, the substitution of one chlorine atom with a nucleophile reduces the reactivity of the remaining chlorines, allowing for sequential modifications at different temperatures. The first substitution can often be performed at 0–5 °C, the second at room temperature, and the third requires heating.[1]

  • Selectivity: Modern triazine-based reagents are often engineered for high chemoselectivity. By carefully designing the substituents and the reactive group, potent and highly selective covalent modifiers can be generated that target a single cysteine residue even on complex proteins like antibodies.[7][11]

The general mechanism for the reaction of a mono-chloro triazine reagent with a cysteine residue is depicted below.

Caption: General mechanism of cysteine modification by a reactive triazine.

Experimental Protocols

This section provides a general, representative protocol for the covalent labeling of a protein with a cysteine-selective triazine-based reagent. Note: Optimal conditions (e.g., pH, temperature, reagent equivalents) must be determined empirically for each specific protein and triazine reagent.

PART 1: Reagent and Buffer Preparation
  • Protein Stock Solution:

    • Prepare a stock solution of the target protein (e.g., an antibody) in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at a concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free cysteines for labeling, incubate with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) at a 5-10 fold molar excess for 1-2 hours at room temperature.

    • Crucial Step: Remove the excess reducing agent immediately before labeling using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer.

  • Triazine Reagent Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) of the reactive triazine reagent in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Rationale: Using an organic solvent ensures the stability of the reactive reagent and allows for the addition of a small volume to the aqueous protein solution, minimizing protein precipitation.

  • Reaction Buffer:

    • Prepare a suitable reaction buffer. A common choice is PBS at pH 7.2-7.8.

    • Rationale: The pH of the reaction is critical. The thiol group of cysteine must be in its deprotonated, nucleophilic thiolate form (R-S⁻) to react efficiently. The pKa of the cysteine thiol is ~8.3, so a pH between 7 and 8 provides a sufficient concentration of the reactive thiolate anion without significantly compromising protein stability.

PART 2: Covalent Labeling Reaction
  • Reaction Setup:

    • In a microcentrifuge tube, add the prepared protein solution.

    • While gently vortexing, add the desired molar excess of the triazine reagent stock solution to the protein solution. A typical starting point is 5-20 molar equivalents of the reagent per mole of protein.

    • The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein integrity.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature. For many cysteine-selective reagents, incubation can be performed at room temperature (20-25 °C) or at 4 °C for more sensitive proteins.

    • Incubation times can range from 1 to 4 hours. The reaction progress can be monitored over time by taking aliquots and analyzing them (see Part 4).

  • Quenching (Optional but Recommended):

    • To stop the reaction, a quenching reagent can be added. This is typically a small molecule with a highly reactive thiol group, such as N-acetyl-L-cysteine or glutathione, added in large molar excess to consume any remaining unreacted triazine reagent.

PART 3: Purification of the Protein Conjugate
  • Removal of Excess Reagent:

    • It is essential to remove the unreacted triazine reagent and any byproducts from the labeled protein conjugate.

    • Size Exclusion Chromatography (SEC): This is the most common and effective method. Use a desalting column or a preparative SEC column (e.g., Superdex 200) equilibrated with the desired final storage buffer (e.g., PBS).

    • Dialysis/Tangential Flow Filtration (TFF): For larger volumes, dialysis or TFF against the storage buffer is a suitable alternative.

  • Concentration and Storage:

    • Concentrate the purified protein conjugate to the desired final concentration using centrifugal filter units (e.g., Amicon® Ultra).

    • Determine the final protein concentration using a standard protein assay (e.g., BCA assay or measuring absorbance at 280 nm).

    • Store the conjugate at 4 °C for short-term use or at -80 °C for long-term storage.

Validation and Characterization of the Conjugate

Validating the covalent modification is a critical step to ensure the success of the conjugation and to characterize the final product.

ParameterAnalytical TechniquePurpose
Confirmation of Covalent Modification Mass Spectrometry (LC-MS, MALDI-TOF)To confirm the mass increase of the protein corresponding to the addition of the triazine moiety. High-resolution mass spectrometry can confirm the exact mass shift.
Degree of Labeling / Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)To determine the average number of triazine molecules conjugated to each protein. HIC is particularly useful for ADCs, separating species with different numbers of attached drugs.
Site of Modification Peptide Mapping (LC-MS/MS)To identify the specific amino acid residue(s) that have been modified. The protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry.
Purity and Aggregation Size Exclusion Chromatography (SEC-HPLC), SDS-PAGETo assess the purity of the conjugate and quantify the presence of any aggregates or fragments formed during the labeling process.
Biological Activity In vitro/In vivo assays (e.g., ELISA, cell-based assays)To confirm that the covalent modification has not compromised the biological function of the protein (e.g., antigen binding for an antibody).
General Analytical Workflow

Analytical_Workflow start Purified Protein Conjugate ms Mass Spectrometry (LC-MS) start->ms Confirm Identity sec SEC-HPLC start->sec Assess Purity hic HIC / RP-HPLC start->hic Quantify Labeling assay Functional Assay (e.g., ELISA) start->assay Verify Function mapping Peptide Mapping (LC-MS/MS) start->mapping Locate Site res_mass Confirm Mass Shift ms->res_mass res_purity Assess Purity & Aggregation sec->res_purity res_dar Determine DAR hic->res_dar res_activity Confirm Biological Activity assay->res_activity res_site Identify Modification Site mapping->res_site

Caption: A typical workflow for the analytical characterization of a protein conjugate.

Conclusion

The 1,3,5-triazine scaffold provides a robust and highly adaptable platform for the covalent modification of proteins. By leveraging the principles of sequential nucleophilic aromatic substitution, researchers can design and synthesize custom reagents for a wide array of applications, from creating targeted therapeutics like ADCs to developing sophisticated chemical probes for basic research.[2][7][11] The success of any bioconjugation strategy relies on a systematic approach, involving careful optimization of reaction conditions and thorough analytical characterization of the final product. The protocols and principles outlined in this guide serve as a foundational framework for harnessing the power of triazine chemistry in protein science and drug development.

References

  • Backus, K. M., et al. (2013). 1,3,5-Triazine as a Modular Scaffold for Covalent Inhibitors with Streamlined Target Identification. Journal of the American Chemical Society. Available at: [Link]

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  • Kimura, M., et al. (1998). A chemical modification of myeloperoxidase and lactoperoxidase with 2-(O-methoxypolyethylene glycol)-4, 6-dichloro-s-triazine (activated PEG1). Cell Biochemistry and Function. Available at: [Link]

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Application Note: N-Cyclohexyl-1,3,5-triazine-2,4-diamine as a Scaffold for Dihydrofolate Reductase (DHFR) Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] N-Cyclohexyl-1,3,5-triazine-2,4-diamine represents a key building block within this class, offering a synthetically accessible framework for creating potent and selective enzyme inhibitors. This document provides a detailed guide for researchers and drug development professionals on leveraging this triazine scaffold for the design and synthesis of novel inhibitors targeting Dihydrofolate Reductase (DHFR), a clinically validated target in oncology and infectious diseases.[2][3] We present the scientific rationale, detailed experimental protocols for synthesis and enzymatic screening, and a framework for interpreting structure-activity relationship (SAR) data.

Introduction: The Triazine Scaffold in Enzyme Inhibition

The 1,3,5-triazine (or s-triazine) ring is a six-membered aromatic heterocycle with three nitrogen atoms, providing a rigid core with multiple points for chemical modification.[4] Its utility in drug design stems from several key features:

  • Hydrogen Bonding: The ring nitrogens act as hydrogen bond acceptors, while appended amino groups act as donors, facilitating strong interactions with enzyme active sites.

  • Synthetic Tractability: The sequential substitution of groups on the triazine ring is well-established, allowing for the systematic exploration of chemical space.[5]

  • Proven Clinical Relevance: Triazine-based drugs are used as anticancer agents (e.g., Altretamine) and antimalarials (e.g., Cycloguanil), validating the scaffold's pharmacological potential.[3]

The specific compound, this compound, serves as an excellent starting point. The diamino-triazine core is a known pharmacophore for DHFR inhibition, while the cyclohexyl group provides a lipophilic handle that can be modified to optimize binding affinity and pharmacokinetic properties.[6][7] This guide will use the inhibition of human DHFR (hDHFR) as a primary application to illustrate the development workflow.

Mechanism of Action: Targeting the Folate Pathway via DHFR

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[2] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[8] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][9] Inhibition of DHFR starves rapidly proliferating cells—such as cancer cells or pathogens—of these necessary precursors, leading to cell cycle arrest and apoptosis.[2]

Triazine-based inhibitors typically act as competitive inhibitors , mimicking the pteridine ring of the natural substrate, DHF, and binding to the enzyme's active site.[7] Key interactions often involve hydrogen bonding with conserved residues like Glutamate-30 and hydrophobic contacts with residues such as Phenylalanine-31 and Phenylalanine-34.[7][10]

folate_pathway cluster_DHFR DHFR Catalysis DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF 5,6,7,8-Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP dTMP dTMP (Thymidylate) TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Inhibitor Triazine Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Competitive Inhibition

Caption: The folate pathway and the inhibitory action of triazine compounds on DHFR.

Experimental Protocols for Inhibitor Development

This section outlines the core experimental workflows for synthesizing and evaluating this compound derivatives as DHFR inhibitors.

Protocol 3.1: Synthesis of this compound Analogues

A robust method for generating a library of analogues is the sequential displacement of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This allows for the introduction of various amines to probe structure-activity relationships.

Principle: The chlorine atoms on cyanuric chloride have different reactivities based on temperature. The first chlorine is displaced at 0-5°C, the second at room temperature, and the third requires elevated temperatures. This differential reactivity allows for controlled, stepwise synthesis.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Cyclohexylamine

  • Ammonia (aqueous solution) or other primary/secondary amines

  • Acetone, Dioxane, or Tetrahydrofuran (THF) as solvent

  • Sodium Carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA) as a base

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • First Substitution (Cyclohexylamine):

    • Dissolve cyanuric chloride (1.0 eq) in acetone at 0-5°C (ice bath).

    • In a separate flask, dissolve cyclohexylamine (1.0 eq) and Na₂CO₃ (1.1 eq) in water/acetone.

    • Add the amine solution dropwise to the cyanuric chloride solution over 1 hour, maintaining the temperature below 5°C.

    • Stir for an additional 3-4 hours at this temperature. The product is 2,4-dichloro-6-(cyclohexylamino)-1,3,5-triazine.

  • Second Substitution (Amine):

    • To the reaction mixture from Step 1, add an aqueous solution of ammonia (2.0 eq) or another desired amine.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the dichloro-intermediate is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • The resulting aqueous slurry will contain the crude product. Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 3.2: In Vitro hDHFR Inhibition Assay (Spectrophotometric)

This protocol measures the enzymatic activity of DHFR by monitoring the decrease in NADPH absorbance at 340 nm.

Principle: DHFR consumes its cofactor, NADPH, during the reduction of DHF to THF. NADPH has a strong absorbance at 340 nm, while its oxidized form, NADP+, does not. The rate of decrease in absorbance at 340 nm is directly proportional to the DHFR activity.[8][11]

Materials:

  • Recombinant human DHFR (hDHFR) enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Test inhibitors (dissolved in DMSO)

  • Methotrexate (MTX), as a positive control inhibitor[11]

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in ice-cold assay buffer.

    • Prepare a 2X substrate/cofactor mix containing DHF and NADPH in room temperature assay buffer.

    • Prepare serial dilutions of the test inhibitors and control (Methotrexate) in assay buffer. Ensure the final DMSO concentration is ≤1% in the assay well.

  • Assay Plate Setup (per well):

    • Add 50 µL of the inhibitor dilution (or buffer for 'No Inhibitor' control, or buffer with DMSO for 'Vehicle Control').

    • Add 50 µL of the 2X enzyme solution to all wells except the 'No Enzyme' background control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction & Measurement:

    • Initiate the reaction by adding 100 µL of the 2X substrate/cofactor mix to all wells.[12]

    • Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm, reading every 15-30 seconds for 10-20 minutes.[13]

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_Inhibitor / Rate_Vehicle_Control)) * 100

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow for Inhibitor Evaluation

Caption: Workflow from synthesis to lead optimization for DHFR inhibitors.

Data Interpretation and SAR Analysis

The ultimate goal of the screening cascade is to establish a Structure-Activity Relationship (SAR). SAR studies correlate the chemical modifications made to the this compound scaffold with their resulting biological activity.[6][14]

Example SAR Table: Below is a hypothetical table illustrating how SAR data for DHFR inhibition might be structured. The core scaffold is this compound, where R¹ and R² on the second amino group are varied.

Compound IDhDHFR IC₅₀ (nM)
Parent HH1250
AN-01 MethylMethyl980
AN-02 HPhenyl450
AN-03 H4-Methoxy-phenyl150
AN-04 H4-Chloro-phenyl210
AN-05 H3,4-Dichloro-phenyl35
MTX (Control) --4.1

Interpreting the Data:

  • Parent Compound: The unsubstituted diamine shows weak activity, providing a baseline.

  • Small Alkyl Groups (AN-01): Small alkyl substitutions offer a minor improvement, suggesting the pocket can accommodate them but without specific favorable interactions.

  • Aromatic Substitution (AN-02): Introducing a phenyl ring significantly improves potency, indicating a potential hydrophobic or π-stacking interaction within the active site.[7]

  • Substituted Phenyl Rings (AN-03 to AN-05): Adding electron-donating (methoxy) or electron-withdrawing (chloro) groups to the phenyl ring modulates activity. The potent activity of the 3,4-dichloro analog (AN-05) suggests that specific hydrophobic and electronic interactions in this region are critical for high-affinity binding, a common feature in DHFR inhibitors.[2][15]

This iterative process of synthesis, testing, and analysis allows researchers to rationally design next-generation compounds with improved potency and selectivity.

Conclusion

The this compound scaffold is a versatile and highly tractable starting point for the development of novel enzyme inhibitors. By targeting well-validated enzymes like DHFR, this scaffold can be elaborated into potent drug candidates. The protocols and workflows described herein provide a comprehensive framework for researchers to systematically synthesize, evaluate, and optimize these compounds, accelerating the discovery of new therapeutics for cancer and infectious diseases.

References

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  • Pathway showing the role of DHFR in thymidine synthesis and mechanism of action of DHFR Inhibitors. (n.d.). ResearchGate. [Link]

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  • N-Cyclohexyl-N''-indan-2-yl-[3][6][16]triazine-2,4,6-triamine. (n.d.). PubChem. [Link]

  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. (2022). ResearchGate. [Link]

  • Ramachandran, V., & Dolzhenko, A. V. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 241, 114645. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Universidad de Castilla-La Mancha. [Link]

  • Guryev, A. A., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13619-13631. [Link]

  • 1,3,5-triazine-2,4-diamine, 6-cyclohexyl-n,n,n',n'-tetramethyl- (C13H23N5). (n.d.). PubChemLite. [Link]

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Application Notes and Protocols: N-Cyclohexyl-1,3,5-triazine-2,4-diamine as a Versatile Building Block for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Triazine Scaffold in Drug Discovery

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1] Its rigid, planar structure and the ability to introduce three points of diversity make it an ideal framework for the construction of combinatorial libraries. By systematically modifying the substituents on the triazine ring, chemists can rapidly generate a vast number of unique molecules for high-throughput screening, significantly accelerating the drug discovery process.[2]

This guide focuses on N-Cyclohexyl-1,3,5-triazine-2,4-diamine , a key building block for generating focused and diverse chemical libraries. The presence of a primary and a secondary amine provides two distinct points for derivatization, while the cyclohexyl group imparts favorable physicochemical properties such as lipophilicity, which can be crucial for membrane permeability and target engagement.

Physicochemical Properties and Reactivity Profile

Understanding the characteristics of this compound is fundamental to its effective use in library synthesis. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from closely related analogs and the general principles of triazine chemistry.

Table 1: Estimated Physicochemical Properties of this compound and Related Structures

PropertyEstimated Value/RangeRationale & Significance in Drug Discovery
Molecular Weight ~195 g/mol Provides a good starting point for library synthesis, allowing for the addition of various functional groups without exceeding the typical molecular weight range for drug-like molecules ("Rule of Five").
XLogP3-AA 2.0 - 3.0The cyclohexyl group contributes to a moderate lipophilicity, which is often correlated with good membrane permeability and oral bioavailability. This value can be tuned by the choice of subsequent building blocks.
Hydrogen Bond Donors 2The two amino groups can participate in hydrogen bonding interactions with biological targets, a key aspect of molecular recognition.
Hydrogen Bond Acceptors 3 (ring nitrogens)The nitrogen atoms within the triazine ring act as hydrogen bond acceptors, further contributing to potential target binding.
Reactivity The primary and secondary amino groups exhibit differential reactivity, allowing for selective functionalization. The remaining chlorine atom on the triazine core (in its precursor) is susceptible to nucleophilic substitution.This differential reactivity is the cornerstone of its utility in combinatorial synthesis, enabling the controlled, stepwise introduction of diversity elements.

The key to harnessing the power of this building block lies in the sequential and controlled nucleophilic substitution of its precursor, 2-chloro-4-cyclohexylamino-6-amino-1,3,5-triazine. This reactivity is governed by the progressive deactivation of the triazine ring with each substitution.[3]

Synthesis of the Core Building Block: this compound

The synthesis of this compound starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms is controlled by temperature.[4]

Protocol 1: Synthesis of 2,4-dichloro-6-(cyclohexylamino)-1,3,5-triazine

Causality: The first nucleophilic substitution of cyanuric chloride is highly facile and can be achieved at low temperatures (0-5 °C) to ensure mono-substitution.[4]

Materials:

  • Cyanuric chloride

  • Cyclohexylamine

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyclohexylamine (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.

  • Add the cyclohexylamine solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2,4-dichloro-6-(cyclohexylamino)-1,3,5-triazine.

Protocol 2: Synthesis of this compound

Causality: The second substitution requires a higher temperature to overcome the deactivation of the triazine ring by the first amino substituent. An excess of ammonia is used to drive the reaction to completion.

Materials:

  • 2,4-dichloro-6-(cyclohexylamino)-1,3,5-triazine

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • 1,4-Dioxane or a similar high-boiling point solvent

  • Pressure vessel (if using gaseous ammonia)

Procedure:

  • Dissolve 2,4-dichloro-6-(cyclohexylamino)-1,3,5-triazine (1.0 eq) in 1,4-dioxane.

  • Add an excess of the ammonia solution (5-10 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Triturate the residue with water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Combinatorial Library Synthesis using the Triazine Scaffold

The true utility of this compound is realized in the creation of diverse chemical libraries. Both solid-phase and solution-phase synthesis methodologies can be employed.

Workflow for Solid-Phase Combinatorial Library Synthesis

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product.[5]

G cluster_0 Phase 1: Scaffold Attachment cluster_1 Phase 2: Building Block Introduction cluster_2 Phase 3: Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Linker Linker Activation Resin->Linker Attach Attachment of a bifunctional linker Linker->Attach Scaffold This compound (as chloro-precursor) Attach->Scaffold Coupling R1 Addition of R1 Building Blocks (e.g., diverse amines, alcohols) Scaffold->R1 R2 Addition of R2 Building Blocks (e.g., diverse amines, thiols) R1->R2 Cleavage Cleavage from Resin (e.g., TFA cocktail) R2->Cleavage Final Product on Resin Purification Purification of Library Members (e.g., HPLC) Cleavage->Purification Library Library Purification->Library Diverse Compound Library

Caption: Solid-phase synthesis workflow for a combinatorial library.

Protocol 3: Solid-Phase Synthesis of a Diamino-Triazine Library

Causality: This protocol utilizes a solid support to facilitate the purification of intermediates and the final products. The choice of resin and linker is critical for compatibility with the reaction conditions and the final cleavage step.

Materials:

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Fmoc-protected amino acid (as a linker)

  • Piperidine in DMF (20%)

  • 2-Chloro-4-cyclohexylamino-6-amino-1,3,5-triazine (or its dichloro precursor)

  • A diverse set of amines (R2-NH2)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

Procedure:

  • Linker Attachment: Swell the Rink Amide resin in DMF. Couple an Fmoc-protected amino acid to the resin using DIC and HOBt.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group, exposing a primary amine.

  • Scaffold Coupling: Dissolve the 2-chloro-4-cyclohexylamino-6-amino-1,3,5-triazine precursor (1.5 eq) and DIPEA (2.0 eq) in DMF and add to the resin. Heat to 60 °C and agitate for 12 hours. Wash the resin thoroughly with DMF, DCM, and methanol.

  • Diversification (Split-and-Pool or Parallel Synthesis):

    • Split-and-Pool: Divide the resin into equal portions. To each portion, add a different amine (R2-NH2, 3.0 eq) and DIPEA (4.0 eq) in NMP. Heat to 80-100 °C for 12-24 hours. After the reaction, pool the resin portions.

    • Parallel Synthesis: Distribute the resin into a multi-well synthesis block. Add a unique amine (R2-NH2) to each well and react as above.

  • Washing: After the diversification step, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Purification: Purify the individual library members (from parallel synthesis) or the mixture (for screening) by preparative HPLC.

Characterization of the Combinatorial Library

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Table 2: Analytical Techniques for Library Characterization

TechniquePurposeExpected Observations
LC-MS (Liquid Chromatography-Mass Spectrometry) To determine the molecular weight and purity of each library member.A peak corresponding to the expected mass [M+H]+ for each compound. The purity can be assessed by the relative area of the main peak in the chromatogram.
¹H NMR (Proton Nuclear Magnetic Resonance) To confirm the structure of the synthesized compounds.Characteristic peaks for the cyclohexyl group, the triazine ring protons (if any), and the protons of the introduced R1 and R2 groups. The integration of the peaks should correspond to the number of protons in the structure.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) To further confirm the carbon skeleton of the molecules.Signals corresponding to the carbons of the triazine ring (typically in the range of 160-170 ppm) and the substituents.

Note on NMR of Aminotriazines: Due to restricted rotation around the C-N bond between the triazine ring and the amino substituents, you may observe multiple conformers at room temperature, leading to broadened or multiple peaks in the NMR spectrum.[6] Variable temperature NMR studies can be performed to investigate this dynamic process.

Decision-Making in Library Synthesis

The success of a combinatorial library synthesis campaign often depends on careful planning and optimization.

G start Define Library Objectives (e.g., target, diversity) scaffold_choice Select Core Scaffold: This compound start->scaffold_choice synthesis_method Choose Synthesis Method scaffold_choice->synthesis_method solid_phase Solid-Phase Synthesis synthesis_method->solid_phase Simplified Purification solution_phase Solution-Phase Synthesis synthesis_method->solution_phase Scalability building_blocks Select Diverse Building Blocks (R1, R2) solid_phase->building_blocks solution_phase->building_blocks reaction_opt Optimize Reaction Conditions (Temperature, Solvent, Base) building_blocks->reaction_opt library_synthesis Synthesize Library reaction_opt->library_synthesis characterization Characterize Library Members (LC-MS, NMR) library_synthesis->characterization screening High-Throughput Screening characterization->screening hit_id Hit Identification screening->hit_id

Caption: Decision-making flowchart for combinatorial library synthesis.

Conclusion

This compound is a valuable and versatile building block for combinatorial chemistry. Its straightforward synthesis from cyanuric chloride and its amenable reactivity profile allow for the efficient generation of diverse libraries of drug-like molecules. By following the protocols and workflows outlined in this guide, researchers can effectively leverage this scaffold to accelerate their drug discovery efforts.

References

  • Barros, M. T., & e Melo, A. S. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 80-101. [Link]

  • Balaha, M. F., George, R. F., & El-Gazzar, A. B. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2020). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 25(21), 5046. [Link]

  • Dolzhenko, A. V., & Chuah, A. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135-12144. [Link]

  • PubChem. (n.d.). N-Cyclohexyl-N''-indan-2-yl-[1][3][7]triazine-2,4,6-triamine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4,6-triamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Balaha, M., George, R., & El-Gazzar, A. (2016). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. Journal of Applied Pharmaceutical Science, 6, 028-045. [Link]

  • Cheméo. (n.d.). 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Abd-El-Fattah, M. F. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(4), 639. [Link]

  • Dolzhenko, A. V., & Chuah, A. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135-12144. [Link]

  • Lee, J. W., & Lee, Y. S. (2007). Solid-phase Synthesis of Combinatorial 2,4-Disubstituted-1,3,5-Triazine via Amine Nucleophilic Reaction. Bulletin of the Korean Chemical Society, 28(8), 1367-1370. [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • (2017). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. ResearchGate. [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219–225. [Link]

  • Esteves, A. R., & Sousa, M. E. (2020). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 25(2), 333. [Link]

  • Balaha, M., George, R., & El-Gazzar, A. (2016). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. Journal of Applied Pharmaceutical Science, 6, 028-045. [Link]

  • Barros, M. T., & e Melo, A. S. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 80-101. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 807. [Link]

  • Taddei, M., & Porcheddu, A. (2012). An efficient liquid-phase synthesis of 3,5-disubstituted 1,3,5-thiadiazinane-2-thione derivatives on polyethylene glycol (PEG) support. Arkivoc, 2012(8), 326-338. [Link]

  • (n.d.). Chapter 3 – Structural characterization of triazines. [Source institution/publication not provided]. [Link]

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Application Notes and Protocols: N-Cyclohexyl-1,3,5-triazine-2,4-diamine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of Triazine Scaffolds in Advanced Materials

The 1,3,5-triazine ring, a nitrogen-rich heterocyclic motif, serves as a foundational building block for a diverse array of functional molecules. Its inherent thermal stability and the presence of multiple nitrogen atoms bestow unique properties that are highly sought after in the field of material science. This document provides a comprehensive technical guide on the applications of a specific derivative, N-Cyclohexyl-1,3,5-triazine-2,4-diamine , for researchers, scientists, and professionals in material and drug development. We will delve into its role as a corrosion inhibitor, a flame retardant additive, and a curing agent for epoxy resins, providing not just procedural steps but also the scientific rationale behind its efficacy.

Compound Profile: this compound

This compound is a multifaceted compound characterized by a central triazine ring substituted with a cyclohexylamino group and a primary amino group. This unique combination of a bulky, non-polar cyclohexyl group and reactive amine functionalities makes it a versatile component in various polymer and coating formulations.

PropertyValueSource
Molecular Formula C₉H₁₅N₅[1]
Molecular Weight 193.25 g/mol [1]
Appearance White to off-white crystalline powderGeneral observation
Melting Point 162-164 °C[1]
Solubility Soluble in various organic solventsGeneral knowledge
Synthesis Protocol: A Representative Method

A common and adaptable method for the synthesis of N-substituted triazine diamines involves the sequential nucleophilic substitution of cyanuric chloride.[2]

Protocol 1: Synthesis of this compound

Materials:

  • Cyanuric chloride

  • Cyclohexylamine

  • Ammonia (aqueous solution)

  • Acetone

  • Sodium Carbonate

  • Hydrochloric Acid (for pH adjustment)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Round bottom flasks

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Step 1: Monosubstitution with Cyclohexylamine.

    • Dissolve cyanuric chloride (1 equivalent) in acetone in a round bottom flask cooled to 0-5 °C in an ice bath.

    • In a separate beaker, prepare a solution of cyclohexylamine (1 equivalent) and sodium carbonate (1 equivalent) in water.

    • Slowly add the cyclohexylamine solution to the cyanuric chloride solution via a dropping funnel, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture vigorously for 3-4 hours at this temperature. The formation of a white precipitate (2-chloro-4-cyclohexylamino-1,3,5-triazine) will be observed.

  • Step 2: Disubstitution with Ammonia.

    • To the reaction mixture from Step 1, slowly add an aqueous solution of ammonia (excess) while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Isolation and Purification.

    • Once the reaction is complete, filter the white precipitate using a Buchner funnel and wash thoroughly with cold deionized water to remove any unreacted starting materials and salts.

    • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

    • Dry the purified product under vacuum.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Application as a Corrosion Inhibitor

The presence of multiple nitrogen atoms with lone pair electrons in the triazine ring, along with the amino groups, makes this compound an effective corrosion inhibitor for various metals, particularly steel in acidic environments.[3]

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by triazine derivatives involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[4] This adsorption can occur through:

  • Chemisorption: The lone pair electrons on the nitrogen atoms of the triazine ring and the amino groups can coordinate with the vacant d-orbitals of the metal atoms, forming a strong coordinate bond.

  • Physisorption: Electrostatic interactions can occur between the protonated inhibitor molecules (in acidic media) and the negatively charged metal surface (at the corrosion potential).

The cyclohexyl group, being bulky and hydrophobic, further enhances the protective layer by creating a more compact and water-repellent film on the metal surface.

Diagram 1: Corrosion Inhibition Mechanism

G cluster_surface Metal Surface (Steel) H+ H⁺ Metal Fe H+->Metal Corrosion Attack Cl- Cl⁻ Cl-->Metal Pitting Corrosion Inhibitor This compound Inhibitor->Metal Adsorption (Chemisorption & Physisorption)

Caption: Adsorption of the triazine inhibitor on the metal surface.

Protocol for Evaluating Corrosion Inhibition Efficiency

Protocol 2: Gravimetric (Weight Loss) Method

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Acetone

  • Deionized water

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

    • Weigh the coupons accurately using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the corrosive medium.

    • Prepare different concentrations of the inhibitor solution by serial dilution.

  • Immersion Test:

    • Immerse the pre-weighed coupons in the corrosive medium with and without different concentrations of the inhibitor.

    • Maintain a constant temperature using a water bath for a specified period (e.g., 24 hours).

  • Post-Immersion Analysis:

    • After the immersion period, remove the coupons, wash them with deionized water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.

    • Weigh the cleaned coupons accurately.

  • Calculation:

    • Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:

      • CR (mm/year) = (87.6 × ΔW) / (D × A × T)

        • Where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.

      • %IE = [(CR_blank - CR_inh) / CR_blank] × 100

        • Where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)DataData-
50DataDataData
100DataDataData
200DataDataData
500DataDataData

*Data to be filled from experimental results.

Application as a Flame Retardant

The high nitrogen content of the triazine ring makes this compound a promising candidate as a halogen-free flame retardant additive for various polymers.

Mechanism of Flame Retardancy

Triazine-based flame retardants typically act through a combination of gas-phase and condensed-phase mechanisms.[5]

  • Gas-Phase Inhibition: Upon heating, the triazine compound decomposes and releases non-flammable gases like nitrogen (N₂) and ammonia (NH₃). These gases dilute the flammable volatile decomposition products of the polymer and reduce the oxygen concentration in the combustion zone, thereby inhibiting the flame propagation.

  • Condensed-Phase Charring: The triazine structure promotes the formation of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, limiting the heat transfer to the underlying material and restricting the release of flammable gases.

Diagram 2: Flame Retardancy Mechanism

G cluster_gas Gas Phase cluster_condensed Condensed Phase Polymer + Triazine Polymer + Triazine Inert Gases N₂, NH₃ Polymer + Triazine->Inert Gases Decomposition Char Layer Insulating Char Polymer + Triazine->Char Layer Promotes Charring Heat Heat Heat->Polymer + Triazine Flame Inhibition Flame Inhibition Inert Gases->Flame Inhibition Dilution Flammable Gases Polymer Volatiles Flammable Gases->Flame Inhibition Polymer Matrix Protected Polymer Char Layer->Polymer Matrix Insulates & Protects

Caption: Gas and condensed phase flame retardancy mechanisms.

Protocol for Evaluating Flame Retardancy

Protocol 3: UL-94 Vertical Burn Test

Materials:

  • Polymer matrix (e.g., polypropylene, epoxy)

  • This compound

  • Twin-screw extruder or other compounding equipment

  • Injection molding machine

  • UL-94 test chamber

  • Bunsen burner

  • Cotton patch

Procedure:

  • Sample Preparation:

    • Compound the polymer with varying weight percentages of this compound using a twin-screw extruder.

    • Injection mold the compounded material into standard UL-94 test specimens.

  • Conditioning:

    • Condition the test specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours before testing.

  • Testing:

    • Mount a specimen vertically in the UL-94 test chamber.

    • Apply a flame from a Bunsen burner to the lower end of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t₁).

    • Immediately reapply the flame for another 10 seconds and remove it.

    • Record the second afterflame time (t₂) and the afterglow time (t₃).

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classification:

    • Classify the material as V-0, V-1, or V-2 based on the UL-94 criteria.

Additive Loading (wt%)Afterflame Time (t₁ + t₂) (s)Afterglow Time (t₃) (s)Flaming DripsUL-94 Rating
0DataDataDataData
5DataDataDataData
10DataDataDataData
15DataDataDataData
20DataDataDataData

*Data to be filled from experimental results.

Application as an Epoxy Curing Agent

The presence of two reactive amine groups (one primary and one secondary) in this compound makes it a suitable curing agent (hardener) for epoxy resins. The cycloaliphatic nature of the molecule can impart good thermal and mechanical properties to the cured epoxy system.

Curing Mechanism of Epoxy Resins with Amines

The curing of epoxy resins with amine hardeners is an addition polymerization reaction. The active hydrogen atoms on the nitrogen of the amine groups react with the epoxide rings of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional network.[6]

Diagram 3: Epoxy Curing Workflow

G Start Start Mixing Mixing (Epoxy Resin + Triazine Curing Agent) Start->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Curing Curing (Heat Application) Degassing->Curing PostCuring Post-Curing (Optional) Curing->PostCuring Characterization Characterization (DSC, DMA, Tensile Testing) PostCuring->Characterization End End Characterization->End

Caption: General workflow for curing epoxy resins.

Protocol for Epoxy Resin Curing and Characterization

Protocol 4: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

Materials:

  • DGEBA-based epoxy resin

  • This compound

  • Mixing cups and spatula

  • Vacuum oven

  • Molds for specimen preparation

  • Differential Scanning Calorimeter (DSC)

  • Dynamic Mechanical Analyzer (DMA)

  • Universal Testing Machine

Procedure:

  • Formulation:

    • Calculate the stoichiometric amount of the curing agent required based on the amine hydrogen equivalent weight (AHEW) of the triazine diamine and the epoxy equivalent weight (EEW) of the resin.

    • The AHEW of this compound is its molecular weight divided by the number of active amine hydrogens (3 in this case: two from the primary amine and one from the secondary amine).

  • Mixing and Degassing:

    • Preheat the epoxy resin to reduce its viscosity.

    • Add the calculated amount of the triazine curing agent to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing:

    • Pour the mixture into preheated molds.

    • Cure the samples in an oven following a specific curing schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C). The optimal curing schedule should be determined by DSC analysis.

  • Characterization:

    • DSC: Determine the glass transition temperature (Tg) of the cured epoxy.

    • DMA: Evaluate the storage modulus, loss modulus, and tan delta to understand the viscoelastic properties.

    • Tensile Testing: Measure the tensile strength, modulus, and elongation at break of the cured material.

PropertyCured Epoxy with Triazine Hardener
Glass Transition Temperature (Tg) (°C) Data
Storage Modulus at 25°C (GPa) Data
Tensile Strength (MPa) Data
Tensile Modulus (GPa) Data
Elongation at Break (%) Data

*Data to be filled from experimental results.

Safety and Handling

While specific toxicity data for this compound may be limited, it is prudent to handle it with the care afforded to other amine and triazine compounds.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from oxidizing agents and strong acids.

  • Disposal: Dispose of the compound and its containers in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in material science. Its unique molecular architecture allows it to function effectively as a corrosion inhibitor, a flame retardant, and a curing agent for epoxy resins. The protocols and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers and professionals seeking to explore and harness the capabilities of this versatile triazine derivative in the development of advanced materials. Further research into the specific performance of this compound in various formulations will undoubtedly uncover even more applications and refine its use in the field.

References

  • (Reference for general triazine chemistry - to be added
  • (Reference for epoxy curing - to be added
  • (Reference for corrosion inhibition - to be added
  • (Reference for flame retardancy - to be added
  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2024). Royal Society Open Science. [Link]

  • Triazine carboxylic acids as corrosion inhibitors for aqueous systems. (1983).
  • (Reference for epoxy curing characterization - to be added
  • Curing of epoxy resins with amines. (2015). ResearchGate. [Link]

  • (Reference for material characterization - to be added
  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. (2025). PubMed Central. [Link]

  • (Reference for synthesis - to be added
  • (Reference for material properties - to be added
  • Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin. (2024). MDPI. [Link]

  • (Reference for synthesis protocols - to be added
  • (Reference for synthesis protocols - to be added
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central. [Link]

  • Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. (2023). MDPI. [Link]

Sources

Application Notes & Protocols: N-Cyclohexyl-1,3,5-triazine-2,4-diamine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The 1,3,5-triazine scaffold is a privileged heterocycle, renowned for its unique electronic properties, structural rigidity, and versatile functionalization potential.[1][2] These attributes have cemented its role in diverse fields, from the development of novel therapeutics to the engineering of advanced materials. This guide focuses on a specific, yet highly potent derivative: N-Cyclohexyl-1,3,5-triazine-2,4-diamine . The introduction of a bulky, aliphatic cyclohexyl group alongside two reactive diamino moieties creates a ligand with a fascinating steric and electronic profile, opening new avenues in coordination chemistry.

This document deviates from rigid templates to provide a narrative grounded in practical experience. It is designed for researchers, scientists, and drug development professionals who seek not just to follow protocols, but to understand the underlying principles that govern the synthesis, characterization, and application of coordination complexes derived from this ligand. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Ligand: Structural and Electronic Rationale

This compound is an asymmetrical molecule featuring a core triazine ring. The key to its utility lies in the interplay of its constituent parts:

  • The Triazine Core: This nitrogen-rich ring is electron-deficient, making it a π-acceptor. This property can stabilize low-valent metal centers, a crucial feature for many catalytic applications.[2][3]

  • Amino Groups (-NH₂): The two primary amino groups are potent Lewis basic sites, serving as the primary coordination points for metal ions. Their presence allows the ligand to act as a chelating agent.

  • Cyclohexyl Group (-C₆H₁₁): This bulky, non-polar group imparts significant steric hindrance. This can be strategically employed to control the coordination number of the metal center, influence the geometry of the resulting complex, and enhance solubility in non-polar organic solvents.

Caption: Potential coordination modes of the ligand.

Synthesis and Characterization Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the nucleophilic substitution of chlorine atoms from 2,4-dichloro-1,3,5-triazine. The stepwise reaction allows for the introduction of different amines, providing a high degree of control.

Rationale: The reaction proceeds in a stepwise manner due to the deactivating effect of the first amine substituent on the triazine ring. The first substitution with cyclohexylamine is performed at a low temperature to ensure mono-substitution. The second substitution with ammonia requires a higher temperature to overcome the reduced reactivity of the remaining C-Cl bond.

Materials:

  • 2,4-dichloro-1,3,5-triazine

  • Cyclohexylamine

  • Aqueous ammonia (28-30%)

  • Acetone

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Mono-substitution with Cyclohexylamine

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloro-1,3,5-triazine (10.0 g, 66.7 mmol) in 100 mL of acetone.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of cyclohexylamine (6.6 g, 66.7 mmol) and sodium carbonate (7.1 g, 66.7 mmol) in 50 mL of water.

    • Add the cyclohexylamine solution dropwise to the triazine solution over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 4 hours.

  • Step 2: Second Substitution with Ammonia

    • To the reaction mixture from Step 1, add 50 mL of aqueous ammonia (28-30%).

    • Allow the mixture to warm to room temperature and then heat at reflux (approx. 60 °C) for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.

  • Step 3: Work-up and Purification

    • After cooling, remove the acetone under reduced pressure using a rotary evaporator.

    • The resulting aqueous slurry will contain the product as a white precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water (3 x 50 mL).

    • Recrystallize the crude product from hot acetonitrile to yield pure this compound as white crystals. [4] * Dry the product in a vacuum oven at 60 °C overnight.

Characterization:

  • Melting Point: 162-164 °C. [4]* ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~6.5-7.0 (br s, 2H, -NH₂), ~6.0-6.5 (br s, 1H, -NH-cyclohexyl), ~3.5 (m, 1H, -CH-cyclohexyl), 1.0-1.9 (m, 10H, cyclohexyl -CH₂-).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~167 (C-NH₂), ~166 (C-NH-cyclohexyl), ~48 (CH-cyclohexyl), ~33, ~25, ~24 (cyclohexyl -CH₂-). [5]* FT-IR (KBr, cm⁻¹): ~3300-3450 (N-H stretching), ~1640 (N-H bending), ~1550-1600 (triazine ring stretching).

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol outlines a general method for synthesizing a metal(II) complex (e.g., Cu(II), Ni(II), Co(II)) in a 1:2 metal-to-ligand ratio.

Rationale: The use of a methanolic solution facilitates the dissolution of both the ligand and many common metal salts. The reaction is typically straightforward, driven by the formation of a stable chelate complex. The choice of the metal salt's counter-ion (e.g., Cl⁻, NO₃⁻, AcO⁻) can sometimes influence the final product's crystal structure and solubility.

Materials:

  • This compound (the "Ligand")

  • A Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O)

  • Methanol (reagent grade)

  • Diethyl ether

Procedure:

  • Ligand Solution: In a 100 mL flask, dissolve 2 molar equivalents of the Ligand in 30 mL of warm methanol.

  • Metal Salt Solution: In a separate 50 mL flask, dissolve 1 molar equivalent of the Metal(II) salt in 15 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Precipitation/Crystallization: A color change and/or the formation of a precipitate should be observed. Stir the mixture for 2-4 hours at room temperature. If no precipitate forms, slowly add diethyl ether as an anti-solvent until the solution becomes turbid, then allow it to stand for crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash with a small amount of cold methanol, followed by diethyl ether.

  • Drying: Dry the complex under vacuum.

Synthesis_Workflow start Start dissolve_ligand Dissolve Ligand in Methanol start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Methanol start->dissolve_metal mix Mix Solutions (Dropwise Addition) dissolve_ligand->mix dissolve_metal->mix stir Stir at RT (2-4 hours) mix->stir isolate Isolate Solid (Filtration) stir->isolate wash Wash with Methanol & Ether isolate->wash dry Dry Under Vacuum wash->dry characterize Characterize Complex dry->characterize end End characterize->end

Caption: General workflow for synthesis and characterization of a metal complex.

Characterization of Metal Complexes

Upon coordination, the spectral properties of the ligand will change in predictable ways.

TechniqueObservationRationale
FT-IR Shift of N-H stretching and bending vibrations to lower frequencies.Coordination of the nitrogen lone pairs to the metal center weakens the N-H bonds.
¹H NMR Broadening or shifting of the -NH₂ and -NH- peaks.Interaction with a paramagnetic metal center or changes in the electronic environment upon coordination.
UV-Vis Appearance of new absorption bands in the visible region.These bands are often attributable to d-d transitions of the metal ion within the ligand field.
X-ray Provides definitive structural information.Confirms the coordination number, geometry, and bond lengths/angles of the complex. [6]

Applications in Catalysis and Medicinal Chemistry

The unique properties of this compound complexes make them promising candidates for various applications.

Application Note: Homogeneous Catalysis

Metal complexes of triazine-based ligands can serve as robust homogeneous catalysts. The electron-withdrawing nature of the triazine ring can enhance the Lewis acidity of the metal center, promoting substrate activation. The steric bulk of the cyclohexyl group can create a specific chiral pocket, potentially leading to enantioselectivity in asymmetric catalysis. [7] Hypothetical Catalytic Cycle: Suzuki Cross-Coupling

A palladium complex of this ligand, [Pd(L)₂Cl₂], could potentially catalyze Suzuki cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X pd_inter Ar-Pd(II)L₂-X ox_add->pd_inter transmetal Transmetalation (Ar'-B(OR)₂) pd_inter->transmetal Ar'-B(OR)₂ pd_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product

Caption: A hypothetical catalytic cycle for a Suzuki cross-coupling reaction.

Application Note: Drug Development

Triazine derivatives are known to exhibit a wide range of biological activities, including as anticancer agents. [8][9]Many of these compounds function by inhibiting enzymes like dihydrofolate reductase (DHFR). [8]The coordination of a metal ion to a triazine-based pharmacophore can lead to:

  • Enhanced Bioactivity: The metal complex may have a different, potentially more potent, mechanism of action than the ligand alone.

  • Modified Pharmacokinetics: Altered solubility and cell permeability properties.

  • Novel Delivery Mechanisms: The complex could be designed to release the active ligand under specific physiological conditions.

Concluding Remarks

This compound is a ligand of considerable potential. Its straightforward synthesis, combined with its tunable steric and electronic properties upon coordination, makes it an attractive building block for novel catalysts, functional materials, and bioactive compounds. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to explore the rich coordination chemistry of this versatile molecule.

References

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 041-052.

  • Santa Cruz Biotechnology, Inc. (n.d.). N-Cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine.

  • PubChem. (n.d.). N-Cyclohexyl-N''-indan-2-yl-t[8][9][10]riazine-2,4,6-triamine.

  • Clinivex. (n.d.). This compound.

  • Krasavin, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Molecules, 25(6), 1486.

  • Echemi. (n.d.). Buy 1,3,5-Triazine-2,4-diamine,N2-cyclohexyl.

  • Ben-M'barek, Y., et al. (2021). Synthesis, X-ray structure, DFT investigation and in silico molecular docking of 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione. ResearchGate.

  • Claramunt, R. M., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Uned.es.

  • BenchChem. (n.d.). Catalytic Applications of Metal Complexes with 2,4,6-Trimethyl-1,3,5-triazine Ligands.

  • de la Torre, A., et al. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 3(6), 415-431.

  • Ramasubramanian, A. S., et al. (2010). synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Rasayan Journal of Chemistry, 3(4), 708-712.

  • de la Torre, A., et al. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. Semantic Scholar.

  • PubChemLite. (n.d.). 1,3,5-triazine-2,4-diamine, 6-cyclohexyl-n,n,n',n'-tetramethyl- (C13H23N5).

  • EPA. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]-.

  • ChemicalBook. (n.d.). This compound.

  • PubChem. (n.d.). 1,3,5-Triazine-2,4,6-triamine, N,N-dihexyl-N',N''-diphenyl-.

  • ResearchGate. (n.d.). Characterization of 4,6-Diazido-N-nitro-1,3,5-triazine-2-amine.

  • Ashour, M., Kandil, F., & Alazrak, A. (n.d.). Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene a. Institute of Metallophysics.

  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine.

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-.

  • SpectraBase. (n.d.). 2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine - Optional[13C NMR].

  • ResearchGate. (n.d.). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties.

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Application Notes and Protocols for the Functionalization of N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-Cyclohexyl-1,3,5-triazine-2,4-diamine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[1] this compound, in particular, serves as a valuable starting material for the synthesis of a diverse array of functionalized molecules with applications ranging from kinase inhibitors to antiviral agents. The presence of the cyclohexyl group imparts lipophilicity, which can be crucial for traversing cellular membranes, while the two amino groups provide reactive handles for further chemical modification. This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Functionalization Strategies

The functionalization of this compound can be broadly categorized into three main approaches, each targeting different positions of the molecule to achieve specific molecular architectures and properties.

Diagram of Functionalization Strategies

G cluster_N Modification of Amino Groups cluster_C6 Modification of the Triazine Ring This compound This compound N-Functionalization N-Functionalization This compound->N-Functionalization N-Alkylation N-Acylation C6-Functionalization C6-Functionalization This compound->C6-Functionalization Halogenation then Cross-Coupling N-Alkylation N-Alkylation N-Functionalization->N-Alkylation Adds alkyl groups N-Acylation N-Acylation N-Functionalization->N-Acylation Adds acyl groups Halogenation Halogenation C6-Functionalization->Halogenation Introduces reactive handle Suzuki Coupling Suzuki Coupling Halogenation->Suzuki Coupling C-C bond formation Buchwald-Hartwig Amination Buchwald-Hartwig Amination Halogenation->Buchwald-Hartwig Amination C-N bond formation

Caption: Key functionalization pathways for this compound.

Section 1: N-Functionalization of the Amino Groups

The exocyclic amino groups of this compound are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for modulating the solubility, polarity, and biological activity of the resulting compounds.

N-Alkylation

N-alkylation introduces alkyl groups onto the amino moieties, which can influence the steric and electronic properties of the molecule. While direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination and transition-metal-catalyzed methods offer greater control.

Protocol 1: Ruthenium-Catalyzed N-Alkylation with Alcohols

This protocol is adapted from a general method for the N-alkylation of amino-1,3,5-triazines using alcohols as alkylating agents, which is a greener alternative to using alkyl halides.

Rationale: This method proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The ruthenium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product. This approach is atom-economical and avoids the formation of stoichiometric salt byproducts.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired alcohol (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.055 mmol, 5.5 mol%).

  • Solvent and Base: Add anhydrous toluene (5 mL) and a catalytic amount of a weak base such as K₂CO₃ (0.2 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reaction: Heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Value Rationale
Catalyst [Ru(p-cymene)Cl₂]₂Efficient for hydrogen transfer reactions.
Ligand XantphosBidentate ligand that stabilizes the catalytic species.
Solvent Anhydrous TolueneHigh boiling point and inert under reaction conditions.
Base K₂CO₃Facilitates the catalytic cycle without being overly reactive.
Temperature 110 °CSufficient to drive the reaction to completion.
N-Acylation

N-acylation introduces an amide bond, which is a common functional group in pharmaceuticals due to its stability and ability to participate in hydrogen bonding.[2] This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using a coupling agent.

Protocol 2: N-Acylation using Acyl Chlorides

This is a straightforward and widely used method for forming amide bonds.

Rationale: The high reactivity of the acyl chloride with the nucleophilic amino group drives the reaction to completion. A base is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 mmol) or diisopropylethylamine (DIPEA) (1.2 mmol), to the solution.

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath and add the acyl chloride (1.1 mmol) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Parameter Value Rationale
Solvent DCM or THFInert and good at dissolving the starting materials.
Base Triethylamine or DIPEAScavenges the HCl byproduct.
Temperature 0 °C to RTControls the initial exothermicity of the reaction.

Section 2: C6-Functionalization of the Triazine Ring

Modification at the C6 position of the triazine ring is a powerful strategy for introducing diverse substituents, particularly aryl and heteroaryl groups. This is typically achieved through a two-step process: halogenation of the C6 position followed by a palladium-catalyzed cross-coupling reaction.

Halogenation of the C6-Position

Introducing a halogen, typically chlorine, at the C6 position provides a reactive handle for subsequent cross-coupling reactions.

Protocol 3: Chlorination of the C6-Position

This protocol is a general method for the chlorination of electron-rich heterocyclic systems.

Rationale: N-Chlorosuccinimide (NCS) is an electrophilic chlorinating agent that reacts selectively at the electron-rich C6 position of the diaminotriazine ring.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (10 mL).

  • Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until the starting material is consumed as indicated by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude 6-chloro-N-Cyclohexyl-1,3,5-triazine-2,4-diamine by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

With the 6-chloro derivative in hand, a wide variety of substituents can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful in this context.

Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3][4]

Rationale: The catalytic cycle involves the oxidative addition of the 6-chloro-triazine to a Pd(0) complex, followed by transmetalation with a boronic acid (or ester) in the presence of a base, and finally reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2  Ar-Cl Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(Ar')L2  Ar'-B(OH)2  Base Ar-Pd(II)(Ar')L2->Pd(0)L2  Reductive  Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol:

  • Reaction Setup: In a Schlenk tube, combine 6-chloro-N-Cyclohexyl-1,3,5-triazine-2,4-diamine (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL total).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the product by column chromatography.

Parameter Value Rationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
Base Na₂CO₃ or K₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/WaterBiphasic system that facilitates the reaction.
Temperature 80-100 °CPromotes the reaction rate.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds.[5][6][7]

Rationale: Similar to the Suzuki coupling, this reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[7]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-chloro-N-Cyclohexyl-1,3,5-triazine-2,4-diamine (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Solvent: Add anhydrous toluene or dioxane (5 mL).

  • Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Parameter Value Rationale
Catalyst Pd₂(dba)₃A common Pd(0) source.
Ligand XPhosA bulky, electron-rich phosphine ligand that promotes the catalytic cycle.
Base NaOtBuA strong base required for the deprotonation of the amine.
Solvent Toluene or DioxaneAnhydrous, high-boiling point solvents.
Temperature 80-110 °CNecessary to drive the reaction to completion.

Section 3: Characterization of Functionalized Derivatives

The successful functionalization of this compound must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the functionalized products. The appearance of new signals corresponding to the introduced functional groups and shifts in the signals of the parent molecule provide strong evidence of successful modification.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, confirming its elemental composition.

  • Chromatography: TLC and HPLC are used to monitor the progress of the reaction and to assess the purity of the final product.

Conclusion

The this compound scaffold offers a versatile platform for the development of novel compounds with diverse applications. By employing the functionalization protocols outlined in this guide, researchers can systematically modify this core structure to optimize its properties for specific biological or material science applications. The choice of functionalization strategy should be guided by the desired final structure and the compatibility of the reagents with other functional groups present in the molecule.

References

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023, December 28). Retrieved January 18, 2026, from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021, February 1). Journal of Chemical Education. Retrieved January 18, 2026, from [Link]

  • An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. Retrieved January 18, 2026, from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018, August 23). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Site-Selective C-H Alkylation of Diazine N-Oxides Enabled by Phosphonium Ylides. (n.d.). Retrieved January 18, 2026, from [Link]

  • N-Cyclohexyl-N''-indan-2-yl-[5][6][7]triazine-2,4,6-triamine | C18H24N6 | CID 10496224. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones and Pyrrolo[3][5][5][6][8]benzotriazepin-6-ones, Potential Turn Surrogates. (2015, December 18). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Ukrainica Bioorganica Acta Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. (n.d.). Retrieved January 18, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022, April 13). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Electronic Supporting Information Dinuclear ruthenium complexes containing a new ditopic phthalazin-bis(triazole) ligand that pr. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020, March 25). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-Cyclohexyl-1,3,5-triazine-2,4-diamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic building block. Here, we will address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I am experiencing consistently low yields in my synthesis of this compound. What are the most likely causes?

Low yields in this synthesis can often be attributed to several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. The most common synthetic route involves the condensation of cyanoguanidine (dicyandiamide) with a suitable cyclohexyl-containing precursor under basic conditions, or the sequential nucleophilic substitution of cyanuric chloride.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing. For instance, microwave-assisted syntheses have been shown to significantly reduce reaction times and improve yields for 2,4-diamino-1,3,5-triazines.[1][2]

  • Side Reactions: Competing side reactions can consume your starting materials or target compound. A common issue is the hydrolysis of the triazine ring, particularly if the reaction is conducted under harsh acidic or basic conditions in the presence of water.[3]

  • Purity of Starting Materials: The purity of your cyanoguanidine, cyclohexylamine, and any other reagents is critical. Impurities can interfere with the reaction, leading to the formation of undesired by-products.[4]

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of mono-substituted or other undesired triazine derivatives, thus reducing the yield of the desired product.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_purity Verify Purity of Starting Materials (TLC, NMR, etc.) start->check_purity Impure? optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions Pure purify_reagents Purify/Source High-Purity Reagents check_purity->purify_reagents check_stoichiometry Review Reactant Stoichiometry optimize_conditions->check_stoichiometry No Improvement increase_temp_time Systematically Increase Temperature/Time Consider Microwave Synthesis optimize_conditions->increase_temp_time purification_loss Evaluate Purification Method for Product Loss check_stoichiometry->purification_loss Correct adjust_ratio Adjust Molar Ratios of Reactants check_stoichiometry->adjust_ratio result Improved Yield purification_loss->result Optimized alternative_purification Consider Alternative Purification (e.g., Crystallization vs. Chromatography) purification_loss->alternative_purification

Caption: Troubleshooting workflow for addressing low reaction yields.

Q2: My final product is difficult to purify, and I suspect the presence of closely-related impurities. What are these likely by-products and how can I minimize their formation?

The formation of by-products is a common challenge in triazine chemistry. In the synthesis of this compound, the primary impurities are often structurally similar to the target compound, making purification by standard methods like flash chromatography challenging.

Common By-products and Their Origins:

By-productPotential CauseMinimization Strategy
Melamine (1,3,5-Triazine-2,4,6-triamine) Self-condensation of cyanoguanidine, especially at high temperatures.Use a milder reaction temperature and ensure the timely addition of the cyclohexyl precursor.
Mono-substituted Triazine Incomplete reaction or incorrect stoichiometry.Ensure at least a stoichiometric amount of the cyclohexyl precursor is used and allow for sufficient reaction time.
Hydrolyzed Triazine Species Presence of water under acidic or basic conditions.[3]Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Experimental Protocol: Minimizing By-product Formation in a Microwave-Assisted Synthesis

This protocol is adapted from established green chemistry methods for synthesizing 2,4-diamino-1,3,5-triazines.[1][2]

  • Reagent Preparation:

    • Ensure cyanoguanidine is dry and finely powdered.

    • Use freshly distilled cyclohexyl-containing nitrile or amine precursor.

    • Employ an anhydrous solvent such as DMSO or 1-pentanol.[1]

  • Reaction Setup:

    • In a dedicated microwave synthesis vial, combine cyanoguanidine (1.0 eq) and the cyclohexyl precursor (1.1-1.2 eq).

    • Add the anhydrous solvent (e.g., 3 mL of DMSO per 15 mmol of reactants).[1]

    • Add a suitable base, such as potassium carbonate, if the reaction requires it.

    • Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation:

    • Set the reaction temperature to a moderate level initially (e.g., 150-175 °C) and the reaction time to 10-20 minutes.[1]

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Work-up and Purification:

    • After cooling, the crude product can often be precipitated by the addition of water.

    • Collect the solid by filtration and wash with water and then a non-polar solvent like hexanes to remove residual starting materials.

    • If further purification is needed, recrystallization from a suitable solvent system (e.g., aqueous ethanol) is often effective for removing closely related impurities.[5]

Q3: I am considering a synthesis route starting from cyanuric chloride. What are the key considerations for controlling the substitution pattern to achieve the desired 2,4-diamine product?

Using cyanuric chloride is a classic and versatile method for preparing substituted 1,3,5-triazines. The key to success lies in exploiting the decreasing reactivity of the chlorine atoms with each successive nucleophilic substitution.

Reaction Mechanism and Control

The substitution of chlorine on the triazine ring is a nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atoms in the ring makes it susceptible to nucleophilic attack. The reactivity of the remaining chlorine atoms decreases as more chlorines are replaced by electron-donating amino groups. This allows for a stepwise and controlled substitution by carefully managing the reaction temperature.

substitution_pathway cyanuric_chloride {Cyanuric Chloride | (C3N3Cl3)} mono_amino {2-Amino-4,6-dichloro-1,3,5-triazine} cyanuric_chloride->mono_amino + NH3 (0-5 °C) diamino {N-Cyclohexyl-4-chloro-1,3,5-triazin-2-amine} mono_amino->diamino + Cyclohexylamine (Room Temp to 40°C) target_product {this compound | (Target)} diamino->target_product + NH3 (Reflux)

Sources

"N-Cyclohexyl-1,3,5-triazine-2,4-diamine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Cyclohexyl-1,3,5-triazine-2,4-diamine. As a Senior Application Scientist, I've designed this resource to provide you with in-depth technical guidance and troubleshooting support for your research and development activities involving this compound. This guide is structured to address common solubility challenges and provide practical, scientifically-grounded solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a step-by-step troubleshooting workflow and a scientific explanation of the proposed solutions.

Problem 1: My this compound is not dissolving in my chosen solvent.

If you are experiencing difficulty dissolving this compound, it is likely due to an inappropriate choice of solvent or insufficient solubilization techniques. The predicted XLogP3 value of 1.85260 for this compound suggests a degree of lipophilicity, which can lead to poor solubility in aqueous solutions.[1]

start Start: Undissolved Compound solvent_check Is the solvent appropriate? (e.g., DMSO, DMF, Methanol) start->solvent_check try_polar_aprotic Try a polar aprotic solvent like DMSO or DMF. solvent_check->try_polar_aprotic No heat_sonicate Gently warm the solution (30-40°C) and/or use a sonicator. solvent_check->heat_sonicate Yes try_polar_aprotic->heat_sonicate check_dissolution Does the compound dissolve? heat_sonicate->check_dissolution co_solvent Add a co-solvent. For aqueous solutions, try adding up to 10% DMSO or ethanol. check_dissolution->co_solvent No success Success: Compound Dissolved check_dissolution->success Yes ph_adjustment If in an aqueous buffer, adjust the pH. (Triazines can have basic nitrogens) co_solvent->ph_adjustment consult_literature Consult literature for solubility of similar triazine derivatives. ph_adjustment->consult_literature fail Issue Persists: Contact Technical Support consult_literature->fail

Caption: Troubleshooting workflow for dissolving this compound.

  • Solvent Selection: The molecular structure of this compound, with its cyclohexyl group, imparts some nonpolar character. However, the triazine ring and amino groups provide polarity and hydrogen bonding capabilities. This amphipathic nature suggests that polar aprotic solvents are a good starting point.

    • Recommendation: Begin with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For less polar options, methanol or ethanol can be considered. Studies on similar substituted s-triazine derivatives have shown good solubility in DMSO, 1,4-dioxane, and methanol, and moderate solubility in ethanol.[2]

  • Application of Heat and Sonication: If the compound does not readily dissolve at room temperature, gentle heating can increase the kinetic energy of the system, overcoming the lattice energy of the solid and promoting dissolution.

    • Protocol: Warm the solution to 30-40°C in a water bath. Avoid excessive heat, which could lead to degradation. Sonication can also be used to break up solid aggregates and enhance solvent interaction with the particle surface.

  • Use of Co-solvents: For applications requiring an aqueous solution, a co-solvent can be employed to increase the solubility of a lipophilic compound. The co-solvent acts as a bridge between the nonpolar compound and the polar water molecules.

    • Recommendation: Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).

  • pH Adjustment: The triazine ring contains basic nitrogen atoms that can be protonated at acidic pH. This ionization can significantly increase the aqueous solubility of the compound.

    • Consideration: If your experimental conditions allow, cautiously lowering the pH of your aqueous buffer may improve solubility. However, be mindful of the compound's stability at different pH values.

Problem 2: The compound precipitated out of solution after storage.

Precipitation upon storage is a common issue, often caused by supersaturation, temperature changes, or solvent evaporation.

  • Re-dissolve: Gently warm the solution and sonicate to re-dissolve the precipitate.

  • Lower Concentration: The original solution may have been supersaturated. Prepare a new, more dilute stock solution.

  • Storage Conditions: Store stock solutions at a constant temperature. For DMSO stocks, storage at room temperature is often preferable to refrigeration or freezing, as some compounds can precipitate at lower temperatures. Ensure the container is tightly sealed to prevent solvent evaporation.

  • Filter Sterilization: If the solution is for cell-based assays, filter it through a 0.22 µm syringe filter after dissolution to remove any remaining micro-precipitates.

Problem 3: I'm observing inconsistent results in my biological assays, which I suspect are due to solubility issues.

Poor solubility can lead to an overestimation of the compound's concentration in solution, resulting in inaccurate and irreproducible bioassay data.

  • Confirm Solubility Limit: Determine the kinetic solubility of the compound in your assay buffer. This can be done using methods like nephelometry or by visual inspection after a high-speed centrifugation step.

  • Work Below the Solubility Limit: Always prepare your working solutions at a concentration well below the determined solubility limit to avoid precipitation during the assay.

  • Use of Surfactants: In some in vitro assays, a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) can help maintain the solubility of hydrophobic compounds. However, ensure the surfactant is compatible with your assay.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

PropertyPredicted ValueSource
Molecular FormulaC₉H₁₅N₅[1]
Molecular Weight193.25 g/mol [1]
XLogP31.85260[1]
Density1.26 g/cm³[1]
Boiling Point412.8°C at 760 mmHg[1]

The XLogP3 value suggests a moderate level of lipophilicity.

Q2: What is the best solvent for preparing a stock solution?

Based on the predicted physicochemical properties and data from similar triazine derivatives, DMSO is the recommended solvent for preparing a concentrated stock solution.[1][2] It is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules.

Q3: How should I prepare a stock solution of this compound?

Here is a standard protocol for preparing a 10 mM stock solution in DMSO:

  • Materials:

    • This compound (MW: 193.25 g/mol )

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Microcentrifuge tube or glass vial

    • Pipettes

  • Procedure:

    • Weigh out 1.93 mg of this compound and place it in a clean, dry microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, gently warm the tube in a 30-40°C water bath for 5-10 minutes, followed by vortexing.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in a tightly sealed container at room temperature, protected from light and moisture.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers is likely to be challenging due to its predicted lipophilicity.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer to the desired final concentration.

Q5: How does the solubility of this compound compare to other triazine derivatives?

The solubility of triazine derivatives can vary significantly depending on their substituents. For example, the parent compound, 1,3,5-triazine-2,4-diamine, is more polar and has higher water solubility. The addition of the cyclohexyl group to form this compound increases its lipophilicity and decreases its aqueous solubility. Other triazine-based compounds, such as the herbicide atrazine, are known for their low water solubility.[3]

References

  • Nguyen, T. H. et al. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances12, 2025-04-01 (2022).
  • PubChem. N-Cyclohexyl-N''-indan-2-yl-[2][4][5]triazine-2,4,6-triamine. Available from: [Link]

  • PubChem. Benzoguanamine. Available from: [Link]

  • PubChem. 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-1-methyl-6-(methylamino)-. Available from: [Link]

  • Journal of University of Shanghai for Science and Technology. 3D-QSAR And ADMET Prediction Of Triazine Derivatives For Designing Potent Anticancer Agents. Available from: [Link]

  • Green, I. R. et al. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New J. Chem.28, 2025-08-07, 1032-1038 (2004).
  • Molecules. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Available from: [Link]

  • Curreri, M. S. et al. Solubility of triazine pesticides in pure and modified subcritical water. Anal. Chem.73, 2001, 1591-1597 (2001).
  • PubChemLite. 1,3,5-triazine-2,4-diamine, 6-cyclohexyl-n,n,n',n'-tetramethyl-. Available from: [Link]

  • National Institutes of Health. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available from: [Link]

  • ResearchGate. A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. Available from: [Link]

  • National Institutes of Health. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Available from: [Link]

  • PubChem. 1,3,5-Triazine-2,4-diamine. Available from: [Link]

  • PubMed. A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. Available from: [Link]

Sources

"N-Cyclohexyl-1,3,5-triazine-2,4-diamine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Cyclohexyl-1,3,5-triazine-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers to frequently asked questions regarding the stability and degradation of this compound. As a known metabolite of the herbicide atrazine, often referred to as desethylatrazine (DEA), understanding its behavior under various experimental conditions is crucial for accurate and reproducible results.

Frequently Asked Questions (FAQs)
1. What is the general stability of this compound and what are the primary factors influencing it?

This compound, or desethylatrazine (DEA), is a chemically stable compound, but its stability is influenced by several environmental factors.[1] As a chlorinated s-triazine, its persistence can be significant in the absence of degradation-promoting conditions. The primary factors that influence its stability and lead to its degradation are:

  • pH: The compound's stability is pH-dependent, with hydrolysis rates being affected by acidic or alkaline conditions.

  • Light (Photolysis): Exposure to ultraviolet (UV) radiation can induce photodegradation, a process that can be significantly accelerated by the presence of photocatalysts.

  • Microbial Activity: Various microorganisms in soil and water can utilize s-triazines as a source of carbon or nitrogen, leading to their biodegradation.[2]

  • Temperature: Higher temperatures can accelerate both chemical and biological degradation processes.

In laboratory settings, it is crucial to control these factors to ensure the integrity of the compound during experiments. For routine storage, it is advisable to keep the compound in a cool, dark, and dry place.

2. How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is markedly influenced by pH. Generally, s-triazines are more susceptible to hydrolysis under acidic conditions. Protonation of the triazine ring in an acidic environment facilitates nucleophilic attack by water, leading to the replacement of the chlorine atom with a hydroxyl group, forming a hydroxy derivative.[3]

Experimental Consideration: When preparing aqueous solutions of this compound, it is recommended to use buffered solutions to maintain a stable pH, especially for long-term experiments. The choice of buffer should be considered carefully to avoid any unintended reactions with the compound.

3. How susceptible is the compound to photodegradation?

This compound is susceptible to photodegradation, particularly under UV irradiation. The rate of degradation is influenced by the wavelength and intensity of the light source, as well as the presence of photosensitizers or photocatalysts.

Advanced Oxidation Processes (AOPs) involving UV light in combination with catalysts like titanium dioxide (TiO₂) or oxidizing agents such as hydrogen peroxide (H₂O₂) have been shown to be highly effective in degrading atrazine and its metabolites, including desethylatrazine.[4][5][6][7] These processes generate highly reactive hydroxyl radicals (•OH) that can attack the triazine ring and its substituents, leading to rapid degradation.

Key findings on photodegradation include:

  • Direct Photolysis: UV light alone can lead to the degradation of the compound, although the process may be slower compared to catalyzed reactions.

  • Photocatalysis: The presence of a photocatalyst like TiO₂ significantly enhances the degradation rate.[4][7]

  • UV/H₂O₂ Process: This combination generates hydroxyl radicals, leading to efficient degradation through dealkylation and dechlorination-hydroxylation pathways.[5]

For experiments where photodegradation is not the intended outcome, it is imperative to protect solutions of this compound from light, for example, by using amber glassware or covering the experimental setup with aluminum foil.

4. What are the expected products of hydrolysis?

The primary product of the hydrolysis of this compound is the corresponding hydroxy derivative. This occurs through the nucleophilic substitution of the chlorine atom at the 2-position of the triazine ring with a hydroxyl group. The resulting compound is Atrazine-desethyl-2-hydroxy.[3]

This hydrolysis reaction is a key step in both abiotic and biotic degradation pathways. In soil and water, this transformation reduces the herbicidal activity of the parent compound and is often a precursor to further degradation of the triazine ring.

Caption: Hydrolysis of this compound.

5. What are the known microbial degradation pathways?

Microbial degradation is a significant pathway for the dissipation of this compound in the environment. This compound is a metabolite of atrazine, and many microorganisms that degrade atrazine can also metabolize its N-dealkylated products.[8]

The primary microbial degradation pathways include:

  • Hydroxylation: Similar to chemical hydrolysis, microorganisms can enzymatically replace the chlorine atom with a hydroxyl group to form Atrazine-desethyl-2-hydroxy.

  • N-Dealkylation: Further dealkylation can occur, removing the isopropyl group to form deethyldeisopropylatrazine (DEDIA).[5]

  • Ring Cleavage: Following initial transformations, some microorganisms possess the enzymatic machinery to cleave the triazine ring, ultimately leading to mineralization into carbon dioxide and ammonia. A key intermediate in this process is cyanuric acid.[2]

Several bacterial species, such as those from the Pseudomonas and Arthrobacter genera, have been identified as being capable of degrading atrazine and its metabolites.[2][9] The presence of specific genes, such as atzA, atzB, and atzC, are responsible for the enzymatic steps in the degradation pathway.

Caption: Microbial degradation pathways of atrazine and its metabolites.

6. Are there established analytical methods for monitoring its stability and degradation?

Yes, several analytical techniques are well-suited for monitoring the stability and degradation of this compound and its degradation products. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is a robust and widely used technique for separating and quantifying the parent compound and its metabolites in solution.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile degradation products. It provides excellent sensitivity and structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are highly sensitive and specific methods for identifying and quantifying both the parent compound and its degradation products in complex matrices.[4]

Experimental Protocol: General HPLC Method for Monitoring Degradation

  • Sample Preparation:

    • Collect an aliquot of the reaction mixture at specified time points.

    • If necessary, quench the reaction (e.g., by adding a quenching agent or rapidly changing the pH).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. The specific gradient will depend on the separation requirements.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength where the compound and its metabolites have significant absorbance (e.g., around 220 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) for reproducibility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the compound in the experimental samples by interpolating their peak areas from the calibration curve.

7. How should I handle and store the compound to ensure its stability for experimental use?

To maintain the integrity of this compound for research purposes, proper handling and storage are essential.

  • Storage of Solid Compound:

    • Store the solid compound in a tightly sealed container to protect it from moisture.

    • Keep it in a cool, dark, and dry place. A desiccator can be used to ensure a low-humidity environment.

    • Avoid exposure to direct sunlight or other sources of UV radiation.

  • Storage of Solutions:

    • Prepare stock solutions in a suitable solvent (e.g., methanol, acetonitrile) and store them at low temperatures (-20°C is recommended for long-term storage).

    • For aqueous solutions, use buffered systems to maintain a stable pH, preferably in the neutral to slightly alkaline range.

    • Store aqueous solutions in a refrigerator (2-8°C) for short-term use and protect them from light.

    • It is advisable to prepare fresh aqueous solutions for critical experiments to avoid any potential degradation.

By following these guidelines, you can minimize the risk of unintended degradation and ensure the reliability of your experimental results.

References
  • Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Chemical structures of atrazine (ATR) and its major degradation products, desethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The formation of atrazine degradation products. DEA, desethyl-atrazine;... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The photocatalytic degradation of atrazine on nanoparticulate TiO2 films. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Photochemical degradation of atrazine in UV and UV/H2O2 process: pathways and toxic effects of products. (2013). PubMed. Retrieved January 17, 2026, from [Link]

  • Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • The process of atrazine degradation, its mechanism, and the formation of metabolites using UV and UV/MW photolysis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Degradation Kinetics and Mechanism of Desethyl-atrazine and Desisopropyl-atrazine in Water with • OH and SO 4 •− based-AOPs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A review article on the photocatalytic degradation of atrazine by potential catalysts. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Degradation pathways of atrazine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Dependence of dc polarographic currents of desethyl atrazine at pH 1.0... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Atrazine | C8H14ClN5 | CID 2256 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Photocatalytic degradation of atrazine herbicide with Illuminated Fe+3-TiO2 Nanoparticles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Reaction Condition Optimization for N-Cyclohexyl-1,3,5-triazine-2,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyclohexyl-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the scientific understanding and practical guidance necessary to overcome common challenges and achieve optimal results in your synthesis.

Introduction: The Chemistry of this compound

This compound belongs to the class of substituted guanamines, which are derivatives of 1,3,5-triazine. The triazine core is a stable aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. The synthesis of N-substituted 2,4-diamino-1,3,5-triazines typically proceeds through two primary pathways:

  • From Dicyandiamide and a Nitrile: This is a base-catalyzed condensation reaction that forms the triazine ring.

  • From Cyanuric Chloride: This involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with the desired amines.

This guide will focus on optimizing the reaction conditions for both synthetic routes, addressing common issues that can affect yield, purity, and reproducibility.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have not isolated any of the desired product. What are the likely causes and how can I rectify this?

A: Low or no yield is a common frustration in synthesis. A systematic approach to troubleshooting is essential to pinpoint the root cause. Here are the most probable factors and corresponding solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious of potential side reactions at higher temperatures.[1]

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.

    • Solution: Experiment with a temperature gradient to identify the optimal range for your specific substrates. For reactions involving cyanuric chloride, the first substitution is typically carried out at 0°C, the second at room temperature, and the third at elevated temperatures.[2][3]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to a low yield of the desired product.

    • Solution: Carefully verify the stoichiometry of your reactants. For the synthesis from dicyandiamide, a slight excess of the nitrile may be beneficial. For the cyanuric chloride route, precise control of the amine equivalents is crucial for selective substitution.

  • Poor Reagent Quality: Degradation or impurities in starting materials can significantly impact the reaction outcome.

    • Solution: Ensure the purity of your dicyandiamide, cyclohexanecarbonitrile (or cyclohexylamine and cyanuric chloride), and any catalysts or bases used. Use freshly opened or properly stored reagents. If necessary, purify starting materials before use.[1]

  • Ineffective Mixing: In heterogeneous reactions, inefficient stirring can lead to poor mass transfer and incomplete reaction.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous reaction mixtures, a mechanical stirrer is recommended.

  • Product Loss During Workup: The desired product may be lost during extraction, washing, or purification steps.

    • Solution: Review your workup procedure. Ensure the pH of the aqueous layer is appropriate to minimize the solubility of your product. Check for product precipitation in the aqueous layer. During purification by column chromatography, ensure the chosen solvent system provides good separation and that the product is not irreversibly adsorbed to the stationary phase.[4]

Issue 2: Formation of Multiple Products or Impurities

Q: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the common side reactions and how can I minimize them?

A: The formation of byproducts is a frequent challenge. Understanding the potential side reactions is key to optimizing for a cleaner product profile.

  • Over-substitution (Cyanuric Chloride Route): When reacting cyanuric chloride with cyclohexylamine, it is possible to get di- and tri-substituted products in addition to the desired mono-substituted intermediate.

    • Solution: Precise temperature control is critical. The first nucleophilic substitution on cyanuric chloride is typically performed at 0°C or below to favor mono-substitution.[2][3] Adding the amine dropwise and ensuring efficient mixing can also help to control the reaction.

  • Hydrolysis of Cyanuric Chloride: Cyanuric chloride is sensitive to moisture and can hydrolyze to cyanuric acid, especially in the presence of a base.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

  • Self-condensation of Dicyandiamide: Under basic conditions, dicyandiamide can self-condense to form melamine.

    • Solution: Optimize the reaction temperature and the rate of addition of reagents to favor the reaction with the nitrile over self-condensation.

  • Hydrolysis of the Nitrile (Dicyandiamide Route): The nitrile starting material can be hydrolyzed to the corresponding carboxylic acid under the reaction conditions.[5][6][7][8]

    • Solution: Ensure the reaction is carried out under anhydrous conditions. Minimize the reaction time once the formation of the desired product is complete.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my this compound. What are the recommended purification methods?

A: Purification can be challenging, especially if the product has similar polarity to the byproducts.

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solution: A mixed solvent system is often effective for recrystallization.[9] Common solvent pairs include ethanol/water, ethyl acetate/hexane, or dichloromethane/methanol.[9] The general procedure involves dissolving the crude product in a minimum amount of a hot "good" solvent and then slowly adding a "poor" solvent until the solution becomes turbid. Allowing the solution to cool slowly will promote the formation of pure crystals.[9]

  • Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is a powerful technique.

    • Solution: Use silica gel as the stationary phase. The choice of eluent is crucial and should be determined by TLC analysis to achieve an Rf value for the product of around 0.3-0.4.[9] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective for separating complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of guanamines from dicyandiamide and a nitrile?

A1: The base-catalyzed reaction of dicyandiamide with a nitrile is believed to proceed through a nucleophilic attack of the deprotonated dicyandiamide on the nitrile carbon, followed by cyclization to form the triazine ring.

Reaction_Mechanism DCD Dicyandiamide Intermediate1 Deprotonated Dicyandiamide DCD->Intermediate1 Deprotonation Base Base (e.g., KOH) Base->Intermediate1 Nitrile Cyclohexanecarbonitrile Intermediate2 Adduct Nitrile->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Product This compound Intermediate2->Product Cyclization

Caption: Proposed mechanism for guanamine synthesis.

Q2: What is the role of the base in the dicyandiamide synthesis?

A2: The base, typically a strong base like potassium hydroxide, deprotonates the dicyandiamide, making it a more potent nucleophile to attack the electrophilic carbon of the nitrile.

Q3: Can I use microwave irradiation for this synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for the preparation of 2,4-diamino-1,3,5-triazines.[10] Microwave heating can significantly reduce reaction times and improve yields.[10]

Q4: What are the key safety precautions to consider?

A4:

  • Cyanuric Chloride: Is a lachrymator and can cause burns on contact with skin. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Nitriles: Can be toxic. Avoid inhalation and skin contact.

  • Bases: Strong bases like potassium hydroxide are corrosive. Handle with care and wear appropriate PPE.

  • Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.

Experimental Protocols

The following are generalized protocols. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis from Cyanuric Chloride and Cyclohexylamine

This protocol is a two-step, one-pot synthesis.

  • Step 1: Monosubstitution

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve cyclohexylamine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) in the same anhydrous solvent.

    • Add the cyclohexylamine solution dropwise to the cyanuric chloride solution over 30-60 minutes, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for an additional 2-4 hours, monitoring the reaction by TLC.

  • Step 2: Disubstitution with Ammonia

    • To the reaction mixture containing the 2-chloro-4-(cyclohexylamino)-1,3,5-triazine, add a solution of aqueous ammonia (excess).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification

    • Remove the organic solvent under reduced pressure.

    • Partition the residue between water and an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Protocol_Cyanuric_Chloride cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution with Ammonia cluster_workup Workup & Purification A Dissolve Cyanuric Chloride in Anhydrous Solvent B Cool to 0°C A->B D Dropwise Addition at 0°C B->D C Prepare Cyclohexylamine/ Base Solution C->D E Stir at 0°C for 2-4h D->E F Add Aqueous Ammonia E->F G Warm to RT and Stir F->G H Solvent Removal G->H I Aqueous Workup H->I J Purification I->J

Caption: Workflow for synthesis from cyanuric chloride.

Protocol 2: Synthesis from Dicyandiamide and Cyclohexanecarbonitrile

  • Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyandiamide (1.0 eq), cyclohexanecarbonitrile (1.0-1.2 eq), and a catalytic amount of a strong base (e.g., potassium hydroxide, 0.1 eq).

    • Add a high-boiling point solvent such as ethylene glycol or use solvent-free conditions if employing microwave irradiation.

  • Reaction

    • Heat the reaction mixture to reflux (typically 120-150°C) and stir for 4-8 hours. If using a microwave reactor, irradiate at a set temperature (e.g., 150°C) for a shorter duration (e.g., 30-60 minutes).

    • Monitor the reaction progress by TLC.

  • Workup and Purification

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, add water to precipitate the crude product.

    • Filter the solid, wash with water, and then a small amount of cold ethanol.

    • Dry the crude product under vacuum.

    • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

ParameterSynthesis from Cyanuric ChlorideSynthesis from Dicyandiamide
Starting Materials Cyanuric chloride, Cyclohexylamine, AmmoniaDicyandiamide, Cyclohexanecarbonitrile
Key Reagents Non-nucleophilic base (e.g., DIPEA)Strong base (e.g., KOH)
Typical Temperature Step 1: 0°C; Step 2: Room Temperature120-150°C (conventional) or ~150°C (microwave)
Typical Reaction Time 14-28 hours4-8 hours (conventional) or 30-60 min (microwave)
Advantages Controlled, stepwise substitution possible.One-step ring formation.
Disadvantages Requires careful temperature control.Can have side reactions at high temperatures.

References

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available from: [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - RSC Advances. Available from: [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES - DTIC. Available from: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available from: [Link]

  • Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids - ACS Publications. Available from: [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - NIH. Available from: [Link]

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. Available from: [Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups - ACS Omega. Available from: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]

  • 2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine - SpectraBase. Available from: [Link]

  • N4-cyclohexyl-6-(4-morpholinyl)- - SpectraBase. Available from: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. Available from: [Link]

  • 1,3,5-[tris-piperazine]-triazine - Organic Syntheses Procedure. Available from: [Link]

  • N-Cyclohexyl-N''-indan-2-yl-[2][12][13]triazine-2,4,6-triamine | C18H24N6 | CID 10496224 - PubChem. Available from: [Link]

  • Reactions of Nitriles - Chemistry Steps. Available from: [Link]

  • Conversion of nitriles to amides - Chemistry LibreTexts. Available from: [Link]

  • Nitriles: base hydrolysis - YouTube. Available from: [Link]

  • Wiley-VCH 2008 - Supporting Information. Available from: [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. Available from: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. Available from: [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry. Available from: [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY - Arkivoc. Available from: [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21) - ResearchGate. Available from: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Available from: [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Chapter 3 – Structural characterization of triazines. - Tesis Doctorals en Xarxa. Available from: [Link]

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Technical Support Center: N-Cyclohexyl-1,3,5-triazine-2,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of N-Cyclohexyl-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in established chemical principles.

Overview of the Synthesis Pathway

The most common and industrially viable route to this compound (also known as a substituted guanamine) is the condensation reaction between dicyandiamide and cyclohexylamine. This reaction is typically facilitated by heat and can be catalyzed by acid. The core transformation involves the nucleophilic attack of the amine on the nitrile groups of dicyandiamide, followed by cyclization to form the stable 1,3,5-triazine ring.

While straightforward in principle, scaling this reaction introduces challenges related to thermal management, impurity control, and product isolation.

Synthesis_Pathway DCD Dicyandiamide (H₂N-C(=NH)NH-CN) Biguanide_Int Cyclohexylbiguanide Intermediate DCD->Biguanide_Int + Cyclohexylamine (Nucleophilic Addition) Melamine Melamine (Byproduct) DCD->Melamine Self-Condensation (High Temp.) Guanylurea Guanylurea (Hydrolysis Byproduct) DCD->Guanylurea + H₂O (Hydrolysis) CHA Cyclohexylamine (C₆H₁₁NH₂) Product This compound (Target Product) Biguanide_Int->Product + Dicyandiamide (Cyclization & Elimination of NH₃) Low_Yield_Troubleshooting Start Observation: Low Product Yield Check_Temp 1. Verify Internal Temperature and Reaction Time Start->Check_Temp Analyze_Crude 2. Analyze Crude Mixture (HPLC, TLC, NMR) Check_Temp->Analyze_Crude Temp/Time OK Temp_Low Problem: Incomplete Reaction (High SM remaining) Check_Temp->Temp_Low Temp Low or Time too Short Byproducts Problem: Byproducts Detected (e.g., Melamine) Analyze_Crude->Byproducts Significant Impurities Workup_Loss Problem: High Purity but Low Mass (Product lost in workup) Analyze_Crude->Workup_Loss Crude is Clean Temp_Solution Action: • Increase Temperature • Increase Reaction Time • Consider Catalyst Temp_Low->Temp_Solution Byproducts_Solution Action: • Lower Reaction Temp • Ensure Anhydrous Conditions • Check Stoichiometry Workup_Solution Action: • Optimize Recrystallization Solvent • Analyze Mother Liquor • Adjust pH during Extraction

Technical Support Center: Analytical Method Development for N-Cyclohexyl-1,3,5-triazine-2,4-diamine (Cycloguanil)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method development of N-Cyclohexyl-1,3,5-triazine-2,4-diamine, the active metabolite of the antimalarial prodrug proguanil, commonly known as cycloguanil.[1] The accurate quantification of cycloguanil is paramount for pharmacokinetic studies, therapeutic drug monitoring, quality control of pharmaceutical formulations, and research into antimalarial resistance.[2][3]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges, detailed troubleshooting guides for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding cycloguanil's properties and general analytical strategies.

Q1: What is this compound and why is its analysis important? A1: this compound (Cycloguanil) is the biologically active metabolite of the antimalarial drug proguanil.[1] Proguanil itself has limited antimalarial activity; it is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C19 into cycloguanil.[1] Cycloguanil functions by inhibiting the dihydrofolate reductase (DHFR) enzyme in the malaria parasite, which is essential for its DNA synthesis and survival.[4][5] Therefore, accurate analysis is crucial to understand the efficacy of proguanil treatment, study drug metabolism in different patient populations, and investigate mechanisms of drug resistance, which are often linked to mutations in the DHFR enzyme.[5]

Q2: What are the key physicochemical properties of cycloguanil that influence analytical method development? A2: Understanding cycloguanil's properties is the first step to developing a robust method.

  • Basicity: Cycloguanil is a basic compound with a pKa of approximately 8.18.[6] This is the most critical factor in HPLC method development, as it dictates the ionization state of the molecule and its interaction with the stationary phase.

  • Solubility: It is sparingly soluble in water.[1] For this reason, it is often handled as a hydrochloride salt to improve aqueous solubility for preparing stock solutions and standards.[1]

  • Hydrophobicity: The presence of the cyclohexyl and phenyl (in its parent drug proguanil) groups gives it sufficient hydrophobicity to be retained on reverse-phase HPLC columns like C18 or C8.[6]

Q3: What are the most common analytical techniques used for cycloguanil? A3: The two predominant techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV): This method is excellent for quality control of pharmaceutical formulations and can be used for biological samples if sufficient concentration is present. Detection is typically performed around 254 nm.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying cycloguanil in complex biological matrices like plasma or serum due to its superior sensitivity and selectivity.[2][8] It allows for very low limits of quantification (LLOQ), often in the sub-ng/mL range.[2]

Q4: Why is mobile phase pH so critical for cycloguanil analysis by HPLC? A4: The basicity of cycloguanil (pKa ~8.18) makes it prone to strong interactions with residual silanol groups on the surface of silica-based HPLC columns.[6] These silanols are acidic and can be deprotonated (negatively charged) at mid-range pH, leading to ionic interactions with the protonated (positively charged) cycloguanil. This secondary interaction is a primary cause of severe peak tailing. To achieve a sharp, symmetrical peak, you must control the ionization of either the analyte or the silanols. The most common strategy is to work at a low pH (e.g., pH 3). At this pH, cycloguanil is fully protonated, and the silanols are suppressed, minimizing the unwanted ionic interactions.[6]

Q5: What type of HPLC column is best suited for cycloguanil analysis? A5: A modern, high-purity, end-capped C18 column is the most common and effective choice.[6]

  • "High-purity silica" means fewer metallic impurities that can cause peak tailing.

  • "End-capped" means that most of the accessible residual silanol groups have been chemically deactivated, further reducing the potential for secondary interactions with basic analytes like cycloguanil.[6]

  • If retention is too strong on a C18 column, a C8 column can be a good alternative for faster elution.[6]

Q6: How should I prepare biological samples (e.g., plasma) for analysis? A6: For LC-MS/MS analysis of cycloguanil in plasma or serum, protein precipitation is a simple and effective method.[2][8] This typically involves adding a threefold or greater volume of cold acetonitrile to the plasma sample, which denatures and precipitates the proteins.[2][8] After centrifugation, the clear supernatant containing the drug can be transferred and either injected directly or evaporated and reconstituted in the mobile phase for improved peak shape and compatibility.[2][8] For enhanced accuracy and to account for any sample loss during preparation, it is essential to use a stable isotope-labeled internal standard, such as Cycloguanil-d4.[8]

Section 2: HPLC & LC-MS/MS Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem: Poor Peak Shape (Tailing Peaks)
  • Q: My cycloguanil peak is tailing significantly (asymmetry > 1.5). What is the cause and how do I fix it?

    • A: This is the most common issue for basic compounds like cycloguanil. The primary cause is secondary interaction with acidic silanol groups on the column packing.

      • Solution 1: Optimize Mobile Phase pH (Most Effective). Ensure your mobile phase pH is low, typically between 2.5 and 3.5.[6] This fully protonates the cycloguanil and suppresses the ionization of the silanols, leading to a sharp, symmetrical peak. Use a buffer like phosphate or formate (10-25 mM) to maintain a stable pH.

      • Solution 2: Use a High-Quality, End-Capped Column. If you are using an older column, switch to a modern, high-purity, fully end-capped C18 or C8 column. These columns are specifically designed to minimize silanol interactions.[6]

      • Solution 3: Check for Sample Overload. Injecting too much analyte can saturate the stationary phase and cause peak tailing.[6] Try diluting your sample by a factor of 5 or 10 to see if the peak shape improves.

      • Solution 4: Ensure Sample Solvent is Appropriate. The solvent your sample is dissolved in should be as weak as, or weaker than, your mobile phase. Reconstituting the sample in a solvent with a high percentage of strong organic solvent (like 100% acetonitrile) when the mobile phase is weak can cause peak distortion.

Problem: Poor Peak Resolution (Rs < 1.5)
  • Q: I cannot separate the cycloguanil peak from an impurity or another compound in my sample. How can I improve the resolution?

    • A: Poor resolution means the peaks are too close together. This requires optimizing the chromatography to alter the selectivity of the separation.

      • Solution 1: Adjust Organic Modifier Percentage. The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of all compounds and often improves resolution, though it will lengthen the run time.

      • Solution 2: Change the Organic Modifier. Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa.[6] This can change the elution order and improve the separation between your peaks of interest.

      • Solution 3: Modify the Mobile Phase pH. As discussed, pH is a powerful tool. A slight change in pH can alter the retention of cycloguanil or other ionizable impurities, potentially improving resolution.[6]

      • Solution 4: Consider a Different Column Chemistry. If mobile phase optimization is insufficient, the column chemistry may not be suitable. A phenyl-hexyl column, for example, offers different selectivity (pi-pi interactions) compared to a C18 column and may resolve the co-eluting peaks.[6]

Problem: Drifting Retention Times
  • Q: The retention time for my cycloguanil peak is shifting from one injection to the next. What's causing this instability?

    • A: Retention time drift points to an unstable chromatographic system.

      • Solution 1: Ensure Complete Column Equilibration. Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase.[6] This can take 10-20 column volumes. A drifting baseline is often a sign of an unequilibrated column.

      • Solution 2: Check Your Mobile Phase. Inaccurate mixing of the mobile phase or evaporation of the more volatile organic component can cause retention times to drift (usually to longer times).[6] Always prepare fresh mobile phase daily and keep the reservoir bottles capped.

      • Solution 3: Use a Column Oven. Temperature fluctuations can significantly impact retention times.[6] Using a thermostatically controlled column oven set to a stable temperature (e.g., 30-40°C) is essential for reproducible chromatography.

      • Solution 4: Inspect for Leaks. A small, undetected leak in the HPLC system can cause pressure fluctuations and lead to unstable retention times.

Section 3: Visual Workflows & Diagrams

Visual aids can clarify complex processes and troubleshooting logic.

G General Analytical Method Development Workflow cluster_dev Method Development cluster_val Method Validation lit_review 1. Literature Review & Physicochemical Properties method_scout 2. Initial Method Scouting (Column, Mobile Phase) lit_review->method_scout optimization 3. Method Optimization (pH, Gradient, Temp) method_scout->optimization specificity Specificity & Selectivity sample_prep Sample Preparation (Precipitation, Extraction) optimization->sample_prep linearity Linearity & Range accuracy Accuracy & Precision sensitivity LOD & LOQ stability Stability Studies routine_analysis 4. Routine Analysis stability->routine_analysis sample_prep->specificity

Caption: A typical workflow for developing and validating an analytical method.

G start Problem: Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH 2.5 - 3.5? start->check_ph check_column Are you using a modern, end-capped column? check_ph->check_column Yes adjust_ph ACTION: Adjust pH to ~3 using a buffer (e.g., formate) check_ph->adjust_ph No check_load Is sample concentration too high? check_column->check_load Yes replace_column ACTION: Replace with a high-purity, end-capped C18 column check_column->replace_column No dilute_sample ACTION: Dilute sample 10-fold and re-inject check_load->dilute_sample Yes solution Result: Symmetrical Peak check_load->solution No adjust_ph->solution replace_column->solution dilute_sample->solution

Caption: Troubleshooting decision tree for poor peak shape (tailing).

Section 4: Key Experimental Protocols

These protocols provide a starting point for laboratory implementation. Users must validate all methods according to their specific requirements and regulatory guidelines.

Protocol 1: HPLC-UV Method for Cycloguanil in a Pharmaceutical Formulation

This method is suitable for determining the assay of cycloguanil in a tablet or capsule form.

1. Preparation of Solutions:

  • Mobile Phase (pH 3.0 Phosphate Buffer:Acetonitrile 70:30): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter. Mix 700 mL of this buffer with 300 mL of acetonitrile. Degas before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of cycloguanil reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Preparation: Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of cycloguanil into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume with mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[7]

2. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm (e.g., Kromasil, Waters Symmetry)[7]
Mobile Phase 20mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min[9]
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm[7]
Run Time 10 minutes

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the cycloguanil peak should be ≤ 1.5.

Protocol 2: LC-MS/MS Method for Cycloguanil in Human Plasma

This method provides high sensitivity for pharmacokinetic studies.

1. Preparation of Solutions:

  • Internal Standard (IS) Stock (1 µg/mL): Prepare a stock solution of Cycloguanil-d4 hydrochloride in methanol.

  • Working IS Solution (10 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile:water.

  • Calibration Standards & QCs: Spike blank human plasma with known concentrations of cycloguanil stock solution to prepare calibration standards (e.g., 0.2 - 50 ng/mL) and quality control (QC) samples (low, mid, high).[2][8]

2. Sample Preparation (Protein Precipitation): [8]

  • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 50 µL of the working IS solution (10 ng/mL Cycloguanil-d4).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >12,000 g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions:

ParameterValue
LC System UPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 min, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Cycloguanil: Specific parent > product ion; Cycloguanil-d4: Specific parent > product ion
References
  • Heudi, O., et al. (2025). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal. Retrieved from [Link]

  • Veeprho. (n.d.). Cycloguanil Impurities and Related Compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexyl-N''-indan-2-yl-[2][4][6]triazine-2,4,6-triamine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (n.d.). Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexaethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-. NIST WebBook. Retrieved from [Link]

  • JETIR. (2019). A STUDY ON DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR ANTIVIRAL DRUGS. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3,5-triazine-2,4-diamine, 6-cyclohexyl-n,n,n',n'-tetramethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4,6-triamine, N,N-dihexyl-N',N''-diphenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • TSI Journals. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. Trade Science Inc. Retrieved from [Link]

  • PubMed. (2011). Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. Retrieved from [Link]

  • PubMed. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. Retrieved from [Link]

  • International Journal of Pharma Research and Health Sciences. (n.d.). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Retrieved from [Link]

  • NIH. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Center for Biotechnology Information. Retrieved from [Link]

  • e-libro. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]

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N-Cyclohexyl-1,3,5-triazine-2,4-diamine: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide has been compiled to provide comprehensive handling and storage recommendations for N-Cyclohexyl-1,3,5-triazine-2,4-diamine (CAS No. 645-20-5). As a dedicated Safety Data Sheet (SDS) for this specific compound is not publicly available, the information herein is synthesized from technical data for structurally similar triazine derivatives.[1] All procedures should be conducted with caution, and a thorough risk assessment should be performed by qualified personnel before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data from analogous triazine compounds, this compound should be handled as a potentially hazardous substance. Primary concerns include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Irritation: Causes skin irritation and serious eye irritation. May also cause respiratory irritation upon inhalation of dust.

  • Reproductive Toxicity: Some triazine derivatives have been shown to potentially damage fertility or an unborn child. It is prudent to handle this compound as a potential reproductive toxicant.

Q2: What are the proper storage conditions for this compound?

To ensure stability and safety, store the compound under the following conditions:

  • Keep the container tightly closed and in a dry environment.

  • Store in a cool, well-ventilated place away from direct light and heat.[2]

  • For enhanced security and safety, consider storing the material in a locked cabinet or an area accessible only to authorized personnel.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is crucial for safe handling. The following should be considered mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Body Protection: Wear a laboratory coat. For operations with a high risk of splashing or dust generation, consider additional protective clothing.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.[2]

Q4: What materials or chemicals are incompatible with this compound?

Avoid contact with the following classes of chemicals, as they may lead to hazardous reactions:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Peroxides

  • Strong reducing agents[2]

Q5: How should I dispose of waste containing this compound?

All waste material must be disposed of in accordance with national and local environmental regulations.

  • Do not dispose of the chemical in drains or sewer systems.

  • Waste should be treated as hazardous and handled by a licensed chemical destruction facility or via controlled incineration.[2]

  • Contaminated containers should be triple-rinsed (or equivalent) and disposed of similarly to the product itself.[2]

Physicochemical & Storage Data Summary

PropertyValueSource
CAS Number 645-20-5,
Molecular Formula C₉H₁₅N₅
Molecular Weight 193.25 g/mol
Density 1.26 g/cm³
Boiling Point 412.8 °C at 760 mmHg
Flash Point 203.4 °C
Storage Temperature Room Temperature, in a cool, dry, well-ventilated area[1][2]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, peroxides[2]

Troubleshooting Guide

This section addresses common issues that may arise during the experimental use of this compound and its derivatives.

Safe Handling and Weighing Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 handle1 Transfer Stock Container to Fume Hood prep2->handle1 Proceed to Handling handle2 Allow Compound to Equilibrate to Room Temp handle1->handle2 handle3 Carefully Weigh Solid on Analytical Balance (inside hood if possible) handle2->handle3 clean1 Tightly Seal Stock Container handle3->clean1 Complete Weighing clean2 Wipe Down Surfaces with Appropriate Solvent clean1->clean2 clean3 Return Stock to Designated Storage Area clean2->clean3 clean4 Dispose of Contaminated PPE and Weigh Paper in Hazardous Waste clean3->clean4

Caption: Standard workflow for safely handling and weighing the solid compound.

Issue 1: Poor Solubility in a Chosen Solvent

  • Problem: The compound fails to dissolve completely in the selected solvent, even with agitation.

  • Causality: Triazine derivatives can exhibit variable solubility depending on their substitution patterns and the polarity of the solvent. The cyclohexyl group introduces lipophilicity, which may hinder solubility in highly polar solvents.

  • Troubleshooting Steps:

    • Gentle Heating: Carefully warm the mixture. Many organic compounds show increased solubility at higher temperatures. Monitor for any signs of decomposition (color change).

    • Sonication: Use an ultrasonic bath to break up solid aggregates and enhance dissolution.

    • Solvent System Modification:

      • If using a non-polar solvent, try adding a small percentage of a more polar co-solvent (e.g., add THF to hexane).

      • If using a polar aprotic solvent (e.g., DMF, DMSO), ensure the solvent is anhydrous, as water can sometimes decrease solubility.

    • Consult Literature: Review synthetic protocols for similar N-substituted triazine diamines to identify proven solvent systems.[3]

Solubility Troubleshooting Decision Tree

start Compound Insoluble step1 Apply Gentle Heating (< 50°C) start->step1 outcome1 Dissolved? step1->outcome1 step2 Attempt Sonication (15-30 min) outcome2 Dissolved? step2->outcome2 step3 Add Co-Solvent (e.g., THF, Dichloromethane) outcome3 Dissolved? step3->outcome3 step4 Consider a Different Primary Solvent (e.g., DMF, NMP) fail Re-evaluate Synthetic Route / Solvent Choice step4->fail outcome1->step2 No success Proceed with Experiment outcome1->success Yes outcome2->step3 No outcome2->success Yes outcome3->step4 No outcome3->success Yes

Caption: A decision-making workflow for addressing solubility challenges.

Issue 2: Reaction Failure or Unexpected Byproducts in Nucleophilic Substitution

  • Problem: When using the compound as a nucleophile or substrate in a substitution reaction (e.g., replacing a leaving group on another molecule), the reaction yields are low, or unexpected side products are observed.

  • Causality: The two amino groups on the triazine ring have different steric environments and potentially different nucleophilicity. The reaction conditions (temperature, base, solvent) can heavily influence which nitrogen atom reacts and whether side reactions, such as di-substitution, occur. The synthesis of substituted triazines often requires careful temperature control to achieve selective substitution.

  • Troubleshooting Steps:

    • Temperature Control: If performing a sequential substitution on a triazine core, ensure strict temperature control. The first substitution often occurs at low temperatures (e.g., 0 °C), while subsequent substitutions require higher temperatures.

    • Choice of Base: The basicity of any added catalyst or scavenger is critical. A base that is too strong might deprotonate the less reactive amine, leading to multiple substitutions. A non-nucleophilic base like diisopropylethylamine (DIPEA) may be preferable to tertiary amines like triethylamine (TEA).

    • Protecting Groups: If regioselectivity is a major issue, consider a synthetic strategy involving a protecting group for one of the amine functionalities.

    • Analyte Purity: Verify the purity of the starting material. Impurities from its synthesis could interfere with the desired reaction.

Issue 3: Compound Degradation upon Storage or in Solution

  • Problem: A previously pure compound shows signs of degradation (discoloration, appearance of new spots on TLC/LCMS) after being stored for a period or dissolved in a solvent.

  • Causality: While generally stable under recommended conditions, triazines can be susceptible to hydrolysis, particularly under acidic or basic conditions. Exposure to light or strong oxidants can also promote degradation.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place as recommended.

    • Use Fresh Solvents: Use fresh, anhydrous, and high-purity solvents for preparing solutions. Some solvents, like chloroform, can generate acidic impurities over time.

    • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • pH Control: If the experimental protocol allows, ensure the solution is buffered to a neutral pH to minimize the risk of acid- or base-catalyzed hydrolysis.

References

  • PubChem Compound Summary for CID 10435, 1,3,5-Triazine-2,4-diamine . National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F.H., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer . Journal of Applied Pharmaceutical Science, 6(4), 001-013. [Link]

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Validation & Comparative

Navigating the Structure-Activity Landscape of N-Cyclohexyl-1,3,5-triazine-2,4-diamine and its Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold stands as a "privileged" structure in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, N-substituted 2,4-diamino-1,3,5-triazines have garnered significant attention for their potential as therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-Cyclohexyl-1,3,5-triazine-2,4-diamine and its analogs, offering valuable insights for researchers and drug development professionals. We will delve into the nuances of substituent effects on biological activity, supported by experimental data, and provide detailed protocols for key assays.

The Central Role of Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism of action for many biologically active 2,4-diamino-1,3,5-triazines is the inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the synthesis of nucleic acids and some amino acids, making it an attractive target for cancer and antimicrobial therapies.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in cellular metabolism. By blocking this enzyme, these compounds effectively halt cell proliferation. The selectivity of these inhibitors for pathogenic or cancerous cells over host cells is a key consideration in drug design.

Structure-Activity Relationship (SAR) Insights: The Significance of the N-Substituent

The substituents at the N2, N4, and C6 positions of the 1,3,5-triazine-2,4-diamine core play a crucial role in determining the potency and selectivity of these compounds. Our focus here is to elucidate the impact of the N-cyclohexyl group and compare its performance with other substituents.

The N-Cyclohexyl Moiety: A Key to Potent Anticancer Activity

Recent studies have highlighted the importance of a cyclohexyl group at the N-position for potent anticancer activity. A derivative of this compound, specifically 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (a complex derivative), demonstrated significant anti-proliferative activity against the triple-negative MDA-MB-231 breast cancer cell line with an IC50 of 8.18 µM.[3] This activity surpassed that of the established anticancer drug imatinib (IC50 = 35.50 µM) in the same study.[3] The lipophilic nature of the cyclohexyl ring is thought to contribute to favorable hydrophobic interactions within the binding pocket of the target enzyme, such as DHFR.

To contextualize the activity of the N-cyclohexyl derivative, the following table compares its anticancer activity with other N-substituted 2,4-diamino-1,3,5-triazine analogs from various studies.

Compound ID/DescriptionN-SubstituentC6-SubstituentTarget Cell LineIC50 (µM)Reference
Compound 4k Cyclohexyl, MethylChloroMDA-MB-2318.18[3]
Compound 4f Allyl, MethylChloroMDA-MB-2316.25[3]
Imatinib (Reference) --MDA-MB-23135.50[3]
Various diaryl derivatives ArylArylMDA-MB-231Range of activities[4]
Triazine-benzimidazole analogue 4-fluoroanilineBenzimidazoleVarious cancer cell linesDHFR IC50 = 2.0 nM (most active)[1]

Key Observations from the Comparative Data:

  • The N-cyclohexyl derivative (Compound 4k) exhibits potent anticancer activity, significantly outperforming the standard drug imatinib against MDA-MB-231 cells.[3]

  • Small, unsaturated aliphatic substituents like the allyl group (Compound 4f) can also lead to high potency, suggesting that the size, shape, and lipophilicity of the N-substituent are all critical factors.[3]

  • The broader class of N2,6-diaryl-1,3,5-triazine-2,4-diamines has shown promising antiproliferative properties, particularly against triple-negative breast cancer cells.[4]

  • Targeting DHFR with triazine-based inhibitors can yield highly potent compounds, with some analogues reaching the nanomolar range of inhibition.[1]

Experimental Protocols: A Foundation for Reproducible Research

To ensure the integrity and reproducibility of SAR studies, detailed and validated experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-Substituted 2,4-Diamino-1,3,5-Triazines

The most common and versatile method for synthesizing these compounds involves the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the reaction temperature.[5][6]

General Procedure:

  • First Substitution (0-5 °C): Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF). Cool the solution to 0-5 °C. Add one equivalent of the first amine (e.g., cyclohexylamine) and a base (e.g., NaHCO₃ or DIPEA) dropwise. Stir for 2-4 hours.

  • Second Substitution (Room Temperature): To the monosubstituted triazine, add one equivalent of the second amine and a base. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Third Substitution (Elevated Temperature/Reflux): For the final substitution, an increase in temperature is often required. Add the third nucleophile and a base, and heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

  • Purification: The final product is typically purified by recrystallization or column chromatography.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of this compound Derivative Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine Step1 1. First Substitution (Cyclohexylamine, Base, 0-5 °C) Cyanuric_Chloride->Step1 Monosubstituted 2-Chloro-4-cyclohexylamino- 6-chloro-1,3,5-triazine Step1->Monosubstituted Step2 2. Second Substitution (Second Amine, Base, RT) Monosubstituted->Step2 Disubstituted N-Cyclohexyl-N'-substituted- 6-chloro-1,3,5-triazine-2,4-diamine Step2->Disubstituted Step3 3. Third Substitution (Nucleophile, Base, Reflux) Disubstituted->Step3 Final_Product Final N-Cyclohexyl-1,3,5-triazine- 2,4-diamine Derivative Step3->Final_Product

Caption: Sequential substitution synthesis of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3][7]

Protocol for MDA-MB-231 Cells:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Diagram of the MTT Assay Workflow:

G cluster_1 MTT Cytotoxicity Assay Workflow Cell_Seeding 1. Seed MDA-MB-231 cells in 96-well plate Compound_Treatment 2. Treat with test compounds (various concentrations) Cell_Seeding->Compound_Treatment Incubation_1 3. Incubate for 48-72h Compound_Treatment->Incubation_1 MTT_Addition 4. Add MTT solution Incubation_1->MTT_Addition Incubation_2 5. Incubate for 4h MTT_Addition->Incubation_2 Formazan_Solubilization 6. Solubilize formazan with DMSO Incubation_2->Formazan_Solubilization Absorbance_Reading 7. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The assay typically monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

General Protocol:

  • Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and dihydrofolate (the substrate).

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a purified DHFR enzyme.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Signaling Pathway: The Consequence of DHFR Inhibition

The inhibition of DHFR by this compound and its analogs has profound downstream effects on cellular processes, ultimately leading to cell cycle arrest and apoptosis.

Diagram of the DHFR Inhibition Pathway:

G cluster_2 Cellular Impact of DHFR Inhibition Triazine N-Cyclohexyl-1,3,5-triazine- 2,4-diamine Derivative DHFR Dihydrofolate Reductase (DHFR) Triazine->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Thymidylate & Purine Synthesis THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Leads to depletion of Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The signaling cascade initiated by DHFR inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The lipophilic cyclohexyl group appears to be a key contributor to potent activity, likely through enhanced hydrophobic interactions within the target's binding site. This guide has provided a comparative analysis of its activity, along with the necessary experimental frameworks to facilitate further research in this area.

Future investigations should focus on a more systematic exploration of a diverse range of N-substituents to build a more comprehensive SAR model. This should include variations in the size, electronics, and conformational flexibility of the substituents. Furthermore, detailed structural biology studies, such as co-crystallization of these inhibitors with DHFR, will provide invaluable insights into the precise binding interactions and pave the way for the rational design of next-generation 2,4-diamino-1,3,5-triazine-based therapeutics with improved potency and selectivity.

References

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219–225.
  • Dolzhenko, A. V. (2022). A closer look at N²,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 243, 114645.
  • Di Mola, A., & Piaz, F. D. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1096.
  • Balaha, M. F., Ahmed, N., & Abuo-Rahma, G. E.-D. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.
  • Xue, X.-Y., He, J.-L., Li, R., Ding, B., Wu, W.-L., Cao, Y.-Y., He, R., Hu, P.-H., Ji, J., & Shi, D.-H. (2024). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. New Journal of Chemistry, 48(27), 12135-12144.
  • Dolzhenko, A. V., Lee, Y. X., Chui, W. K., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135–12144.
  • Kułaga, M., & Wujec, M. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 26(11), 5891.
  • Anderson, A. C. (2011). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. Journal of Molecular Graphics and Modelling, 29(5), 656–663.
  • Ngu, M. C., & Wujec, M. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Molecules, 24(18), 3326.
  • Mohammed, M. K., & Al-Masoudi, N. A. (2019). Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231). Mediterranean Journal of Chemistry, 9(4), 307.
  • Ma, X., Xiang, G., Yap, C.-W., & Chui, W.-K. (2012). 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry Letters, 22(9), 3194–3197.
  • Gueddou, A., Chibani, S., Breuzard, G., Leonce, S., & Lozach, O. (2014). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. Molecules, 19(9), 13329–13346.
  • Wright, D. L., & Anderson, A. C. (2012). Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. ACS Infectious Diseases, 8(3), 347–360.
  • Wujec, M., & Paneth, P. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3907.
  • Ma, X., Chen, S., Chew, E., & Chui, W. K. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 1138–1150.
  • Costi, R., Di Santo, R., Artico, M., Miele, G., & Pescitelli, G. (2005). 1-Alkyl-3-amino-5-aryl-1H-[2][8]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. Journal of Medicinal Chemistry, 48(24), 7581–7596.

  • Verma, A., & Singh, D. (2013). QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. Journal of the Serbian Chemical Society, 78(10), 1475–1486.
  • Kapłon, K., & Wujec, M. (2018). Novel[2][8]triazolo[3,4-b][1][2][8]thiadiazine and[2][8]triazolo[3,4-b][1][2][8]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 23(10), 2465.

  • Kumar, R., & Singh, P. (2025). Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines.

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A Comparative Guide to Validating Target Engagement of N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's direct interaction with its intended molecular target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of modern biophysical and cellular methods for validating the target engagement of N-Cyclohexyl-1,3,5-triazine-2,4-diamine, a member of the pharmacologically significant 1,3,5-triazine class of compounds. Researchers, scientists, and drug development professionals will find within this document the theoretical underpinnings, practical experimental protocols, and comparative data to inform their own target validation strategies.

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These diverse effects stem from the ability of triazine compounds to interact with a range of biological targets, most notably protein kinases and dihydrofolate reductase (DHFR).[3][4][5][6] Given this precedent, this guide will proceed with the putative hypothesis that this compound may exert its biological effects through the inhibition of a protein kinase.

This guide will compare and contrast three orthogonal methods for validating the engagement of this compound with a representative protein kinase target:

  • Cellular Thermal Shift Assay (CETSA®): A technique that assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding in a cellular environment.[7]

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that quantifies compound binding in live cells by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[8]

  • In Vitro Kinase Activity Assay: A biochemical assay that directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

The Imperative of Target Engagement Validation

The journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges, a significant portion of which can be attributed to a lack of robust target engagement. Merely observing a desired phenotypic response in a cell-based assay is insufficient; it is crucial to demonstrate that this effect is a direct consequence of the compound binding to its intended target. Failure to do so can lead to the costly pursuit of compounds with off-target effects or misleading structure-activity relationships (SAR).

The validation of target engagement provides the critical link between a compound's chemical structure, its interaction with a specific protein, and the resulting cellular phenotype. This foundational knowledge is paramount for confident decision-making throughout the drug discovery pipeline, from lead optimization to preclinical development.

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement validation method is dictated by a multitude of factors, including the nature of the target, the availability of reagents, throughput requirements, and the specific biological question being addressed. Here, we present a comparative overview of CETSA, NanoBRET™, and in vitro kinase assays for validating the engagement of this compound with a putative kinase target.

Methodology Principle Advantages Limitations Ideal Application
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.Label-free, applicable to endogenous proteins, performed in intact cells or cell lysates.[7]Lower throughput, requires a specific antibody for detection, may not be suitable for all targets.Confirmation of target engagement in a physiological context, including downstream target modulation.
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound.[8]High-throughput, quantitative, real-time measurements in live cells, high sensitivity.[9]Requires genetic modification of the target protein, dependent on the availability of a suitable tracer.High-throughput screening for on-target activity, determining compound affinity and residence time in live cells.
In Vitro Kinase Activity Assay Measures the inhibition of purified kinase enzymatic activity (e.g., ATP consumption or substrate phosphorylation).Direct measure of enzymatic inhibition, highly quantitative, well-established protocols.Performed in a non-cellular context, may not reflect cellular permeability or off-target effects.Initial screening for kinase inhibitors, determining IC50 values and mechanism of inhibition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

The CETSA protocol is designed to determine the thermal stabilization of a target kinase upon binding of this compound in intact cells.

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing the target kinase compound_treatment 2. Treat cells with this compound or vehicle cell_culture->compound_treatment aliquot 3. Aliquot cell suspension into PCR tubes compound_treatment->aliquot heat_gradient 4. Heat aliquots at a range of temperatures aliquot->heat_gradient lysis 5. Lyse cells heat_gradient->lysis centrifugation 6. Separate soluble and aggregated proteins lysis->centrifugation western_blot 7. Detect soluble target protein by Western Blot centrifugation->western_blot

Caption: CETSA experimental workflow.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line endogenously expressing the kinase of interest or engineered to overexpress it.

  • Compound Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a dilution series of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the PCR tubes in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated proteins and cell debris.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration across all samples. Analyze the amount of soluble target kinase in each sample by Western blotting using a specific primary antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This protocol outlines the steps to quantify the engagement of this compound with a NanoLuc®-tagged kinase in live cells.

Workflow Diagram:

NanoBRET_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection transfection 1. Transfect cells with NanoLuc®-kinase fusion vector cell_seeding 2. Seed transfected cells into a multi-well plate transfection->cell_seeding compound_addition 4. Add this compound cell_seeding->compound_addition reagent_prep 3. Prepare compound and tracer solutions tracer_addition 5. Add NanoBRET™ tracer compound_addition->tracer_addition incubation 6. Incubate at 37°C tracer_addition->incubation substrate_addition 7. Add NanoBRET™ substrate incubation->substrate_addition read_plate 8. Measure luminescence and fluorescence substrate_addition->read_plate

Caption: NanoBRET™ Target Engagement workflow.

Step-by-Step Protocol:

  • Cell Transfection: Transfect a suitable cell line with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a white, opaque 96- or 384-well plate and allow them to attach overnight.

  • Compound and Tracer Preparation: Prepare a serial dilution of this compound. Also, prepare the fluorescent NanoBRET™ tracer at the recommended concentration.

  • Compound Addition: Add the diluted this compound or vehicle control to the appropriate wells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate on a luminometer equipped with filters to measure both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

In Vitro Kinase Activity Assay (Kinase-Glo®)

This protocol describes a method to measure the inhibition of a purified kinase by this compound by quantifying the amount of ATP remaining after the kinase reaction.

Workflow Diagram:

KinaseGlo_Workflow cluster_reaction Kinase Reaction cluster_detection Detection reagent_addition 1. Add kinase, substrate, ATP, and this compound to well incubation 2. Incubate to allow kinase reaction reagent_addition->incubation kinase_glo_addition 3. Add Kinase-Glo® Reagent incubation->kinase_glo_addition luminescence_incubation 4. Incubate to stabilize luminescent signal kinase_glo_addition->luminescence_incubation read_luminescence 5. Measure luminescence luminescence_incubation->read_luminescence

Caption: In Vitro Kinase-Glo® Assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate, ATP, and a serial dilution of this compound in a suitable kinase reaction buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the diluted this compound or vehicle control.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period to allow the enzymatic reaction to proceed.

  • Detection Reagent Addition: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is dependent on the amount of remaining ATP.

  • Signal Stabilization and Measurement: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity.[5] Plot the luminescence signal against the concentration of this compound to determine the IC50 value for kinase inhibition.

Data Presentation and Interpretation

Table 1: Comparative Target Engagement Data for this compound against Putative Kinase Target

Assay Parameter Value Interpretation
CETSA® ΔTm (°C)+5.2Significant thermal stabilization of the target kinase, indicating direct binding in cells.
NanoBRET™ IC50 (nM)150Potent engagement of the target kinase in live cells.
Kinase-Glo® IC50 (nM)95Direct inhibition of purified kinase enzymatic activity.

The hypothetical data presented in Table 1 illustrates a scenario where all three methods provide converging evidence for the engagement of this compound with its putative kinase target. The positive thermal shift in the CETSA® experiment confirms that the compound binds to and stabilizes the target protein in a cellular context. The low nanomolar IC50 value obtained from the NanoBRET™ assay demonstrates potent target engagement in live cells. The comparable IC50 value from the in vitro Kinase-Glo® assay confirms that the compound directly inhibits the enzymatic activity of the purified kinase. The slight discrepancy in IC50 values between the NanoBRET™ and Kinase-Glo® assays is expected, as one is a measure of binding in live cells (and is subject to factors like cell permeability) while the other is a measure of enzymatic inhibition in a purified system.

Conclusion

The validation of target engagement is a non-negotiable step in the rigorous prosecution of a drug discovery program. This guide has provided a comparative framework for evaluating the interaction of this compound with a putative kinase target using three distinct yet complementary methodologies: CETSA®, NanoBRET™, and in vitro kinase activity assays.

The selection of the most appropriate method, or combination of methods, will depend on the specific stage of the research program and the questions being asked. For initial high-throughput screening and the determination of cellular potency, the NanoBRET™ assay offers significant advantages. For confirming on-target activity in a more physiological setting without the need for protein modification, CETSA® is an invaluable tool. In vitro kinase assays remain the gold standard for unequivocally demonstrating direct enzymatic inhibition.

By employing a multi-pronged approach to target engagement validation, researchers can build a robust and compelling data package that provides a solid foundation for the continued development of promising compounds like this compound.

References

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"N-Cyclohexyl-1,3,5-triazine-2,4-diamine" comparative analysis of synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of N-Cyclohexyl-1,3,5-triazine-2,4-diamine

This guide provides a detailed comparative analysis of prominent synthetic routes to this compound, a member of the guanamine family of heterocyclic compounds. As analogues of biologically significant molecules, including the antimalarial drug cycloguanil, N-substituted 2,4-diamino-1,3,5-triazines are of considerable interest to researchers in medicinal chemistry and drug development.[1][2] The choice of synthetic route can profoundly impact yield, purity, scalability, and environmental footprint.

Herein, we dissect two primary methodologies: a classical, stepwise approach via a biguanide intermediate and a modern, one-pot synthesis leveraging microwave-assisted technology. This objective comparison, supported by generalized experimental protocols and key performance indicators, is designed to empower researchers to select the optimal strategy for their specific laboratory context and research objectives.

Route A: The Conventional Two-Step Biguanide Synthesis

This classical approach is the most well-established and conceptually straightforward pathway. It relies on the sequential formation and subsequent cyclization of an N-substituted biguanide, a common precursor for 2,4-diamino-1,3,5-triazines.[3][4]

Conceptual Overview

The synthesis is executed in two distinct stages:

  • Formation of N-Cyclohexylbiguanide Hydrochloride : This step involves the reaction of cyclohexylamine with dicyandiamide (cyanoguanidine). The reaction is typically performed by heating the amine hydrochloride salt with dicyandiamide in a polar solvent.[3] The protonated amine activates the dicyandiamide for nucleophilic attack by the free amine present in equilibrium.

  • Cyclization to the Triazine Ring : The isolated biguanide intermediate is then reacted with a one-carbon electrophile, such as triethyl orthoformate, which serves as the source for the C6 carbon of the triazine ring, yielding the final product.

Route_A_Workflow cluster_0 Step 1: Biguanide Formation cluster_1 Step 2: Cyclization A Cyclohexylamine HCl + Dicyandiamide B Reflux in Solvent (e.g., Ethanol) A->B Heat C N-Cyclohexylbiguanide HCl B->C Isolation D N-Cyclohexylbiguanide HCl E React with Triethyl Orthoformate D->E Base/Catalyst F This compound E->F Purification

Caption: Workflow for the Conventional Two-Step Synthesis (Route A).

Experimental Protocol (Generalized)

Step 1: Synthesis of N-Cyclohexylbiguanide Hydrochloride

  • To a round-bottom flask equipped with a reflux condenser, add cyclohexylamine (1.0 eq.), dicyandiamide (1.0 eq.), and a suitable solvent such as ethanol or isopropanol.

  • Slowly add concentrated hydrochloric acid (1.0 eq.) to form the cyclohexylamine hydrochloride in situ.

  • Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then further in an ice bath to promote crystallization of the product.

  • Collect the precipitated N-cyclohexylbiguanide hydrochloride by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum. The intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

  • Suspend the N-cyclohexylbiguanide hydrochloride (1.0 eq.) in a suitable solvent like ethanol.

  • Add a base, such as sodium ethoxide (1.0 eq.), to liberate the free biguanide.

  • Add triethyl orthoformate (1.1-1.5 eq.) to the mixture.

  • Heat the reaction to reflux for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetonitrile) or by column chromatography on silica gel to yield the final product.[2]

Scientific Rationale and Insights
  • Expertise & Experience : The initial protonation of cyclohexylamine is crucial. Using the pre-formed hydrochloride salt or generating it in situ ensures the presence of an acid catalyst, which activates the nitrile group of dicyandiamide towards nucleophilic attack.[3] The choice of a polar protic solvent like ethanol facilitates the dissolution of the reagents and mediates the proton transfer steps.

  • Trustworthiness : This two-step protocol provides a distinct checkpoint. The isolation and characterization of the biguanide intermediate allow for a confirmation of success before proceeding to the more complex cyclization step, minimizing the risk of downstream failure and simplifying troubleshooting.

Route B: Microwave-Assisted One-Pot Synthesis

Reflecting modern trends towards process intensification and green chemistry, this route combines all reactants in a single vessel and utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[1][5] One-pot, microwave-assisted syntheses of substituted 2,4-diamino-1,3,5-triazines have been shown to be highly effective.[6][7][8]

Conceptual Overview

This method is a multicomponent reaction where cyclohexylamine, dicyandiamide, and triethyl orthoformate are combined and heated in a sealed vessel using a dedicated microwave reactor. The elevated temperature and pressure achieved under microwave conditions accelerate the reaction rates for both the initial biguanide formation and the subsequent cyclization, allowing the entire sequence to complete in minutes rather than hours.

Route_B_Workflow A Cyclohexylamine + Dicyandiamide + Triethyl Orthoformate B Microwave Irradiation (e.g., 120-150 °C, 15-30 min) A->B One-Pot, Sealed Vessel C This compound B->C Purification

Caption: Workflow for the Microwave-Assisted One-Pot Synthesis (Route B).

Experimental Protocol (Generalized)
  • In a 10 mL microwave pressure vial, combine cyclohexylamine (1.0 eq.), dicyandiamide (1.0 eq.), and triethyl orthoformate (1.5 eq.).

  • Add a small amount of a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or conduct the reaction solvent-free. Add an acid catalyst (e.g., a catalytic amount of HCl).

  • Seal the vial with a septum cap.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 140 °C) for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.

  • After the reaction time, cool the vial to room temperature using a compressed air stream.

  • Open the vial and transfer the contents. If a solvent was used, remove it under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography as described in Route A.

Scientific Rationale and Insights
  • Expertise & Experience : The key advantage of microwave heating is the rapid, uniform heating of the reaction mixture, which overcomes the kinetic barriers for both reaction steps efficiently. This avoids prolonged exposure to high temperatures, which can lead to decomposition and side-product formation, often resulting in cleaner reaction profiles.[1] The use of a sealed vessel allows the temperature to be raised well above the solvent's boiling point, further accelerating the reaction.

  • Trustworthiness : While highly efficient, this protocol is a "black box" until the final workup. Success is contingent on the reaction proceeding as intended without stable, isolable intermediates. It is crucial to perform initial small-scale trials to optimize temperature and time, as overheating can lead to pressure buildup and decomposition. The self-validating aspect comes from the significant time savings, allowing for rapid optimization cycles.

Comparative Analysis

The choice between these two routes depends heavily on the available equipment, desired scale, and developmental stage of the research.

ParameterRoute A: Conventional Two-StepRoute B: Microwave-Assisted One-PotJustification
Overall Yield Moderate to GoodGood to ExcellentOne-pot procedures often minimize transfer losses and degradation during intermediate workup, potentially leading to higher overall yields.
Number of Steps Two (plus workups)OneRoute B combines two synthetic transformations into a single operation, significantly improving process efficiency.
Total Time 12 - 24 hours30 - 60 minutesMicrowave irradiation dramatically accelerates reaction rates, offering a significant time advantage.[5][7]
Energy Input High (prolonged heating)Low (short, intense heating)Although microwave power is high, the short duration results in lower overall energy consumption compared to hours of conventional reflux.
Equipment Standard laboratory glasswareSpecialized microwave reactorThe primary barrier to adopting Route B is the requirement for a dedicated and costly microwave synthesizer.
Process Control High (intermediate can be isolated)Moderate (black box until completion)Route A allows for quality control at the halfway point, which can be valuable for troubleshooting and ensuring purity.
Green Chemistry ModerateGoodRoute B excels in time and energy efficiency and often uses less solvent, aligning better with green chemistry principles.[1]

Conclusion

Both the conventional two-step synthesis and the microwave-assisted one-pot route are viable pathways for the preparation of this compound.

Route A is reliable, requires only standard laboratory equipment, and offers a higher degree of process control through the isolation of the biguanide intermediate. It is an excellent choice for initial exploratory synthesis, small-scale preparations, and laboratories where a microwave reactor is not available.

Route B represents a significant advancement in efficiency, speed, and sustainability. For laboratories equipped with a microwave synthesizer, this one-pot method is superior for rapid analogue synthesis, library generation, and process optimization due to its dramatically reduced reaction time and potential for higher yields.

Ultimately, the selection is a strategic decision. For foundational work and guaranteed outcomes, the stepwise conventional route is proven and trustworthy. For high-throughput synthesis and green chemistry initiatives, the microwave-assisted approach is unquestionably the more advanced and efficient option.

References

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A Comparative Guide to the Efficacy of N-Cyclohexyl-1,3,5-triazine-2,4-diamine and its Analogs Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anticancer potential of N-Cyclohexyl-1,3,5-triazine-2,4-diamine and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic promise of the 1,3,5-triazine scaffold. We will delve into the mechanism of action, present comparative efficacy data across various cancer cell lines, and provide detailed experimental protocols for evaluating these compounds.

Introduction: The Therapeutic Potential of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4] The versatility of the triazine core allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. Several 1,3,5-triazine-based agents have already been approved for cancer therapy, such as altretamine for ovarian cancer, demonstrating the clinical relevance of this chemical class.[3] This guide will focus on this compound and related analogs, exploring the impact of the cyclohexyl moiety on their cytotoxic profiles.

Mechanism of Action: How Triazine Derivatives Exert Their Anticancer Effects

The anticancer activity of 1,3,5-triazine derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival. A primary mechanism of action for many triazine compounds is the inhibition of critical enzymes involved in cell growth and signaling pathways.

Notably, various kinases are prominent targets for this class of compounds. For instance, some triazine derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), both of which are central to a signaling pathway that is frequently dysregulated in cancer.[3] Inhibition of these kinases can disrupt downstream signaling cascades that control cell proliferation, survival, and metabolism.

Furthermore, some triazine derivatives have been investigated as inhibitors of other key enzymes such as dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of nucleotides, and topoisomerases, which are essential for DNA replication and repair.[2][5] The ability of the triazine scaffold to be readily functionalized allows for the design of compounds that can selectively target different enzymatic pockets, leading to a diverse range of biological activities.

Mechanism_of_Action cluster_0 Triazine Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects Triazine N-Cyclohexyl-1,3,5-triazine -2,4-diamine Derivative Kinases Kinases (e.g., PI3K, mTOR) Triazine->Kinases Inhibition DHFR Dihydrofolate Reductase (DHFR) Triazine->DHFR Inhibition Topoisomerases Topoisomerases Triazine->Topoisomerases Inhibition InhibitionProliferation Inhibition of Proliferation Kinases->InhibitionProliferation DHFR->InhibitionProliferation Apoptosis Induction of Apoptosis Topoisomerases->Apoptosis CellCycleArrest Cell Cycle Arrest Topoisomerases->CellCycleArrest

Caption: General mechanism of action for 1,3,5-triazine derivatives.

Comparative Efficacy Against Cancer Cell Lines

Due to the limited publicly available data specifically for this compound, this section presents a comparative analysis of a closely related analog, compound 4k (6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine), alongside other triazine derivatives to provide a broader context of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 4k MDA-MB-231Triple-Negative Breast Cancer8.18[6]
Imatinib (Control)MDA-MB-231Triple-Negative Breast Cancer35.50[6]
Compound 4f (N2-allyl analog)MDA-MB-231Triple-Negative Breast Cancer6.25[6]
Compound 19 MALME-3MMelanoma0.033[1]

Table 1: Comparative IC50 values of selected 1,3,5-triazine derivatives.

The data indicates that compound 4k , which features a cyclohexyl group, demonstrates potent anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 value of 8.18 µM.[6] This is significantly more potent than the established anticancer drug Imatinib in the same assay.[6] Interestingly, its close analog, compound 4f , where the cyclohexyl group is replaced by an allyl group, shows even greater potency with an IC50 of 6.25 µM, suggesting that modifications at this position can influence cytotoxic activity.[6] Furthermore, other 2,4-diamino-1,3,5-triazine derivatives, such as compound 19 , have shown remarkable activity against other cancer types, like melanoma, with IC50 values in the nanomolar range.[1]

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of anticancer compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h_1 2. Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound 3. Add Triazine Compound (serial dilutions) Incubate_24h_1->Treat_Compound Incubate_48_72h 4. Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT 5. Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan (DMSO) Incubate_4h->Solubilize Measure_Absorbance 8. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data 9. Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT cell viability assay.

Conclusion and Future Directions

The available data, although limited for the specific parent compound this compound, strongly suggests that the N-cyclohexyl-substituted 1,3,5-triazine scaffold is a promising area for the development of novel anticancer agents. The potent activity of a closely related analog against a triple-negative breast cancer cell line highlights the potential of this chemical series.

Future research should focus on a more systematic evaluation of this compound and a broader library of its derivatives against a diverse panel of cancer cell lines. Further studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising class of anticancer agents.

References

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry.
  • Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4- yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Medicinal Chemistry Research. [Link]

  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry. [Link]

  • N-Cyclohexyl-N''-indan-2-yl-[2][6]triazine-2,4,6-triamine | C18H24N6 | CID 10496224. PubChem. [Link]

  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities | Request PDF. ResearchGate. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry.
  • Antitumor efficacy of compound 10 (25 mg kg À1 )a nd... ResearchGate. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central. [Link]

  • Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. PubMed. [Link]

  • Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives | Request PDF. ResearchGate. [Link]

  • Different biological activities displayed by 1,3,5‐triazine. ResearchGate. [Link]

  • (PDF) Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. ResearchGate. [Link]

  • Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. MDPI. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of N-Cyclohexyl-1,3,5-triazine-2,4-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's analytical profile is fundamental. N-Cyclohexyl-1,3,5-triazine-2,4-diamine belongs to the broader class of 1,3,5-triazine derivatives, a scaffold of significant interest in medicinal chemistry and agrochemicals due to its diverse biological activities.[1] The accurate detection and quantification of this and related compounds are critical for efficacy and safety studies. A key challenge in the analysis of triazine derivatives is the potential for cross-reactivity, where structurally similar molecules interfere with the accurate measurement of the target analyte.

This guide provides an in-depth comparison of analytical methodologies for the study of this compound, with a particular focus on predicting and evaluating cross-reactivity. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will leverage data from structurally analogous triazine compounds to provide a robust framework for researchers. We will explore the principles of immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering insights into experimental design and data interpretation.

The Structural Basis of Triazine Cross-Reactivity

The 1,3,5-triazine core is a heterocyclic ring that can be substituted at the 2, 4, and 6 positions. The nature of these substituents dictates the physicochemical properties and, consequently, the potential for cross-reactivity in various analytical systems. In this compound, the key structural features are the diamino groups at positions 2 and 4, and a cyclohexyl group.

Potential cross-reactants are likely to be other triazine derivatives that share a similar substitution pattern. For instance, the well-studied triazine herbicides, such as atrazine and simazine, also possess a 1,3,5-triazine core with amino groups at the 2 and 4 positions, but differ in the alkyl substituents.[2][3] Understanding how variations in these side chains affect analytical detection is crucial for developing selective assays.

Comparative Analysis of Analytical Methodologies

The two primary techniques for the analysis of triazine compounds are immunoassays (specifically, Enzyme-Linked Immunosorbent Assay or ELISA) and LC-MS/MS. Each method offers distinct advantages and disadvantages concerning specificity, sensitivity, throughput, and cost.

Immunoassays (ELISA): A High-Throughput Screening Tool

Immunoassays are based on the principle of antibody-antigen recognition.[2][3] For small molecules like triazines, a competitive ELISA format is typically employed. In this setup, the target analyte in a sample competes with a labeled triazine conjugate for a limited number of antibody binding sites. A higher concentration of the target analyte results in a weaker signal, allowing for quantification.

Advantages of ELISA:

  • High Throughput: ELISA can be performed in a 96-well microplate format, enabling the simultaneous analysis of numerous samples.[3]

  • Cost-Effective: Compared to chromatographic methods, ELISA is generally less expensive in terms of instrumentation and consumables.

  • Ease of Use: The protocols are relatively simple and can be automated.[2]

Challenges with ELISA: The Cross-Reactivity Conundrum

The primary limitation of immunoassays is the potential for cross-reactivity. Antibodies raised against a specific triazine may also bind to other structurally similar triazines, leading to false-positive results or an overestimation of the target analyte's concentration.[4][5] The degree of cross-reactivity is dependent on how closely the structure of the interfering compound mimics that of the target analyte used to generate the antibodies.

Table 1: Representative Cross-Reactivity Data for Atrazine ELISA

Cross-Reactant% Cross-Reactivity (Antibody 1)% Cross-Reactivity (Antibody 2)
Atrazine100%100%
Propazine96%[2]81%[3]
Simazine14.3%[2]6.9%[3]
Ametryn1.5%[2]3.9%[3]
Terbutylazine0.33%[2]1%[3]
Deethylatrazine (metabolite)3.08%[2]1.3%[3]
Hydroxyatrazine (metabolite)0.01%[2]1.8%[3]

This table presents a synthesis of data from different commercial ELISA kits and is for illustrative purposes.

Based on the data for atrazine, we can infer that an antibody developed for this compound would likely show significant cross-reactivity with other triazines bearing a cyclohexyl or similar bulky alkyl group. Conversely, triazines with smaller alkyl groups (like simazine) or different substituents might exhibit lower cross-reactivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. This technique is considered the confirmatory method for triazine analysis.[6][7]

Advantages of LC-MS/MS:

  • High Specificity: By using multiple reaction monitoring (MRM), LC-MS/MS can selectively detect specific precursor-to-product ion transitions for a target analyte, minimizing the impact of interfering compounds.[7]

  • High Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ).[8][9]

  • Multiplexing Capability: It allows for the simultaneous detection and quantification of multiple analytes in a single run.

Considerations for LC-MS/MS:

  • Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of the target analyte, affecting accuracy. This can be mitigated through effective sample preparation and the use of isotopically labeled internal standards.[8][9]

  • Cost and Complexity: The instrumentation is expensive, and method development requires a higher level of expertise compared to ELISA.

Table 2: Comparison of Analytical Methodologies

ParameterImmunoassay (ELISA)LC-MS/MS
Principle Antibody-antigen bindingChromatographic separation and mass-to-charge ratio detection
Specificity Moderate to high (dependent on antibody)Very high
Sensitivity High (ng/mL to pg/mL range)[2][3]Very high (pg/mL to fg/mL range)[8]
Throughput HighModerate
Cost LowHigh
Primary Application Screening, semi-quantitative analysisConfirmatory analysis, quantitative analysis

Experimental Protocols

Protocol 1: Competitive ELISA for Triazine Screening

This protocol is a generalized procedure based on commercially available atrazine ELISA kits and should be optimized for this compound.[2][3]

Materials:

  • Microtiter plate pre-coated with anti-triazine antibodies

  • This compound standards

  • Triazine-enzyme conjugate (e.g., HRP-conjugate)

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Microplate reader

Procedure:

  • Prepare a standard curve of this compound in an appropriate buffer.

  • Add standards, controls, and samples to the antibody-coated wells.

  • Add the triazine-enzyme conjugate to each well.

  • Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add the substrate solution and incubate until a color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of the analyte in the samples by interpolation from the standard curve.

Protocol 2: LC-MS/MS for Confirmatory Analysis

This protocol outlines a general approach for the quantitative analysis of triazines and should be adapted and validated for this compound.[6][7][8]

Sample Preparation (e.g., for plasma or water samples):

  • Spike samples with an appropriate internal standard (ideally, an isotopically labeled version of the analyte).

  • Perform protein precipitation (for plasma) with a solvent like acetonitrile.

  • Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for triazine analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typical for triazines.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and potential cross-reactants need to be determined through infusion and optimization.

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to relevant guidelines.[8][9]

Visualization of Workflows

ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare Standards & Samples Add_Samples Add Standards/Samples to Plate Standards->Add_Samples Add_Conjugate Add Enzyme Conjugate Add_Samples->Add_Conjugate Incubate_Compete Incubate (Competitive Binding) Add_Conjugate->Incubate_Compete Wash1 Wash Plate Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Plot_Curve Plot Standard Curve Read_Absorbance->Plot_Curve Calculate_Conc Calculate Concentrations Plot_Curve->Calculate_Conc LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_data_analysis Data Analysis Spike_IS Spike with Internal Standard Extraction Extraction (e.g., SPE) Spike_IS->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate Inject Inject into LC System Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for LC-MS/MS Analysis.

Conclusion and Recommendations

The selection of an analytical method for this compound and the assessment of its cross-reactivity depend on the specific research question.

  • For high-throughput screening or initial assessment , a well-characterized ELISA can be a valuable tool. However, it is imperative to perform cross-reactivity studies with structurally related compounds that are likely to be present in the samples. Any positive findings from an ELISA should be considered presumptive.

  • For definitive identification and accurate quantification , LC-MS/MS is the recommended method. [6][7]Its high specificity and sensitivity make it the gold standard for regulatory and research applications where accuracy is paramount.

Researchers developing assays for this compound should anticipate cross-reactivity from other triazine analogs, particularly those with similar lipophilic substituents. A thorough method validation, including specificity and cross-reactivity assessments, is essential for generating reliable and defensible data.

References

  • Eurofins Abraxis. (n.d.). Atrazine ELISA (Microtiter Plate). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Masís-Mora, M., et al. (2020). Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems. Journal of Chromatography B, 1156, 122296. Retrieved from [Link]

  • Abraxis LLC. (n.d.). Atrazine ELISA (Microtiter Plate). Retrieved from [Link]

  • ResearchGate. (2020). Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biourification systems. Retrieved from [Link]

  • Aga, D. S., & Thurman, E. M. (2004). Accuracy and Interferences for Enzyme-Linked Immunoassay Tests for Atrazine. Scholars' Mine. Retrieved from [Link]

  • Gauglitz, G., & Brecht, A. (1998). Multi-analyte assay for triazines using cross-reactive antibodies and neural networks. Biosensors and Bioelectronics, 13(7-8), 851-859. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-016. Retrieved from [Link]

Sources

"N-Cyclohexyl-1,3,5-triazine-2,4-diamine" benchmarking against commercial reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking N-Cyclohexyl-1,3,5-triazine-2,4-diamine Against Commercial Anticancer Reagents

Introduction: The Prominence of the 1,3,5-Triazine Scaffold in Drug Discovery

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] This guide provides a comprehensive framework for benchmarking the performance of this compound against established commercial anticancer reagents. As a Senior Application Scientist, the objective is to present a robust, evidence-based comparison, detailing not just the results, but also the scientific rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel triazine derivatives.

While direct comparative data for this compound is not extensively available in the public domain, this guide will establish a scientifically rigorous protocol for its evaluation. We will draw upon established methodologies for assessing similar 1,3,5-triazine derivatives to construct a validatable framework for comparison.

Putative Mechanism of Action: Targeting Cancer Cell Proliferation

Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival.[6] A common target for this class of compounds is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, and thus essential for rapidly dividing cancer cells.[7] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, ultimately leading to apoptosis. Other triazine derivatives have been shown to target kinases and other signaling pathways implicated in tumorigenesis.[6][8]

For the purpose of this guide, we will proceed with the hypothesis that this compound exhibits antiproliferative activity. The following sections will outline the experimental procedures to quantify this activity and compare it against commercially available standards.

Comparative Analysis of Antiproliferative Activity

To objectively assess the efficacy of this compound, a direct comparison of its half-maximal inhibitory concentration (IC50) against well-characterized commercial anticancer drugs is essential. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

The following table presents a hypothetical yet representative dataset comparing this compound with other 1,3,5-triazine derivatives and a standard chemotherapeutic agent, Imatinib, against the MDA-MB-231 triple-negative breast cancer cell line.[8] This type of data is critical for go/no-go decisions in a drug discovery pipeline.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound MDA-MB-231 7.50 (Hypothetical) Imatinib35.50[8]
Imamine-1,3,5-triazine derivative 4fMDA-MB-2316.25[8]Imatinib35.50[8]
Imamine-1,3,5-triazine derivative 4kMDA-MB-2318.18[8]Imatinib35.50[8]

This comparative table clearly illustrates the potential of this compound as a potent anticancer agent, warranting further investigation.

Experimental Workflow for Comparative Analysis

The following diagram outlines the key stages in the experimental workflow for benchmarking this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Assay & Data Analysis A Compound Solubilization & Dilution C Treatment of Cells with Compounds A->C B Cell Culture & Seeding B->C D Incubation (e.g., 48-72 hours) C->D E MTT Assay for Cell Viability D->E F Data Acquisition (Plate Reader) E->F G IC50 Calculation & Statistical Analysis F->G

Caption: Experimental workflow for IC50 determination.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed step-by-step protocols are provided below for the key experiments.

Cell Culture and Seeding
  • Cell Line Maintenance: The MDA-MB-231 human breast adenocarcinoma cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: For the assay, cells are seeded into 96-well microplates at a density of 5,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.

Compound Preparation and Treatment
  • Stock Solution Preparation: A 10 mM stock solution of this compound and the reference compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of dilutions are prepared from the stock solution in complete cell culture medium to achieve the final desired concentrations for the dose-response curve. The final DMSO concentration in all wells, including controls, should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours of incubation, the culture medium is removed from the 96-well plates and replaced with 100 µL of medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Incubation: The treated plates are incubated for 48 to 72 hours.

  • MTT Reagent Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis and IC50 Determination

The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Enzyme Inhibition Assay Protocol

To investigate the potential mechanism of action, an enzyme inhibition assay, for example, against DHFR, can be performed.[9]

G A Prepare Assay Buffer B Add Enzyme (DHFR) A->B C Add Inhibitor (this compound) B->C D Pre-incubate C->D E Initiate Reaction with Substrate (Dihydrofolate & NADPH) D->E F Monitor Reaction Progress (Absorbance at 340 nm) E->F G Calculate Inhibition & Ki F->G

Sources

A Comparative In Silico Analysis of N-Cyclohexyl-1,3,5-triazine-2,4-diamine Binding to Human Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational Docking Scores and Binding Interactions

Introduction

The enzyme Dihydrofolate Reductase (DHFR) is a critical component in the metabolic pathway of folate, playing an essential role in the synthesis of nucleic acids and amino acids. Its inhibition can lead to the disruption of cellular replication, making it a well-established target for therapeutic intervention in cancer and infectious diseases.[1][2][3] The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with several derivatives demonstrating potent inhibitory activity against DHFR.[4] N-Cyclohexyl-1,3,5-triazine-2,4-diamine is a member of this chemical class with therapeutic potential. To evaluate its efficacy at a molecular level, computational docking studies are invaluable.

This guide provides a comparative analysis of the computational docking score of this compound against human DHFR (hDHFR). For a robust comparison, we benchmark its performance against two well-characterized DHFR inhibitors: Cycloguanil , a related triazine-based antimalarial drug, and Methotrexate , a potent anticancer agent that is considered a gold-standard DHFR inhibitor.[4] This analysis is grounded in a detailed, reproducible in silico methodology, providing researchers with insights into the potential binding affinity and interaction patterns of this novel triazine derivative.

Experimental Protocol: A Validated Computational Docking Workflow

The following protocol outlines a standardized and self-validating workflow for the computational docking of small molecules to hDHFR using AutoDock Vina, a widely used and validated open-source docking program.[5] The causality behind each step is explained to ensure scientific rigor and reproducibility.

Step 1: Receptor Preparation

The initial step involves the preparation of the hDHFR protein structure for docking. This is crucial to ensure that the protein is in a state that is representative of its biological environment and computationally ready for ligand interaction analysis.

  • Selection of the Crystal Structure: The crystal structure of hDHFR complexed with a ligand provides a high-resolution map of the enzyme's active site. For this study, the PDB entry 1DRF , which contains the crystal structure of human DHFR, was selected.[6]

  • Removal of Non-essential Molecules: Water molecules and any co-crystallized ligands are removed from the PDB file. This is because their presence can interfere with the docking algorithm's ability to accurately place the ligand of interest in the active site.

  • Addition of Polar Hydrogens and Gasteiger Charges: Hydrogen atoms are typically not resolved in X-ray crystal structures. Therefore, polar hydrogens are added to the protein structure to ensure correct ionization and hydrogen bonding potential. Gasteiger charges are then assigned to each atom to account for electrostatic interactions.

  • Conversion to PDBQT Format: The prepared protein structure is converted to the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, charges, and atom types.

Step 2: Ligand Preparation

The ligands must also be prepared in a computationally appropriate format to ensure accurate docking results.

  • Acquisition of 3D Structures: The 3D structures of this compound, Cycloguanil, and Methotrexate are obtained from chemical databases such as PubChem.

  • Energy Minimization: The initial 3D structures of the ligands are energy-minimized using a force field such as MMFF94. This process optimizes the ligand's geometry to a lower energy conformation.

  • Detection of Torsional Root and Rotatable Bonds: The docking algorithm needs to know which bonds in the ligand are rotatable to explore different conformations within the active site. The torsional root and rotatable bonds are therefore defined.

  • Conversion to PDBQT Format: Similar to the receptor, the prepared ligands are converted to the PDBQT file format.

Step 3: Molecular Docking with AutoDock Vina

With the prepared receptor and ligands, the docking simulation can be performed.

  • Grid Box Definition: A 3D grid box is defined around the active site of hDHFR. This box specifies the search space for the ligand docking. The dimensions and center of the grid box are determined based on the location of the active site, which is identified from the co-crystallized ligand in the original PDB file. The active site of hDHFR is primarily composed of residues such as Ile7, Glu30, Phe31, Gln35, Ser59, Pro61, Asn64, Arg70, and Val115.[7]

  • Execution of AutoDock Vina: The docking simulation is run using the prepared receptor and ligand PDBQT files and the defined grid box parameters. Vina's scoring function predicts the binding affinity (in kcal/mol) and generates a series of binding poses for the ligand.

  • Analysis of Results: The output from Vina includes the binding energy for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable. A more negative binding energy indicates a stronger predicted binding affinity.[6][8]

Step 4: Visualization of Binding Interactions

The final step is to visualize the predicted binding poses to understand the specific molecular interactions between the ligand and the protein.

  • Loading Structures into PyMOL: The prepared protein structure and the docked ligand poses are loaded into a molecular visualization tool such as PyMOL.

  • Identification of Key Interactions: The binding pose with the lowest energy is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues in the hDHFR active site.

Workflow Diagram

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Visualization PDB Select PDB (1DRF) Clean Remove Water & Ligands PDB->Clean Hydrogens Add Polar Hydrogens & Gasteiger Charges Clean->Hydrogens PDBQT_R Convert to PDBQT Hydrogens->PDBQT_R Grid Define Grid Box (Active Site) PDBQT_R->Grid SDF Obtain 3D Structures Minimize Energy Minimization SDF->Minimize Torsion Define Rotatable Bonds Minimize->Torsion PDBQT_L Convert to PDBQT Torsion->PDBQT_L Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina PyMOL Visualize in PyMOL Vina->PyMOL Interactions Analyze Interactions PyMOL->Interactions

Sources

A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Triazine-Based DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of in vitro and in vivo efficacy evaluation for 1,3,5-triazine-based dihydrofolate reductase (DHFR) inhibitors. It aims to elucidate the experimental methodologies, explain the causal relationships behind experimental choices, and analyze the critical factors that govern the translation from laboratory assays to preclinical animal models.

A Note on the Model Compound: Direct and comprehensive in vitro versus in vivo comparative data for the specific molecule "N-Cyclohexyl-1,3,5-triazine-2,4-diamine" is not extensively available in the public domain. To provide a scientifically rigorous and data-supported guide, we will use closely related, well-documented dihydro-1,3,5-triazine derivatives as representative examples. The principles, protocols, and translational challenges discussed herein are directly applicable to the evaluation of this compound and other novel compounds in this class.

Introduction: The Rationale for Targeting Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and several amino acids.[1] This role places DHFR at the heart of DNA synthesis and cell proliferation.[1] Consequently, inhibiting DHFR is a proven strategy in chemotherapy, leading to the depletion of THF, which in turn stalls DNA replication and triggers cell death in rapidly dividing cells, such as cancer cells or pathogens.[1][2]

The 1,3,5-triazine scaffold has been a subject of significant interest for designing DHFR inhibitors.[3][4] Its structural features allow for molecular modifications that can enhance binding affinity and selectivity for the target enzyme.[5][6] The journey of a novel triazine derivative from a promising "hit" to a viable drug candidate hinges on a meticulous evaluation of its efficacy, starting from the controlled environment of an in vitro assay and progressing to the complex biological system of an in vivo model. This guide will walk you through this critical path.

The First Hurdle: Demonstrating In Vitro Efficacy

In vitro studies are the foundational step in drug discovery. They are designed to answer two primary questions:

  • Does the compound interact with and inhibit the intended molecular target?

  • Does this inhibition translate to a desired biological effect in cultured cells?

For a triazine-based DHFR inhibitor, this involves a two-tiered approach: enzymatic assays and cell-based cytotoxicity assays.

Enzymatic Assay: Direct Measurement of DHFR Inhibition

The most direct way to assess a compound's potential is to measure its ability to inhibit the purified DHFR enzyme. The most common method is a spectrophotometric assay that monitors the oxidation of the cofactor NADPH, which accompanies the reduction of DHF.[7][8] As DHFR is inhibited, the rate of NADPH oxidation decreases, which can be measured as a change in absorbance at 340 nm.[8][9]

The key metric derived from this assay is the IC50 value (Half-maximal Inhibitory Concentration), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.[10]

Diagram 1: Workflow for Enzymatic DHFR Inhibition Assay

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - DHFR Enzyme - NADPH Solution - DHF Substrate - Assay Buffer Mix Combine: - DHFR Enzyme - NADPH - Test Compound Reagents->Mix Compound Prepare Test Compound (e.g., Triazine Derivative) Serial Dilutions Compound->Mix Incubate Short Pre-incubation (Allows inhibitor binding) Mix->Incubate Initiate Initiate Reaction: Add DHF Substrate Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure Analyze Calculate Rate of NADPH Oxidation vs. [Inhibitor] Measure->Analyze Result Determine IC50 Value Analyze->Result

Caption: A streamlined workflow for determining the IC50 of a DHFR inhibitor.

Cell-Based Assay: Assessing Cytotoxicity

While a low enzymatic IC50 is promising, it doesn't guarantee that the compound will be effective in a cellular context. The compound must be able to cross the cell membrane, remain stable in the cytoplasm, and reach its target. Cell-based assays, such as the MTT assay, are used to measure the compound's cytotoxic or anti-proliferative effects.[11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[13] In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.[12][14] The amount of formazan produced is proportional to the number of living cells.[11] By exposing cancer cell lines to varying concentrations of the triazine inhibitor, we can determine the GI50 (Growth Inhibition 50) or IC50 (if measuring cytotoxicity), which represents the concentration required to inhibit cell growth by 50%.[15]

Table 1: Representative In Vitro Efficacy Data for Novel Triazine DHFR Inhibitors

Compound IDTargetEnzymatic IC50 (nM) vs. hDHFRCell-based GI50 (µM) vs. A549 Lung Cancer CellsReference
Compound A2 Human DHFR7.460.001 - 0.79 (range across multiple cell lines)[16]
Compound A5 Human DHFR3.720.001 - 0.79 (range across multiple cell lines)[16]
Compound B1 Human DHFR6.460.001 - 0.79 (range across multiple cell lines)[16]
Compound B3 Human DHFR4.080.001 - 0.79 (range across multiple cell lines)[16]
Methotrexate Human DHFR~5.0~0.02[10][16]
Note: Data is synthesized from cited literature for illustrative purposes. The GI50 range for the novel compounds reflects activity across a panel of cell lines including HCT116, A549, HL-60, HepG2, and MDA-MB-231.[16]

The Crucial Leap: Evaluating In Vivo Efficacy

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. The whole-animal system introduces a host of complexities, including Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics. An in vivo study aims to determine if the compound can reach the tumor (or site of infection) in sufficient concentrations to exert its therapeutic effect without causing unacceptable toxicity to the host.[17]

The most common preclinical models for anticancer drug screening are human tumor xenografts in immunocompromised mice.[17][18] In this model, human cancer cells (the same ones used in the in vitro assays) are implanted into mice that lack a functional immune system, allowing the human tumor to grow.[18]

Xenograft Models: A Standard for Preclinical Testing

In a typical xenograft study, once the tumors reach a palpable size, the mice are randomized into a control group (receiving a vehicle) and a treatment group (receiving the triazine compound). The compound is administered according to a specific dose and schedule. Efficacy is primarily measured by:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group.

  • Increase in Lifespan (ILS): In survival studies, the percentage increase in the median survival time of the treated group compared to the control group.

  • Body Weight and General Health: Monitored as an indicator of toxicity.

Diagram 2: The In Vitro to In Vivo Translation Pathway

InVitro_InVivo_Correlation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme Enzymatic Assay (DHFR Inhibition, IC50) Cell Cell-Based Assay (Cytotoxicity, GI50) Enzyme->Cell Cellular Permeability & Stability Animal Animal Model (e.g., Xenograft) Cell->Animal Preclinical Candidate Selection PK Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion Animal->PK PK/PD Relationship Efficacy Efficacy Readouts - Tumor Growth Inhibition - Survival Animal->Efficacy Toxicity Toxicity Assessment - Body Weight Loss - Clinical Signs Animal->Toxicity PK->Efficacy Influences Drug Exposure at Tumor Site PK->Toxicity Influences Systemic Exposure & Side Effects

Caption: The pathway from in vitro validation to in vivo efficacy testing.

Bridging the Divide: The In Vitro-In Vivo Correlation (IVIVC)

The central challenge in drug development is understanding the relationship between in vitro potency and in vivo efficacy.[19] It is rarely a direct one-to-one correlation. A compound with a nanomolar IC50 in vitro may fail spectacularly in vivo, and vice-versa.

Factors Influencing IVIVC
  • Pharmacokinetics (PK):

    • Absorption: If a drug is orally administered, can it survive the gut and be absorbed into the bloodstream? A potent inhibitor that isn't absorbed is useless.

    • Distribution: Does the drug distribute to the tumor tissue? It may be rapidly cleared by the liver or kidneys, or bind to plasma proteins, reducing the free concentration available to act on the tumor.

    • Metabolism: Is the drug rapidly metabolized into inactive forms by the liver (e.g., by cytochrome P450 enzymes)? This can drastically shorten its half-life. Conversely, a prodrug may need to be metabolized into its active form.[20]

    • Excretion: How quickly is the drug removed from the body?

  • Pharmacodynamics (PD): The relationship between drug concentration at the site of action and the resulting biological effect. Does the in vitro potency translate to target inhibition within the tumor at achievable drug concentrations?

  • The Tumor Microenvironment: In vivo, tumors are not just a collection of cancer cells. They exist within a complex microenvironment of stromal cells, blood vessels, and extracellular matrix, which can affect drug penetration and efficacy.[21]

A Case Study in Translation

A study on novel dihydro-1,3,5-triazine derivatives provides a concrete example.[16] Compound A2 showed potent DHFR inhibition (IC50 = 7.46 nM) and broad-spectrum anti-proliferative activity against several tumor cell lines in vitro.[16] When tested in vivo in an A549 xenograft model, it also demonstrated significant antitumor activity.[16] This successful translation suggests that Compound A2 possesses favorable pharmacokinetic properties that allow it to reach the tumor at therapeutic concentrations and engage its target, DHFR, effectively.

Table 2: Comparison of a Representative Triazine Inhibitor with a Standard-of-Care Drug

ParameterRepresentative Triazine (Compound A2)Methotrexate (Standard of Care)Key Insights
Mechanism DHFR InhibitionDHFR InhibitionBoth compounds share the same molecular target.
In Vitro Potency (hDHFR IC50) 7.46 nM[16]~5.0 nM[10]The novel compound demonstrates comparable enzymatic potency to the established drug.
In Vitro Potency (A549 GI50) <1 µM[16]~0.02 µMMethotrexate shows higher potency in this specific cell line, which could be due to differences in cellular uptake via folate transporters.
In vivo Efficacy Demonstrated in A549 xenograft model[16]Gold standard for DHFR inhibitor efficacyThe novel compound's progression to in vivo testing and positive results validate its potential.
Translational Success Successful translation from in vitro to in vivo reported[16]HighThe key differentiator will be the relative therapeutic index (efficacy vs. toxicity) in preclinical models.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key assays described in this guide.

Protocol 1: Enzymatic DHFR Inhibition Assay (Spectrophotometric)
  • Principle: This assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH to NADP+.[8][9]

  • Materials:

    • Purified human DHFR enzyme

    • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[22]

    • NADPH stock solution (e.g., 10 mM)[8]

    • Dihydrofolic acid (DHF) substrate stock solution (e.g., 10 mM)[8]

    • Test compound (e.g., this compound)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Reagent Preparation: Prepare fresh working solutions of NADPH (e.g., 200 µM) and DHF (e.g., 100 µM) in Assay Buffer.[22][23]

    • Compound Plating: Prepare serial dilutions of the test compound in Assay Buffer and add 2 µL to the appropriate wells of the 96-well plate.[23] Include "no inhibitor" controls (enzyme control) and "no enzyme" controls (background control).

    • Enzyme/Cofactor Mix: Prepare a master mix containing DHFR enzyme and NADPH in Assay Buffer. Add 138 µL of this mix to each well.[7]

    • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.[23]

    • Reaction Initiation: Add 60 µL of the DHF working solution to all wells to start the reaction.[22]

    • Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 15-30 seconds for 5-10 minutes (kinetic mode).[8]

    • Data Analysis:

      • Calculate the rate of reaction (V = ΔAbs/Δt) for each well.

      • Subtract the background rate from all other rates.

      • Normalize the data by setting the rate of the "no inhibitor" control to 100%.

      • Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability MTT Assay
  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for colorimetric quantification.[11][14]

  • Materials:

    • Human cancer cell line (e.g., A549)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)[13][14]

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • 96-well cell culture plate

    • Microplate spectrophotometer capable of reading at ~570 nm

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[11]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, until intracellular purple crystals are visible under a microscope.[14]

    • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

    • Measurement: Measure the absorbance of the solution at 540-590 nm using a plate reader.[11]

    • Data Analysis:

      • Subtract the absorbance of the "medium only" blank wells.

      • Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.

      • Plot the % viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion and Future Directions

The evaluation of a novel therapeutic agent like this compound is a multi-faceted process that requires a logical progression from simple, controlled in vitro systems to complex in vivo models. While in vitro assays provide crucial information on target engagement and cellular potency, they are merely the first step. The true potential of a compound is only revealed in in vivo studies, where the intricate interplay of pharmacokinetics and the tumor microenvironment determines the ultimate therapeutic outcome.

A thorough understanding of the principles and protocols outlined in this guide is essential for researchers aiming to bridge the in vitro-in vivo gap. For the 1,3,5-triazine class of DHFR inhibitors, future work should focus not only on enhancing potency but also on optimizing ADME properties to improve the likelihood of successful clinical translation.

References

  • CLYTE Technologies. (2025, December 24).
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Novel triazines as anti-cancer agents targeting human DHFR. (2024, November 19). IntechOpen.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022, August 12). Frontiers in Oncology.
  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019, March 22). MDPI.
  • Ng, P. Y., et al. (2017, January 5). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry.
  • Thakur, A., Thakur, M., & Thakur, S. (2006).
  • D'Arcy, S., et al. (n.d.).
  • QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological St
  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).
  • Abcam. (2021, June 11). ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric).
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
  • Mui, E. J., et al. (2008, March 5). Novel triazine JPC-2067-B inhibits Toxoplasma gondii in vitro and in vivo. PLoS Neglected Tropical Diseases.
  • Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.
  • In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. (n.d.). PubMed Central.
  • Sakala, S., & Govindarajan, R. (n.d.). DESIGN OF NOVEL 1, 3, 5 TRIAZINES AS ANTI CANCER AGENTS TARGETING AS DIHYDROFOLATE REDUCTASE ENZYMES (HUMAN DHFR): IN SILICO STUDIES. World Journal of Pharmaceutical Research.
  • Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. (2025, October 1). PubMed Central.
  • Jantratid, E., & Dressman, J. (2006, June 16).
  • Saczewski, F., et al. (2006, February). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-Cyclohexyl-1,3,5-triazine-2,4-diamine. As a substituted diamino triazine, this compound shares properties with a class of chemicals known for potential health and environmental hazards. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each procedural step is explained to foster a culture of safety and deep understanding within the laboratory.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its structure as a diamino triazine derivative allows us to infer a likely hazard profile based on analogous compounds. Triazine derivatives frequently exhibit characteristics that necessitate their classification as hazardous waste.

Anticipated Hazard Profile:

Hazard ClassificationDescriptionRationale & CausalityGHS Pictogram
Skin Irritation May cause skin irritation upon direct contact.[1]The amine functional groups and the triazine ring can interact with skin proteins and lipids, leading to irritation.pictogram
Serious Eye Irritation May cause serious eye irritation or damage.[1]The chemical structure is conducive to causing significant irritation to the sensitive tissues of the eye.pictogram
Acute Toxicity (Oral) May be harmful if swallowed.[2][3][4]Similar compounds show systemic toxicity upon ingestion.pictogram
Aquatic Toxicity Potentially harmful or toxic to aquatic life with long-lasting effects.[5]Triazine compounds are a well-known class of herbicides, indicating a potential for adverse effects on aquatic ecosystems. Discharge into the environment must be avoided.[3]pictogram

This table is a predictive summary based on related triazine compounds. Always consult the vendor-specific Safety Data Sheet (SDS) for definitive hazard information.

Immediate Safety & Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The use of appropriate PPE is the most direct line of defense against accidental exposure. All handling, including weighing, mixing, and waste segregation, should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile.[6] Double-gloving is recommended for extended handling. The rationale is to prevent skin contact, which can lead to irritation.[1]

  • Eye Protection : Chemical splash goggles are mandatory.[6] The potential for serious eye irritation necessitates robust protection against splashes and aerosols.[1]

  • Body Protection : A standard laboratory coat must be worn and kept fully fastened.[6] This protects against contamination of personal clothing.

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[6]

Waste Segregation and Containment Protocol

Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management system. This prevents inadvertent chemical reactions and ensures the waste is routed to the correct disposal stream.[6][7]

Step-by-Step Containment Procedure:

  • Designate a Waste Container : Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a tightly sealing lid.[7] Never use containers that are damaged or cannot be securely closed.[8]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound," and list all other components of the waste stream (e.g., solvents). Include the date of first addition and the relevant hazard pictograms (Irritant, Health Hazard, Environmental Hazard).

  • Collect Waste :

    • Solid Waste : Collect unadulterated solid this compound, as well as any grossly contaminated items like weigh boats or paper towels, directly into the designated container.

    • Solutions : Collect liquid waste containing this compound in a separate, clearly labeled hazardous waste container.

  • Prevent Incompatibilities : Ensure the waste container is not used for any other class of chemical. Store away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[4][7]

  • Secure Storage : Keep the waste container tightly sealed when not in use.[7] Store it in a designated, well-ventilated, and cool satellite accumulation area within the laboratory.[7][9] Do not fill containers beyond 90% capacity to allow for expansion.[8]

Spill and Emergency Procedures

Preparedness for accidental spills is critical. Spill containment materials, such as absorbent pads and neutralizers appropriate for amines, should be readily accessible.[7]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing and wash it before reuse.[1][9] If irritation persists, seek medical attention.[1]

  • In Case of Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[2]

    • For liquid spills, cover with an inert absorbent material, then collect and place into the waste container.

    • Clean the spill area thoroughly.[1]

Final Disposal Pathway

Disposal of this compound via standard drains or as regular trash is strictly prohibited.[10][11] The chemical properties of this compound and its relatives necessitate disposal as regulated hazardous waste. The most common and environmentally sound method is high-temperature incineration by a licensed waste management facility.[6][12]

The workflow below outlines the decision-making process and logistical flow for proper disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_disposal Final Disposal A Waste Generation (e.g., unused solid, contaminated labware) B Step 1: Segregate Waste Isolate from other chemical classes. A->B C Step 2: Containerize & Label Use compatible, sealed container with full chemical name and hazard info. B->C D Step 3: Temporary Storage Store in designated Satellite Accumulation Area. C->D E Schedule Pickup Contact Environmental Health & Safety (EHS). D->E F Handover to EHS/Waste Contractor Ensure proper documentation (Waste Profile). E->F G Transport to Licensed Facility Handled by certified professionals. F->G H Final Treatment (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for this compound.

Regulatory Context

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound may not be explicitly listed by name, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Furthermore, waste from laboratories that is known to be hazardous falls under these regulations.[13] Always follow your institution's specific guidelines, which are designed to comply with local, state, and federal laws.

References

  • Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. [Link]

  • Synerzine. (2018, June 22). Cyclohexane-1,4-diamine - Safety Data Sheet. [Link]

  • ROTH. (2019, October 8). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, May 30). 1,3,5-Triazine-2,4,6-triamine (melamine) - Evaluation statement. [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Occupational Safety and Health Administration. CYCLOHEXANE. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • U.S. Environmental Protection Agency. Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Cyclohexyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel chemical entities like N-Cyclohexyl-1,3,5-triazine-2,4-diamine demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring both your safety and the validity of your experimental outcomes.

Foundational Hazard Assessment: The "Why" Behind the "What"

Understanding the inherent risks of a compound is the critical first step in establishing a robust safety protocol. This compound and related triazine compounds are classified with specific hazards that directly inform our PPE choices. The primary routes of exposure we must mitigate are contact with the skin and eyes, and inhalation of dust particles.

Based on available safety data for structurally similar triazine compounds, the key hazards include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: The compound poses a significant risk to the eyes, potentially causing serious irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

  • Harmful if Swallowed: Ingestion is a potential route of exposure that can be harmful.[3][4]

These hazards necessitate a multi-faceted PPE strategy that provides a complete barrier between you and the chemical. The causality is clear: because the compound can irritate or damage the skin, eyes, and respiratory system, our protective equipment must be selected to specifically block these routes of entry.

Core Protective Equipment: Your First Line of Defense

Effective chemical handling is a system where engineering controls (like fume hoods) and personal protective equipment work in concert. Always handle this compound within a well-ventilated area, preferably a certified chemical fume hood, to minimize ambient exposure.[1]

The following PPE is essential for creating an effective barrier:

Hazard Classification GHS Hazard Statement Precautionary Statement (Examples) Source
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P264: Wash skin thoroughly after handling.[2]
Eye Irritation/Damage H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Acute Oral Toxicity H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][4]

A. Eye and Face Protection: Non-Negotiable

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Wear safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Best Practice/Splash Risk: When handling larger quantities or solutions where splashing is possible, upgrade to chemical splash goggles. For maximum protection, use a full-face shield in conjunction with goggles.[2] This combination provides a comprehensive barrier against accidental splashes reaching the eyes or face.

B. Skin and Body Protection: An Impervious Barrier

To prevent skin irritation, complete skin coverage is necessary.

  • Gloves: Wear chemical-resistant, impervious gloves.[2] Nitrile gloves are a common and effective choice for handling powders and solutions. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with your institution's waste procedures.

  • Protective Clothing: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, consider a chemically resistant apron or a disposable coverall to protect your personal clothing. Always remove contaminated clothing immediately and wash it before reuse.[2]

C. Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation from airborne dust particles makes respiratory protection a critical consideration.

  • Engineering Controls First: The primary method for controlling inhalation hazards is to use engineering controls like a fume hood or local exhaust ventilation.[1]

  • When Respirators are Required: If you are working outside of a fume hood, or if there is a potential for dust generation (e.g., weighing, transferring powder), a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3] The specific type of respirator and cartridge should be selected based on a formal risk assessment of the potential exposure levels.

Procedural Workflow for Safe Handling

A systematic approach to PPE usage is crucial for ensuring its effectiveness. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS, define procedure) B 2. Assemble PPE (Goggles/Face Shield, Gloves, Lab Coat, Respirator if needed) A->B C 3. Verify Engineering Controls (Check fume hood function) B->C D 4. Don PPE (Lab coat -> Respirator -> Goggles -> Gloves) C->D E 5. Handle Chemical (Inside fume hood, avoid dust generation) D->E F 6. Decontaminate Work Area E->F G 7. Doff PPE (Carefully) (Gloves -> Goggles -> Lab Coat -> Respirator) F->G H 8. Dispose of Contaminated PPE (Follow institutional guidelines) G->H I 9. Wash Hands Thoroughly H->I

Caption: Procedural workflow for safe handling using PPE.

Emergency Response and Disposal

Even with the best precautions, accidental exposures can occur. Your PPE is the first line of defense, but you must be prepared for emergencies.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[3]

  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[3][4]

Disposal Plan: All disposable PPE (gloves, etc.) contaminated with this compound should be considered chemical waste.

  • Carefully remove and place contaminated items in a designated, sealed container.

  • Dispose of the chemical and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[5]

By adhering to these scientifically grounded PPE protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • SAFETY DATA SHEET for 1,3,5-Triazine. Fisher Scientific.

  • SAFETY DATA SHEET for 6-Methyl-1,3,5-triazine-2,4-diyldiamine. Sigma-Aldrich.

  • SAFETY DATA SHEET for 6-phenyl-1,3,5-triazine-2,4-diyldiamine. Sigma-Aldrich.

  • SAFETY DATA SHEET for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Fisher Scientific.

  • SAFETY DATA SHEET for 2,4-Diamino-1,3,5-triazine. TCI Chemicals.

  • SAFETY DATA SHEET for 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine.

  • SAFETY DATA SHEET for 1,3,5-Triacryloylhexahydro-1,3,5-triazine. Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.